Methacrylic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQOIWHTDAKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array | |
| Record name | METHACRYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHACRYLIC ACID, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methacrylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methacrylic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-55-7, 50867-57-7, 25087-26-7, 25750-36-1, Array, 54193-36-1 (hydrochloride salt) | |
| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 2-methyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50867-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly(methacrylic acid) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polymethacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3025542 | |
| Record name | Methacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170 °F. Melting point 61 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics., Methacrylic acid, stabilized appears as a clear colorless liquid with a pungent odor. Corrosive to metals and tissue. Combustible. Flash point 170 °F. Melting point 61 °F. May polymerize if contaminated or heated. If polymerization takes place inside a closed container, the container may violently rupture. Less dense than water and is soluble in water. Vapors heavier than air. Used to make plastics., Liquid, Colorless liquid or solid (below 61 degrees F) with an acrid, repulsive odor; [NIOSH], COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 61 °F) with an acrid, repulsive odor. | |
| Record name | METHACRYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHACRYLIC ACID, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Propenoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | METHACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/694 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
325 °F at 760 mmHg (NTP, 1992), 325 °F at 760 mmHg (NIOSH, 2023), 163 °C at 760 mm Hg, 159-163 °C, 325 °F | |
| Record name | METHACRYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLIC ACID, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/694 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
170 °F (NTP, 1992), 171 °F (NIOSH, 2023), 77 °C, 76 °C (open cup), 153 °F (67 °C) (closed cup), 68 °C c.c., 77 °C o.c., 171 °F (open-cup), (oc) 171 °F | |
| Record name | METHACRYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/694 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), Soluble in chloroform; miscible with ethanol, ether, In water solubility, 89 g/L at 20 °C, Solubility in water: moderate, (77 °F): 9% | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.02 (Liquid) (NIOSH, 2023) - Denser than water; will sink, 1.0153 at 20 °C/4 °C, Relative density (water = 1): 1.02, 1.015 at 68 °F, 1.02 (Liquid) | |
| Record name | METHACRYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLIC ACID, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHACRYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/694 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |
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Vapor Density |
2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 2.97, 2.97 | |
| Record name | METHACRYLIC ACID | |
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Vapor Pressure |
0.65 mmHg at 68 °F ; 1 mmHg at 77 °F (NTP, 1992), 0.7 mmHg (NIOSH, 2023), 0.99 [mmHg], 0.99 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130, 0.7 mmHg | |
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| Record name | Methacrylic acid | |
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Color/Form |
Clear colorless liquid or colorless crystals, Long prisms | |
CAS No. |
79-41-4, 25087-26-7 | |
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| Record name | Methacrylic acid | |
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| Record name | Polymethacrylic acid | |
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| Record name | Methacrylic acid | |
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| URL | https://www.epa.gov/aegl/methacrylic-acid-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Propenoic acid, 2-methyl- | |
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| Record name | Methacrylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacrylic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.096 | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS02G8656 | |
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| Record name | METHACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/694 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/OZ2D6518.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
61 °F (NTP, 1992), 61 °F (NIOSH, 2023), 16 °C, 61 °F | |
| Record name | METHACRYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3869 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://cameochemicals.noaa.gov/chemical/11831 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/694 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methacrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
what are the physical and chemical properties of methacrylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Methacrylic Acid
This compound (MAA), systematically named 2-methylprop-2-enoic acid, is an organic compound with the formula CH₂=C(CH₃)CO₂H.[1] It is a colorless, viscous liquid with a characteristic acrid and repulsive odor.[1][2][3] This α,β-unsaturated monocarboxylic acid is a crucial monomer produced on a large scale for the synthesis of its esters, most notably methyl methacrylate (MMA), and polymers like poly(methyl methacrylate) (PMMA).[1][2] It is soluble in warm water and miscible with most organic solvents.[1][2] this compound also occurs naturally in small quantities in the oil of Roman chamomile.[2][3]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing key data for handling, storage, and application in research and industrial settings.
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Appearance | Clear, colorless liquid or low-melting solid.[2][3][4] |
| Odor | Acrid, pungent, repulsive.[1][2][3][4] |
| Density | 1.015 g/cm³ at 20-25°C.[1][3][5][6] |
| Melting/Freezing Point | 14 to 16°C (57 to 61°F).[1][2][3][5][6] |
| Boiling Point | 161 to 163°C (322 to 325°F) at 760 mmHg.[1][3][5][6] |
| Solubility in Water | 9% (9800 mg/L) at 20-25°C; soluble in warm water.[1][7] |
| Miscibility | Miscible with most organic solvents, including ethanol and ether.[1][2][8] |
| pKa | 4.65.[4] This indicates it will exist predominantly in its anionic form in environmental conditions (pH 5-9).[4] |
| Vapor Pressure | 0.7 - 1 mmHg at 20°C.[1][2][3] |
| Vapor Density (Air=1) | 2.97.[4][9] Vapors are heavier than air.[3][4][9] |
| Flash Point | 67 to 77.2°C (152.6 to 171°F).[1][5][7][9][10] |
| Autoignition Temperature | 400°C (752°F).[7][9][11] |
| Refractive Index (n20/D) | 1.431.[2][6] |
| Viscosity | 1.34 cP at 25°C.[5] |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the presence of two key functional groups: the carboxylic acid group and the carbon-carbon double bond. This makes it a versatile chemical intermediate.
Reactivity and Key Reactions
-
α,β-Unsaturated Carboxylic Acid Reactions : As an α,β-unsaturated acid, this compound undergoes reactions typical of this class. These include Diels-Alder reactions with dienes and Michael additions.[1][8] It can be reduced by sodium amalgam to isobutyric acid.[1]
-
Carboxylic Acid Reactions : The carboxylic acid group readily undergoes esterification. Esters are typically formed through acid-catalyzed condensation with alcohols, alkylation with specific alkenes, or transesterification.[1][8]
-
Polymerization : this compound readily undergoes polymerization.[2] This reaction is exothermic and can be initiated by heat, contamination, or free-radical catalysts like azobisisobutyronitrile (AIBN).[1][2] Uncontrolled polymerization, especially in a closed container, can be violent and lead to rupture due to the exothermic nature of the reaction.[2][4][9] To prevent spontaneous polymerization during storage and transport, inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ) are added.[2][12] Dissolved oxygen is essential for these inhibitors to function effectively.[12]
Hazards and Safety
-
Corrosivity : this compound is corrosive to metals and biological tissues.[2][4][9] Direct contact can cause severe skin burns and eye damage, potentially leading to blindness.[8][11][13]
-
Flammability : It is a combustible liquid and its vapors can form explosive mixtures with air.[2][9][13]
-
Reactivity Hazards : The most significant hazard is its tendency to undergo uncontrolled and rapid polymerization, which can be explosive.[9][12][13] Freezing should be avoided as it can lead to inhibitor separation, creating localized regions of pure monomer that can polymerize hazardously upon thawing.[12]
Experimental Protocols
Industrial Synthesis of this compound
A prevalent industrial method for synthesizing this compound starts with acetone cyanohydrin. The process involves the following key steps:
-
Acetone is reacted with hydrogen cyanide to produce acetone cyanohydrin.[2][14]
-
The acetone cyanohydrin is then treated with concentrated sulfuric acid, which converts it to methacrylamide sulfate.[1][2][14]
-
This intermediate is subsequently hydrolyzed with water to yield this compound.[1][14][15]
An alternative route involves the two-stage oxidation of isobutylene or tert-butanol, which first produces methacrolein, followed by oxidation to this compound.[1][3]
Determination of pKa by Potentiometric Titration
While specific cited protocols were not available, a general experimental methodology for determining the pKa of an acid like this compound using potentiometric titration is as follows:
-
Preparation : A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup : The this compound solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The standardized NaOH solution is placed in a burette.
-
Titration Process : The NaOH solution is added to the this compound solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis : The recorded pH values are plotted against the volume of NaOH added. The equivalence point (the point of inflection on the titration curve) is determined.
-
pKa Calculation : The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
NMR spectroscopy can also be utilized to determine pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[16][17]
Purification and Inhibitor Removal
For applications requiring high-purity monomer, such as controlled polymerization studies, the removal of inhibitors is necessary. This can be achieved through methods like extraction or distillation.[18] Care must be taken during these processes to avoid initiating polymerization.
Visualizations
Caption: 2D structure and key reactive sites of this compound.
Caption: Workflow for the industrial synthesis of this compound.
Caption: Factors influencing the polymerization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79-41-4 [chemicalbook.com]
- 3. MAA (this compound) - Ataman Kimya [atamanchemicals.com]
- 4. This compound | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jamorin.com [jamorin.com]
- 6. Best this compound (2-Methyl-2-propenoic acid) factory and suppliers | PTG [ptgchemical.com]
- 7. This compound — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. chemcess.com [chemcess.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. casewayproducts.com [casewayproducts.com]
- 11. ayersintl.com [ayersintl.com]
- 12. mcc-methacrylates.com [mcc-methacrylates.com]
- 13. nj.gov [nj.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. US20140051886A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 16. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water [lifescienceglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. Poly(this compound) - Wikipedia [en.wikipedia.org]
Authored For: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methacrylic Acid: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and significant applications in the pharmaceutical sciences, with a particular focus on its role in advanced drug delivery systems.
Chemical Identity and Nomenclature
This compound, a key monomer in the production of a wide range of polymers, is an organic compound with the formula CH₂=C(CH₃)CO₂H.[1] It is a carboxylic acid characterized by an acrid, unpleasant odor and is soluble in warm water and miscible with most organic solvents.[1][2]
The standard nomenclature and identification numbers for this compound are summarized in the table below.
| Identifier | Value |
| Preferred IUPAC Name | 2-Methylprop-2-enoic acid[1][3] |
| Other Names | 2-Methyl-2-propenoic acid, α-Methacrylic acid[1][4] |
| CAS Number | 79-41-4[1][2] |
| Molecular Formula | C₄H₆O₂[1][2][5] |
| Molecular Weight | 86.09 g/mol [1][3][5] |
Physicochemical Properties
This compound is a colorless, viscous liquid or a low-melting solid.[2][5] Its physical and chemical properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value |
| Appearance | Clear, colorless liquid or solid[5][6][7] |
| Odor | Pungent, acrid, repulsive[1][2][5] |
| Density | 1.015 g/cm³[1] |
| Melting Point | 14 to 16 °C (57 to 61 °F)[1][2] |
| Boiling Point | 161–163 °C (322–325 °F)[1][2] |
| Flash Point | 68-77 °C (154-171 °F)[6][8] |
| Water Solubility | 9.7 g/100 mL (20 °C)[2] |
| pKa | 4.66 (25 °C)[2] |
| Vapor Pressure | 0.7 mmHg (20 °C)[1] |
Synthesis of this compound
Industrially, this compound is produced on a large scale primarily as a precursor to its esters, such as methyl methacrylate (MMA), and to poly(methyl methacrylate) (PMMA).[1][2] Several synthetic routes are commercially viable.
3.1 Acetone Cyanohydrin (ACH) Route This is the most common method for synthesizing this compound.[5][9] The process involves the following key steps:
-
Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to produce acetone cyanohydrin.[9][10]
-
Formation of Methacrylamide Sulfate: The acetone cyanohydrin is then treated with concentrated sulfuric acid to yield methacrylamide sulfate.[5][9]
-
Hydrolysis: Finally, the methacrylamide sulfate is hydrolyzed with water to produce this compound.[5][9]
3.2 Isobutylene Oxidation Route Another significant industrial method involves the oxidation of isobutylene.[1][10]
-
First-Stage Oxidation: Isobutylene is oxidized to methacrolein.
-
Second-Stage Oxidation: The resulting methacrolein is further oxidized to form this compound.[10]
The overall workflow for these major industrial synthesis routes can be visualized as follows:
Applications in Drug Development
The carboxylic acid group of this compound provides pH-responsive properties, making its polymers excellent candidates for controlled and targeted drug delivery systems.[11][12] Copolymers of this compound and its esters are widely known under the trade name Eudragit®. These polymers are used to create enteric coatings that protect drugs from the acidic environment of the stomach and allow for their release in the higher pH of the intestines.[11][12][13]
Key Applications:
-
Enteric Coatings: Protecting acid-labile drugs and preventing gastric irritation.[12][14]
-
Controlled-Release Formulations: Modulating drug release over time to maintain therapeutic concentrations and improve patient compliance.[12][14]
-
Colon-Targeted Delivery: Formulations designed to release drugs specifically in the colon for the treatment of local diseases like inflammatory bowel disease.[12][13]
-
Hydrogels for Drug Delivery: Cross-linked networks of this compound-based polymers can form hydrogels that swell in response to pH changes, releasing an entrapped drug.
The mechanism of pH-responsive drug release from a this compound-based hydrogel is depicted below.
Experimental Protocols
This section outlines typical experimental procedures for the synthesis and characterization of this compound-based copolymers for drug delivery applications.
5.1. Synthesis of this compound-co-Butyl Methacrylate Copolymers
This protocol describes the free-radical polymerization of this compound (MAA) with butyl methacrylate (BMA) to create pH-sensitive copolymers.[7]
-
Materials: this compound (MAA), butyl methacrylate (BMA), tetrahydrofuran (THF) as solvent, and 2,2'-azobisisobutyronitrile (AIBN) as a free-radical initiator.[7]
-
Procedure:
-
Prepare solutions of MAA and BMA in desired molar ratios (e.g., 3:7, 5:5, 7:3) in THF within a polymerization tube.[7]
-
Add AIBN (typically 0.25% w/v) to the monomer mixture.[7]
-
Flush the reaction mixture with nitrogen gas for approximately 10 minutes to remove oxygen, which can inhibit polymerization.[7]
-
Seal the polymerization tube and immerse it in a thermostatic water bath at 65 ± 2 °C for 16 hours.[7]
-
After the reaction is complete, cool the tube and remove the excess solvent under a vacuum to obtain the copolymer.[7]
-
5.2. Characterization of Copolymers
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful polymerization and incorporation of both monomers into the copolymer chain. Characteristic peaks for the carboxylic acid group of MAA and the ester group of BMA should be identified.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the monomer composition in the final copolymer by integrating the characteristic proton signals of each monomer unit.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous copolymers.[7]
5.3. In Vitro Drug Release Studies
This protocol evaluates the pH-dependent drug release from microparticles encapsulated with the synthesized copolymer.
-
Materials: Synthesized copolymer, a model drug (e.g., aceclofenac), and buffer solutions at different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 6.8 or 7.4 for simulated intestinal fluid).[7]
-
Procedure:
-
Prepare drug-loaded microparticles using a suitable method such as oil-in-oil solvent evaporation.[7]
-
Accurately weigh a quantity of microparticles and place them in a dissolution apparatus.
-
Initially, immerse the microparticles in a pH 1.2 buffer for 2 hours to simulate stomach conditions.
-
Subsequently, transfer the microparticles to a pH 6.8 or 7.4 buffer to simulate intestinal conditions.
-
At predetermined time intervals, withdraw samples from the dissolution medium and analyze the drug concentration using a suitable analytical method like UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
The experimental workflow for developing and testing a pH-sensitive drug delivery system is illustrated below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Preparation and characterization of Eudragit L 100-55/chitosan enteric nanoparticles containing omeprazole using general factorial design: in vitro/in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Stimuli-Responsive Hydrogels of Poly(this compound)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. A pH-dependent colon targeted oral drug delivery system using this compound copolymers. I. Manipulation Of drug release using Eudragit L100-55 and Eudragit S100 combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Methacrylic Acid from Acetone Cyanohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methacrylic acid from acetone cyanohydrin, a cornerstone process in industrial organic chemistry. This guide details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in chemical synthesis and drug development.
Introduction
The synthesis of this compound from acetone cyanohydrin is a well-established industrial process, valued for its efficiency and scalability. The process is primarily a two-stage reaction. The first stage involves the formation of acetone cyanohydrin from the reaction of acetone with hydrogen cyanide. The subsequent stage involves the acid-catalyzed hydrolysis of acetone cyanohydrin to produce this compound. This route is a significant contributor to the global production of this compound and its esters, which are vital monomers for a wide range of polymers with applications in medicine, materials science, and various consumer products.
Reaction Mechanism and Signaling Pathway
The synthesis proceeds through two key chemical transformations. The initial step is the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetone, forming acetone cyanohydrin. This is followed by the sulfuric acid-catalyzed hydrolysis of the nitrile group and dehydration to yield this compound.
The overall reaction pathway can be visualized as follows:
Caption: Overall reaction pathway for the synthesis of this compound from acetone.
Quantitative Data
The efficiency of the synthesis is dependent on various factors including reaction temperature, catalyst concentration, and reaction time. The following table summarizes key quantitative data gathered from various sources.
| Stage | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Reference(s) |
| Acetone Cyanohydrin Formation | Acetone, Sodium Cyanide, Sulfuric Acid (40%) | - | 10 - 20 | Atmospheric | 77 - 78 | [1] |
| Acetone, Hydrogen Cyanide | Ammonia | 140 | Not Specified | High | [2] | |
| This compound Formation | Acetone Cyanohydrin, Concentrated Sulfuric Acid | - | 100 | Not Specified | Not specified | [2] |
| Methacrylamide Sulfate, Water | - | 90 | Not Specified | ~80 (overall) | [2] | |
| Acetone Cyanohydrin, Sulfuric Acid | - | 55 - 70 (initial) | Not Specified | High | ||
| 80 - 105 (final) |
Experimental Protocols
The following are detailed experimental protocols for the two main stages of the synthesis.
Stage 1: Synthesis of Acetone Cyanohydrin
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Acetone (12.3 moles)
-
Powdered Sodium Cyanide (95%, 9.7 moles)
-
40% Sulfuric Acid (prepared by adding 650 cc of concentrated sulfuric acid to 1.8 L of water)
-
Ice
-
Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of 500 g of powdered 95% sodium cyanide in 1.2 L of water and 900 cc of acetone.
-
Cool the flask in an ice bath and stir the solution vigorously.
-
Once the temperature of the solution reaches 15°C, slowly add 2.1 L of 40% sulfuric acid from the separatory funnel over a period of three hours, maintaining the reaction temperature between 10°C and 20°C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Allow the mixture to stand for the sodium bisulfate to settle. A layer of acetone cyanohydrin will typically form.
-
Decant and separate the upper acetone cyanohydrin layer.
-
Filter the remaining mixture to remove the sodium bisulfate and wash the solid with three 50-cc portions of acetone.
-
Combine the filtrate and acetone washings with the aqueous layer and extract three times with 250-cc portions of ether.
-
Combine the ether extracts with the previously separated acetone cyanohydrin layer and dry over anhydrous sodium sulfate.
-
Remove the ether and any unreacted acetone by distillation on a water bath.
-
Distill the residue under reduced pressure. Collect the acetone cyanohydrin fraction at 78–82°C/15 mm. The expected yield is 640–650 g (77–78% of the theoretical amount).[1]
Stage 2: Synthesis of this compound from Acetone Cyanohydrin
The following is a generalized laboratory-scale procedure compiled from various sources describing the industrial process.[2]
Materials:
-
Acetone Cyanohydrin
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a molar excess of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add acetone cyanohydrin dropwise from the dropping funnel while vigorously stirring and maintaining the temperature at approximately 100°C. This step leads to the formation of methacrylamide sulfate.
-
After the addition is complete, continue to stir the mixture at 100°C for a designated period (e.g., 1 hour) to ensure complete reaction.
-
In a separate flask, heat water to approximately 90°C.
-
Carefully and slowly add the hot methacrylamide sulfate mixture to the hot water with vigorous stirring. This hydrolysis step is exothermic.
-
Maintain the temperature of the resulting mixture at about 90°C for a period to ensure complete hydrolysis to this compound.
-
Cool the reaction mixture. The this compound will form an upper organic layer.
-
Separate the layers using a separatory funnel.
-
The crude this compound can be further purified by distillation.
Logical Relationships and Process Flow
The synthesis involves a clear progression of chemical transformations and separations. The following diagram illustrates the logical workflow of the entire process.
References
An In-depth Technical Guide to the Isobutylene Oxidation Process for Methacrylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The production of methacrylic acid (MAA), a vital monomer in the polymer and pharmaceutical industries, is predominantly achieved through the vapor-phase catalytic oxidation of isobutylene. This technical guide provides a comprehensive overview of the core aspects of this process, with a focus on the widely implemented two-stage oxidation route. This document delves into the reaction mechanisms, catalyst formulations, and process conditions, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for catalyst synthesis and characterization are provided, alongside visual representations of the process workflow and reaction pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction to Isobutylene Oxidation for this compound Production
The industrial synthesis of this compound from isobutylene is a cornerstone of the chemical industry. The most economically viable and widely adopted method is a two-step vapor-phase catalytic oxidation process.[1] This process offers a higher yield and selectivity compared to a direct, single-step oxidation.[1][2]
The two-stage process involves:
-
First Stage: The selective oxidation of isobutylene to methacrolein.
-
Second Stage: The subsequent selective oxidation of methacrolein to this compound.[3]
This method allows for the optimization of catalysts and reaction conditions for each specific transformation, thereby maximizing the overall yield of the final product.[1]
Reaction Pathways and Stoichiometry
The overall chemical transformation from isobutylene to this compound can be represented by the following reactions:
Stage 1: Isobutylene to Methacrolein C₄H₈ + O₂ → C₄H₆O + H₂O
Stage 2: Methacrolein to this compound C₄H₆O + ½ O₂ → C₄H₆O₂
A simplified diagram of this two-step reaction pathway is presented below.
Catalysts for Isobutylene Oxidation
The selection of appropriate catalysts is critical for the efficiency of the two-stage oxidation process. Each stage utilizes a distinct catalyst system tailored to the specific reaction.
First-Stage Catalysts: Isobutylene to Methacrolein
The primary catalysts for the initial oxidation of isobutylene to methacrolein are multicomponent mixed metal oxides, with formulations based on molybdenum (Mo) and bismuth (Bi) being particularly common.[1][3] These catalysts often incorporate other metallic elements such as iron (Fe), cobalt (Co), cesium (Cs), and antimony (Sb) to enhance activity, selectivity, and stability.[4][5]
Second-Stage Catalysts: Methacrolein to this compound
For the second stage, heteropoly acids (HPAs) and their salts are the catalysts of choice.[1] Phosphomolybdic acid-based catalysts are widely used.[6] These catalysts can be modified with alkali metals like cesium (Cs) to control acidity and other elements such as copper (Cu) and vanadium (V) to improve performance.[1]
The following table summarizes representative catalyst compositions for both stages.
| Stage | Catalyst Type | Typical Elemental Composition (Atomic Ratio) | Reference |
| 1: Isobutylene to Methacrolein | Mixed Metal Oxide | Mo₁₂Bi₁.₀Fe₃.₀Co₄.₀Ni₃.₀P₀.₅K₀.₁Oₓ | [7] |
| Mixed Metal Oxide | Mo₁₂Bi₁.₆Fe₁.₀Co₈.₀Ce₀.₄Cs₀.₄K₀.₂Sb₀.₃₆Oₓ | [4] | |
| 2: Methacrolein to this compound | Heteropoly Acid Salt | Cs₁Cu₀.₃H₂P₁.₂Mo₁₁VO₄₀ | [8] |
| Heteropoly Acid Salt | K₀.₆Cu₀.₂Cs₁(NH₄)₁.₅PVMo₁₁O₄₀ | [9] |
Process Conditions and Performance
The operating conditions for each stage of the oxidation process are carefully controlled to optimize conversion, selectivity, and yield, while also ensuring the safety of the operation. The use of diluent gases such as nitrogen and steam is common to manage reaction exothermicity and prevent the formation of explosive gas mixtures.[2][10]
Quantitative Performance Data
The following tables present a summary of typical process conditions and performance metrics for each stage of the isobutylene oxidation process.
Table 1: First-Stage Oxidation (Isobutylene to Methacrolein)
| Catalyst Composition | Temperature (°C) | Pressure (atm) | Feed Composition (molar ratio) | Isobutylene Conversion (%) | Methacrolein Selectivity (%) | Methacrolein Yield (%) | Reference |
| Mo-Bi-Fe-Co-O based | 320-400 | 1-3 | Isobutylene:Air:Steam = 1:8-15:2-10 | 95-99 | 85-93 | 80-90 | [3] |
| Mo₁₂Bi₁.₀Fe₃.₀Co₄.₀Ni₃.₀P₀.₅K₀.₁Oₓ | 350 | 1 | Isobutylene:O₂:N₂:H₂O = 1:2.2:8.3:4.5 | >98 | ~89 | ~87 | [7] |
Table 2: Second-Stage Oxidation (Methacrolein to this compound)
| Catalyst Composition | Temperature (°C) | Pressure (atm) | Feed Composition (molar ratio) | Methacrolein Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| P-Mo-V based HPA | 280-340 | 1-3 | Methacrolein:Air:Steam = 1:4-10:2-10 | 65-85 | 70-85 | 45-72 | [1] |
| Cs₁Cu₀.₃H₂P₁.₂Mo₁₁VO₄₀ | 300 | 1 | Methacrolein:O₂:N₂:H₂O = 1:2.5:15:10 | ~80 | ~85 | ~68 | [8] |
| K₀.₆Cu₀.₂Cs₁(NH₄)₁.₅PVMo₁₁O₄₀ | 320 | 1 | Methacrolein:O₂:N₂:H₂O = 1:2:12.5:12.5 | 98.6 | 80.2 | 79.1 | [9] |
Experimental Protocols
Catalyst Synthesis
Protocol 1: Synthesis of Mo-Bi-Fe-Co-O Catalyst via Coprecipitation
This protocol describes a general method for synthesizing a mixed metal oxide catalyst for the first-stage oxidation.
-
Preparation of Solutions:
-
Solution A: Dissolve the required amounts of ammonium heptamolybdate in deionized water with heating and stirring.
-
Solution B: Dissolve the nitrates of bismuth, iron, and cobalt in an aqueous solution of nitric acid with stirring.
-
-
Coprecipitation:
-
Slowly add Solution B to Solution A with vigorous stirring.
-
Adjust the pH of the resulting slurry to a target value (e.g., 2-3) using an ammonium hydroxide solution.
-
Age the slurry at a specific temperature (e.g., 60°C) for several hours.
-
-
Drying and Calcination:
-
Filter the precipitate and wash it thoroughly with deionized water.
-
Dry the filter cake in an oven at a specified temperature (e.g., 120°C) overnight.
-
Calcine the dried powder in a furnace under a flow of air. The calcination temperature program typically involves a ramp to a final temperature (e.g., 450-550°C) and holding for several hours.
-
Protocol 2: Synthesis of a Cs-doped Phosphomolybdic Acid Catalyst
This protocol outlines the synthesis of a heteropoly acid catalyst for the second-stage oxidation.
-
Preparation of the Parent Heteropoly Acid:
-
Reflux a mixture of molybdenum trioxide (MoO₃), vanadium pentoxide (V₂O₅), and phosphoric acid (H₃PO₄) in deionized water for several hours.[8]
-
-
Introduction of Counter-ions:
-
To the hot solution of the parent heteropoly acid, add a solution of cesium nitrate (CsNO₃) dropwise with stirring.
-
If other metals are to be incorporated (e.g., copper), their nitrate salts can be added simultaneously or sequentially.
-
-
Evaporation and Calcination:
-
Evaporate the resulting solution to dryness on a water bath.
-
Dry the obtained solid in an oven at a moderate temperature (e.g., 110°C).
-
Calcine the dried powder in a furnace under a controlled atmosphere (e.g., air or nitrogen) at a specific temperature (e.g., 350-400°C) for several hours.[8]
-
Catalyst Characterization
A variety of analytical techniques are employed to characterize the synthesized catalysts to understand their physicochemical properties and correlate them with catalytic performance.
Commonly used techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst.[11][12]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation states of the constituent metals.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To identify the vibrational modes of the chemical bonds within the catalyst structure.[12]
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To measure the acidity of the catalyst.[5]
-
Temperature-Programmed Reduction (H₂-TPR): To assess the reducibility of the metal oxides.
Catalytic Performance Evaluation
The catalytic activity is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A packed bed of the catalyst is placed in a tubular reactor (often made of stainless steel or quartz).
-
Reaction Feed: A gaseous mixture of the reactant (isobutylene or methacrolein), oxygen, and diluent gases (nitrogen and/or steam) is fed into the reactor at a controlled flow rate.
-
Reaction Conditions: The reactor is maintained at the desired temperature and pressure.
-
Product Analysis: The effluent gas from the reactor is analyzed to determine the concentrations of reactants, products, and by-products. Gas chromatography (GC) is the most common analytical technique for this purpose.[13][14][15]
-
Data Calculation: The conversion of the reactant, the selectivity for each product, and the yield of the desired product are calculated based on the analytical results.
Product Separation and Purification
The effluent from the second-stage reactor is a mixture containing this compound, unreacted methacrolein, water, by-products (such as acetic acid), and non-condensable gases. The separation and purification process is crucial for obtaining high-purity this compound.[2][16]
A typical purification sequence involves:
-
Quenching: The hot reactor effluent is rapidly cooled to condense the liquid components.
-
Absorption: The non-condensable gases, containing unreacted methacrolein, are scrubbed with a solvent to recover the methacrolein for recycling to the second-stage reactor.[2]
-
Distillation: The condensed liquid phase undergoes a series of distillation steps to separate this compound from water and other by-products.[2][16] Due to the high boiling point and tendency of this compound to polymerize, distillation is often carried out under vacuum and in the presence of polymerization inhibitors.[16]
Safety Considerations
A significant safety concern in this process is the potential for the formation of explosive gas mixtures, particularly in the recovery and recycle streams where unreacted methacrolein and oxygen can accumulate.[2][10] Careful control of the oxygen concentration and the use of inert diluents are critical to mitigate this risk. Additionally, this compound is a corrosive and polymerizable substance, requiring appropriate materials of construction and the use of polymerization inhibitors during storage and processing.[16]
Conclusion
The two-step oxidation of isobutylene remains the dominant industrial route for this compound production. The efficiency of this process is heavily reliant on the performance of the catalysts used in each stage. Ongoing research focuses on the development of more active, selective, and stable catalysts to improve the overall process economics and reduce the environmental impact. A thorough understanding of the reaction mechanisms, catalyst properties, and process parameters, as outlined in this guide, is essential for researchers and professionals working to advance this important chemical technology.
References
- 1. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 2. US4124634A - Process for producing this compound from isobutylene by two step oxidation - Google Patents [patents.google.com]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GB1504940A - Process for producing this compound from isobutylene by two step oxidation - Google Patents [patents.google.com]
- 7. US4272637A - Catalyst for oxidation of isobutylene - Google Patents [patents.google.com]
- 8. Transition metal-doped heteropoly catalysts for the selective oxidation of methacrolein to this compound [academic.hep.com.cn]
- 9. Study on the Development of High-Performance P-Mo-V Catalyst and the Influence of Aldehyde Impurities on Catalytic Performance in Selective Oxidation of Methacrolein to this compound [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hzdr.de [hzdr.de]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
health and safety considerations for handling methacrylic acid
An In-depth Technical Guide to the Health and Safety Considerations for Handling Methacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations for the handling of this compound (MAA). Adherence to these guidelines is essential to mitigate risks and ensure a safe working environment for all personnel. This compound is a corrosive, combustible, and reactive chemical that requires careful management.[1][2]
Chemical and Physical Properties
This compound is a colorless, viscous liquid or solid (below its melting point) with a pungent, acrid odor.[3][4][5][6] It is soluble in warm water and miscible with most organic solvents.[4][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H6O2[4] |
| Molecular Weight | 86.09 g/mol [4][7] |
| Boiling Point | 161-163 °C (322-325 °F)[4][7][8][9] |
| Melting/Freezing Point | 14-16 °C (57-61 °F)[4][5][9] |
| Flash Point | 67-77.7 °C (153-171 °F)[3][4][5][7][8][9] |
| Vapor Pressure | <1 mmHg @ 20 °C (68 °F)[3][8] |
| Vapor Density | 2.97 (Air = 1)[7] |
| Specific Gravity | 1.015 @ 20 °C (68 °F)[7][8] |
| Water Solubility | Soluble[3][4] |
| Autoignition Temperature | 400 °C (752 °F)[7][8] |
| Lower Explosive Limit (LEL) | 1.6 - 2.7%[8][9] |
| Upper Explosive Limit (UEL) | 8.8%[9] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance and presents several health risks.[1][10] It is corrosive and can cause severe skin burns and eye damage.[3][8][10][11] Inhalation may cause respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[8][10][11]
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Classification |
| Oral LD50 | Rat | 1,060 - 9,400 mg/kg[8] | Slightly to Moderately Toxic |
| Dermal LD50 | Rabbit | 500 - 2,000 mg/kg[8] | Moderately Toxic |
| Inhalation LC50 (4-hour) | Rat | 1980 ppm[12] | Harmful |
Repeated exposure can lead to irritation of the eyes and nose, weight loss, and kidney effects in animal studies.[8]
Occupational Exposure Limits
Several organizations have established occupational exposure limits to protect workers from the harmful effects of this compound.
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit | Value |
| NIOSH (REL) | 10-hr TWA | 20 ppm (70 mg/m³)[3][4][13] |
| ACGIH (TLV) | 8-hr TWA | 20 ppm (70 mg/m³)[3][8][13] |
| OSHA (PEL) | 8-hr TWA | 20 ppm (70 mg/m³)[13] |
| CAL/OSHA (PEL) | 8-hr TWA | 20 ppm (70 mg/m³)[13] |
TWA: Time-Weighted Average, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, PEL: Permissible Exposure Limit
Hierarchy of Controls
To minimize exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment.
Caption: Hierarchy of controls for managing this compound exposure.
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the stability of this compound.
Handling:
-
Use in a well-ventilated area, preferably with local exhaust ventilation.[3][8]
-
Ground all transfer equipment to prevent static discharge.[11]
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][8][11]
-
Store at temperatures between 18°C and 40°C.[15] Avoid freezing, as thawing can be hazardous.[15]
-
An air space is required above the liquid in all containers to ensure the effectiveness of the polymerization inhibitor.[1][8] Do not store under an inert atmosphere.[1][2]
-
Incompatible materials include strong bases, oxidizing agents, peroxides, and amines.[3][14]
Personal Protective Equipment (PPE)
When engineering and administrative controls are not sufficient to control exposure, appropriate PPE must be used.
Table 4: Personal Protective Equipment Recommendations for this compound
| Body Part | PPE | Specifications |
| Respiratory | NIOSH-approved respirator | Use an air-purifying respirator with organic vapor cartridges for concentrations above the exposure limit but below 200 ppm.[15] For higher concentrations or emergencies, use a full-face positive-pressure, self-contained breathing apparatus (SCBA).[8][16] |
| Eyes/Face | Chemical goggles and face shield | Required where there is a potential for eye contact or splashing.[8] |
| Skin | Chemical-resistant gloves and clothing | Butyl rubber gloves are recommended.[8] Wear acid-resistant clothing, such as a rubber apron, when splashing may occur.[3][8] |
| Footwear | Chemical-resistant boots | To protect feet from spills. |
Emergency Procedures and First Aid
In the event of an emergency, prompt and appropriate action is critical.
Spill or Leak:
-
Evacuate personnel from the area.[3]
-
Remove all ignition sources.[3]
-
Ventilate the area.[3]
-
Wear appropriate PPE, including respiratory protection.[16]
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[3]
-
Place the absorbed material in a sealed container for disposal.[3]
-
Neutralize the spill area with sodium bicarbonate, lime, or soda ash, being cautious of the exothermic reaction.[8]
-
Dispose of waste in accordance with local, state, and federal regulations.[1][3]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][11][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.[8][11][16]
Experimental Protocols: Emergency Response
The following protocols outline the step-by-step procedures for responding to common emergencies involving this compound.
Protocol 8.1: Small Spill Clean-up
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Ensure Ventilation: Increase ventilation in the area of the spill.
-
Don PPE: At a minimum, wear chemical-resistant gloves, goggles, a face shield, and a lab coat. If the spill is significant or in a poorly ventilated area, a respirator is required.
-
Absorb the Spill: Cover the spill with an inert absorbent material.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container.
-
Decontaminate: Clean the spill area with a neutralizing agent followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Protocol 8.2: Uncontrolled Polymerization Response
-
Identify the Event: An uncontrolled polymerization may be indicated by a rapid temperature rise (greater than 5°C/hour is critical), pressure buildup in a container, or the presence of vapors.[15]
-
Evacuate: Immediately evacuate the area.
-
Notify Emergency Services: Contact the appropriate emergency response team.
-
Do Not Approach: Do not approach a container that is undergoing polymerization due to the risk of violent rupture.[1]
-
Cool the Container: If it can be done safely from a protected location, use a water spray to cool the exterior of the container.[3]
Risk Assessment Workflow
A systematic risk assessment should be conducted before working with this compound.
Caption: A typical risk assessment workflow for handling this compound.
Waste Disposal
All this compound waste must be disposed of in accordance with local, regional, and national regulations.[1] Waste may include residues from cleaning, empty containers, expired products, and spill clean-up materials.[1] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for specific guidance.[1][3][10]
This guide is intended to provide a thorough overview of the . It is not a substitute for comprehensive training and adherence to all applicable regulations and institutional policies. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any chemical.[1][17]
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. nj.gov [nj.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 79-41-4 [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ayersintl.com [ayersintl.com]
- 9. jamorin.com [jamorin.com]
- 10. Mobile [my.chemius.net]
- 11. download.basf.com [download.basf.com]
- 12. umweltbundesamt.de [umweltbundesamt.de]
- 13. This compound | Occupational Safety and Health Administration [osha.gov]
- 14. qatransport.com [qatransport.com]
- 15. mcc-methacrylates.com [mcc-methacrylates.com]
- 16. casewayproducts.com [casewayproducts.com]
- 17. Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]
A Technical Guide to the Solubility of Methacrylic Acid in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methacrylic acid (MAA) in aqueous and organic media. Understanding the solubility of MAA is critical for its application in polymer synthesis, drug delivery systems, and various chemical manufacturing processes. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the key factors influencing the dissolution of MAA.
Core Concepts in this compound Solubility
This compound (CH₂=C(CH₃)CO₂H) is an α,β-unsaturated monocarboxylic acid. Its solubility is governed by its molecular structure, which features both a polar carboxylic acid group capable of hydrogen bonding and a non-polar vinyl and methyl group. This amphiphilic nature dictates its interactions with different solvents.
Key factors influencing the solubility of this compound include:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, readily dissolve MAA due to favorable interactions with its carboxylic acid group.[1] The principle of "like dissolves like" is paramount.
-
Temperature: The solubility of this compound in water generally increases with temperature.[1] This is typical for most solid solutes in liquid solvents as higher temperatures provide the energy needed to overcome the solute-solute and solvent-solvent interactions.
-
pH: As a weak acid, the pH of the aqueous solution significantly impacts MAA's solubility.[1] At higher pH values (above its pKa of approximately 4.66), MAA deprotonates to form the highly water-soluble methacrylate anion.
-
Intermolecular Forces: The ability of the carboxylic acid group to form strong hydrogen bonds with water, alcohols, and other polar solvents is a primary driver of its solubility.[1] In less polar solvents, van der Waals forces are the predominant interactions.
The interplay of these factors is visually represented in the following diagram:
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of this compound in water and provide qualitative descriptions for its solubility in common organic solvents.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 20 | 8.9 | [2] |
| 20 | 9.7 | [3] |
| 20 | 9.8 | [4] |
| 25 | 9.0 | [5] |
| >16 | Totally Miscible | [6] |
Note: Discrepancies in reported values may arise from different experimental techniques and purity of the materials used.
Table 2: Solubility of this compound in Organic Solvents
Multiple sources indicate that this compound is miscible with most common organic solvents.[4][5][7] Miscibility implies that they are soluble in each other in all proportions.
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Miscible | [2] |
| Methanol | Good solubility | [1] |
| Diethyl Ether | Miscible | [2] |
| Acetone | Good solubility | [1] |
| Chloroform | Soluble | [2] |
Experimental Protocols for Solubility Determination
The determination of this compound solubility can be achieved through the isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and subsequently determining the concentration of MAA in the solution.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Temperature-controlled water bath or shaker
-
Analytical balance (±0.0001 g)
-
Sealed glass vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, or titrator)
Gravimetric Method Protocol
-
Preparation: Add an excess amount of this compound to a known mass or volume of the solvent in a sealed vial. The presence of undissolved MAA is essential to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled bath or shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1°C.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Analysis:
-
Accurately weigh a pre-weighed container.
-
Dispense the filtered saturated solution into the container and weigh it to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that avoids MAA degradation or polymerization).
-
Weigh the container with the remaining MAA residue.
-
-
Calculation: The solubility is calculated as the mass of the dissolved MAA per mass or volume of the solvent.
Analytical Method Protocol
Steps 1-4 are the same as the gravimetric method.
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of MAA in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or acid-base titration.[7]
-
-
Calculation: Back-calculate the original concentration of the saturated solution, accounting for the dilution factor.
The general workflow for these experimental protocols is illustrated below.
Conclusion
The solubility of this compound is a fundamental property that influences its utility across various scientific and industrial domains. It exhibits significant solubility in water, which increases with temperature, and is miscible with a wide range of organic solvents.[1][4][5] For drug development professionals, its pH-dependent solubility is a key parameter for designing controlled-release formulations. For researchers and scientists in polymer chemistry, understanding its solubility in different monomers and solvents is crucial for controlling polymerization kinetics and polymer properties. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible solubility data tailored to specific research needs.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 79-41-4 [chemicalbook.com]
- 4. casewayproducts.com [casewayproducts.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mcc-methacrylates.com [mcc-methacrylates.com]
- 7. ecetoc.org [ecetoc.org]
Methacrylic Acid as a Precursor for Polymer Synthesis: An In-depth Technical Guide for Drug Development Professionals
December 17, 2025
Executive Summary
Methacrylic acid (MAA) is a versatile monomer extensively utilized in the synthesis of polymers for a wide range of biomedical and pharmaceutical applications. Its unique pH-responsive behavior, stemming from the carboxylic acid moiety, makes it an ideal building block for creating "smart" polymers that can respond to specific physiological environments. This is particularly valuable in drug delivery, where targeted release of therapeutic agents can enhance efficacy and minimize side effects. This technical guide provides a comprehensive overview of this compound as a precursor for polymer synthesis, with a focus on its application in drug development. It details various polymerization techniques, presents quantitative data on polymer characteristics, and provides experimental protocols for key synthesis methods. Furthermore, it explores the interaction of MAA-based polymers with biological systems, including their cellular uptake and influence on signaling pathways.
Introduction to this compound in Polymer Chemistry
This compound is an alpha,beta-unsaturated carboxylic acid that readily undergoes polymerization to form poly(this compound) (PMAA) and its copolymers. The presence of both a vinyl group for polymerization and a carboxylic acid group for functionality makes MAA a highly valuable monomer in the design of functional polymers. The carboxylic acid groups are typically deprotonated at pH values above their pKa (around 4.5-5.5), leading to a negatively charged, hydrophilic polymer that swells or dissolves in aqueous media. Conversely, at lower pH values, the carboxylic acid groups are protonated, rendering the polymer less soluble and more compact. This pH-dependent solubility is the cornerstone of its use in enteric-coated drug formulations and other targeted drug delivery systems.
Commercially, copolymers of this compound and its esters are well-known under the trade name Eudragit®. These polymers are widely used in the pharmaceutical industry for applications such as taste masking, moisture protection, and, most notably, for creating enteric coatings that allow for the targeted release of drugs in specific regions of the gastrointestinal tract.[1][2]
Polymerization Techniques for this compound
The synthesis of well-defined this compound-based polymers is crucial for their application in drug delivery. Several polymerization techniques can be employed, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and functionality.
Free Radical Polymerization (FRP)
Free radical polymerization is a common and relatively simple method for synthesizing PMAA and its copolymers. It involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, to initiate the polymerization of the MAA monomer. While effective for producing high molecular weight polymers, conventional FRP offers limited control over the polymer's molecular weight distribution (polydispersity) and architecture.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, also known as reversible-deactivation radical polymerization (RDRP), have emerged as powerful tools for synthesizing well-defined polymers with predictable molecular weights, narrow polydispersity indices (PDI), and complex architectures (e.g., block copolymers, star polymers). The most common CRP methods for this compound include:
-
Atom Transfer Radical Polymerization (ATRP): ATRP of acidic monomers like this compound can be challenging due to the potential for the monomer to poison the catalyst. However, strategies such as lowering the pH and using a chlorine-based initiator have been developed to overcome these issues, enabling the synthesis of well-controlled PMAA.[3][4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP technique that is tolerant to a wide range of functional groups, including the carboxylic acid moiety of MAA. It allows for the synthesis of PMAA with low PDI and the creation of block copolymers for advanced drug delivery applications.[5][6][7]
Quantitative Data on this compound Polymerization
The properties of this compound-based polymers are highly dependent on the polymerization conditions and the resulting molecular characteristics. The following tables summarize key quantitative data from various studies.
Table 1: Polymerization Conditions and Resulting Polymer Characteristics
| Polymerization Method | Monomer(s) | Initiator/Catalyst System | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical | This compound | AIBN | Tetrahydrofuran | - | - | - | [8] |
| ATRP | This compound | CuCl/CuCl2/TPMA | Water (pH 0.9) | 16,300 | 18,900 | 1.33 | [9] |
| RAFT | This compound | ACPA/CTPPA | Water | - | up to 92,000 | < 1.19 | [6] |
| RAFT | This compound | AIBN/CPDT | Dioxane | - | - | - | [10] |
| RAFT | Methyl Methacrylate / this compound | AIBN / CPBD | Water (Miniemulsion) | - | - | - | [11] |
Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index; AIBN = Azobisisobutyronitrile; ATRP = Atom Transfer Radical Polymerization; RAFT = Reversible Addition-Fragmentation chain-Transfer; TPMA = Tris(2-pyridylmethyl)amine; ACPA = 4,4'-Azobis(4-cyanopentanoic acid); CTPPA = 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanylpentanoic acid; CPDT = Cumyl dithiobenzoate; CPBD = 2-Cyano-2-propyl benzodithioate.
Table 2: pH-Dependent Dissolution of Eudragit® Copolymers
| Eudragit® Type | Copolymer Composition | Dissolution pH | Application | Reference |
| L 100-55 | This compound - ethyl acrylate (1:1) | > 5.5 | Enteric coating (duodenum release) | [12][13] |
| L 100 | This compound - methyl methacrylate (1:1) | > 6.0 | Enteric coating (jejunum release) | [2] |
| S 100 | This compound - methyl methacrylate (1:2) | > 7.0 | Enteric coating (ileum/colon release) | [12][13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based polymers using different polymerization techniques.
Protocol for Free Radical Polymerization of this compound
This protocol describes a typical solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (MAA), purified by vacuum distillation to remove inhibitors.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane).
-
Precipitating solvent (e.g., diethyl ether, hexane).
-
Nitrogen gas source.
-
Schlenk flask or similar reaction vessel with a magnetic stirrer.
Procedure:
-
In a Schlenk flask, dissolve the desired amount of this compound in the anhydrous solvent.
-
Add the calculated amount of AIBN to the solution. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with nitrogen gas.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with continuous stirring.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol for RAFT Polymerization of this compound
This protocol outlines the synthesis of well-defined poly(this compound) using a trithiocarbonate RAFT agent.
Materials:
-
This compound (MAA), purified.
-
RAFT agent (e.g., 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanylpentanoic acid - CTPPA).
-
Initiator (e.g., 4,4'-Azobis(4-cyanopentanoic acid) - ACPA).
-
Nitrogen gas source.
-
Reaction vessel with a magnetic stirrer.
Procedure:
-
In a reaction vessel, dissolve the this compound, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the molecular weight and PDI.
-
Degas the solution thoroughly as described in the FRP protocol.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere with stirring.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry).
-
Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.
-
Purify the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum. For aqueous polymerizations, dialysis against deionized water followed by lyophilization is a common purification method.
Protocol for ATRP of this compound
This protocol is adapted for the challenging ATRP of this compound in an aqueous medium.
Materials:
-
This compound (MAA), purified.
-
Initiator (e.g., 2-chloroisobutyric acid).
-
Catalyst (e.g., CuCl₂).
-
Ligand (e.g., tris(2-pyridylmethyl)amine - TPMA).
-
Reducing agent for SARA ATRP (e.g., copper wire) or an electrode for eATRP.[9]
-
Water (deionized).
-
HCl and NaCl to adjust pH and ionic strength.[9]
-
Nitrogen gas source.
-
Reaction vessel with a magnetic stirrer.
Procedure:
-
Prepare an aqueous solution of this compound.
-
Adjust the pH of the solution to approximately 0.9 by adding HCl.[9]
-
Add NaCl to maintain a constant ionic strength.[9]
-
In a separate flask, prepare the catalyst complex by mixing CuCl₂ and TPMA in deoxygenated water.
-
Combine the monomer solution, initiator, and catalyst complex in the reaction vessel.
-
Degas the mixture with nitrogen for at least 30 minutes.
-
If performing SARA ATRP, add a piece of copper wire to the reaction. For eATRP, insert the working electrode.
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with stirring.
-
After the desired polymerization time, stop the reaction by exposing the mixture to air.
-
Purify the polymer by dialysis against acidic water (to keep the polymer protonated and less soluble) and then against deionized water, followed by lyophilization.
Biological Interactions of this compound-Based Polymers
The application of this compound polymers in drug delivery necessitates a thorough understanding of their interactions with biological systems.
Cellular Uptake Mechanisms
Polymers and nanoparticles derived from this compound are typically internalized by cells through endocytosis.[2][14] The specific endocytic pathway can depend on the size, shape, and surface chemistry of the polymer-based drug carrier. Common pathways include clathrin-mediated endocytosis and macropinocytosis.[14] Upon internalization, the drug carriers are often trafficked to endosomes and then to lysosomes, which are acidic compartments within the cell.[2] The pH-responsive nature of this compound polymers can be exploited to trigger drug release within these acidic organelles.
Interaction with Signaling Pathways
Recent research has indicated that biomaterials composed of this compound can directly influence cellular signaling pathways. For instance, poly(this compound-co-methyl methacrylate) beads have been shown to promote vascular regeneration by enhancing the Sonic hedgehog (Shh) signaling pathway.[10] The Shh pathway is crucial for embryonic development and tissue regeneration in adults.
Workflow for Polymer Synthesis and Characterization
The development of this compound-based polymers for drug delivery follows a structured workflow from synthesis to application.
Conclusion
This compound is a cornerstone monomer for the synthesis of advanced polymers for drug development. Its inherent pH-responsiveness, coupled with the ability to be polymerized into well-defined structures using controlled radical polymerization techniques, allows for the rational design of sophisticated drug delivery systems. The Eudragit® family of polymers stands as a testament to the commercial success and pharmaceutical importance of MAA-based copolymers. As research continues to unravel the intricate interactions between these polymers and biological systems, new opportunities for creating more effective and targeted therapies will undoubtedly emerge. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of this compound in Aqueous Solution [ediss.uni-goettingen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [scirp.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Effect of this compound beads on the sonic hedgehog signaling pathway and macrophage polarization in a subcutaneous injection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and this compound and Bioconjugation with BSA [mdpi.com]
- 12. A pH-dependent colon targeted oral drug delivery system using this compound copolymers. I. Manipulation Of drug release using Eudragit L100-55 and Eudragit S100 combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Methacrylic Acid Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms governing the polymerization of methacrylic acid (MAA), a key monomer in the development of advanced materials for drug delivery, biomedical devices, and other scientific applications. This document details the fundamental principles of free-radical, Reversible Addition-Fragmentation chain-Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP) of MAA, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating key pathways and workflows through diagrams.
Free-Radical Polymerization (FRP) of this compound
Free-radical polymerization is a conventional and widely used method for synthesizing poly(this compound) (PMAA). The process involves the initiation of a chain reaction by free radicals, followed by propagation and termination steps.
Reaction Mechanism
The free-radical polymerization of MAA proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate free radicals. These highly reactive species then attack the vinyl group of an MAA monomer, creating a monomer radical.
-
Propagation: The newly formed monomer radical adds to another MAA monomer, regenerating the radical at the growing chain end. This step repeats, leading to the rapid growth of the polymer chain.
-
Termination: The growth of polymer chains is terminated by either combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[1]
dot
Quantitative Data
The kinetics of free-radical polymerization of MAA are influenced by factors such as temperature, monomer concentration, and the choice of initiator and solvent.
| Parameter | Value | Conditions | Reference(s) |
| Propagation Rate Constant (kp) | |||
| 1.54 x 106 L mol-1 s-1 (A) | 15 mass% MAA in water | [2] | |
| 15.0 kJ mol-1 (Ea) | 15 mass% MAA in water | [2] | |
| Termination Rate Constant (kt) | Varies significantly with conversion (gel effect) | Aqueous solution | [3] |
| Chain Transfer to Monomer Constant (CM) | 5.37 x 10-5 | Non-ionized MAA | [4] |
| Chain Transfer to 2-Mercaptoethanol (CS) | 0.12 ± 0.01 | 5-30 wt% MAA in water, 50 °C | [5] |
| Overall Activation Energy (Ea,overall) | 68.65 kJ mol-1 | MMA in benzene (related methacrylate) | [6] |
Table 1: Kinetic Parameters for the Free-Radical Polymerization of this compound.
Experimental Protocol: Aqueous Solution Polymerization
This protocol describes a typical batch free-radical polymerization of MAA in an aqueous solution.[7]
Materials:
-
This compound (MAA), inhibitor removed
-
Ammonium persulfate (APS) or other water-soluble initiator
-
Deionized water
-
Nitrogen gas
-
Hydroquinone (for quenching)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Syringe or dropping funnel
Procedure:
-
Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of MAA in deionized water.
-
Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: While maintaining the nitrogen atmosphere, add the initiator (e.g., APS) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring. The polymerization time will vary depending on the specific conditions.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gravimetry or NMR).
-
Quenching: Once the desired conversion is reached, cool the reaction mixture and add a small amount of hydroquinone to quench the polymerization.
-
Purification: Precipitate the polymer by adding the aqueous solution to a non-solvent such as methanol or acetone. Filter and dry the resulting PMAA.
dot
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[8]
Reaction Mechanism
The RAFT mechanism involves a conventional free-radical polymerization with the addition of a RAFT agent, typically a thiocarbonylthio compound. The key feature is a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent. This allows all chains to grow at a similar rate.
dot
Quantitative Data
RAFT polymerization allows for precise control over the molecular weight and polydispersity index (PDI).
| Target Mn ( g/mol ) | Solvent | PDI (Mw/Mn) | Reference(s) |
| Up to 92,000 | Water | < 1.19 | [9] |
| Up to 113,900 | Methanol | ~1.13 | [10] |
Table 2: Molecular Weight and Polydispersity Data for RAFT Polymerization of this compound.
Experimental Protocol: RAFT Polymerization in Aqueous Solution
This protocol outlines the synthesis of PMAA via RAFT polymerization in water.[9][10]
Materials:
-
This compound (MAA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Azo initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid), ACVA)
-
Deionized water
-
Nitrogen gas
-
Solvent for purification (e.g., diethyl ether)
Equipment:
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Septum and nitrogen line
-
Oil bath with temperature control
-
Freeze-pump-thaw setup (optional, for rigorous degassing)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the MAA, RAFT agent, and initiator in deionized water.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, purge with nitrogen for an extended period.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Track the polymerization by taking aliquots at different time points and analyzing for monomer conversion (e.g., via 1H NMR) and molecular weight evolution (via GPC after methylation of PMAA).
-
Termination and Purification: After the desired time or conversion, stop the reaction by cooling and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent like diethyl ether, filter, and dry under vacuum.
dot
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate growing polymer chains.
Reaction Mechanism
In ATRP, a dormant species (an alkyl halide) is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/ligand) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br2/ligand). The radical then propagates before being deactivated by the higher oxidation state metal complex. This rapid activation-deactivation equilibrium ensures controlled chain growth. A significant challenge in the ATRP of acidic monomers like MAA is an intramolecular cyclization that can lead to loss of the chain-end functionality; this can be overcome by using a chloride-based initiator and lowering the pH.[11]
dot
Quantitative Data
ATRP of MAA can yield polymers with controlled molecular weights and low polydispersity.
| Method | Conversion | Time (h) | PDI (Mw/Mn) | Reference(s) |
| eATRP and SARA ATRP | >90% | ≤ 4 | Satisfactory | [11] |
| Iron-Porphyrin Catalyzed ATRP | - | - | < 1.5 for Mn ≥ 20,000 | [12] |
Table 3: Representative Results for ATRP of this compound.
Experimental Protocol: SARA ATRP of MAA in Aqueous Solution
This protocol describes a Supplemental Activator and Reducing Agent (SARA) ATRP of MAA.[11]
Materials:
-
This compound (MAA), inhibitor removed
-
Initiator (e.g., 2-chloropropionitrile)
-
Copper(II) bromide (CuBr2)
-
Ligand (e.g., tris(2-pyridylmethyl)amine, TPMA)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Copper wire (activator regenerator)
-
Nitrogen gas
Equipment:
-
Schlenk flask with a magnetic stirrer
-
Septum and nitrogen line
-
Syringes for transferring degassed solutions
-
Oil bath with temperature control
Procedure:
-
Catalyst and Monomer Solution Preparation: In a Schlenk flask, prepare a solution of MAA, water, NaCl, and HCl. In a separate vial, prepare the catalyst solution by dissolving CuBr2 and the ligand in a small amount of water.
-
Degassing: Degas both the monomer and catalyst solutions by purging with nitrogen.
-
Reaction Setup: Add the catalyst solution to the monomer solution under a nitrogen atmosphere. Add a piece of copper wire to the reaction mixture.
-
Initiation: Inject the degassed initiator into the reaction flask to start the polymerization.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 25 °C) with stirring.
-
Monitoring and Purification: Follow the reaction progress and purify the resulting polymer as described for the RAFT polymerization protocol.
dot
Conclusion
This guide has provided a detailed overview of the primary mechanisms for the polymerization of this compound. Free-radical polymerization offers a straightforward method for producing PMAA, while controlled radical techniques like RAFT and ATRP provide precise control over the polymer architecture, which is crucial for advanced applications in research and drug development. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and researchers working with this important monomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.tue.nl [research.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of methacrylic acid via a Grignard reaction with 2-bromopropene. This method offers a high yield and purity suitable for research and development applications.
Introduction
This compound is a valuable unsaturated carboxylic acid widely used as a monomer for the production of polymers and resins with applications in plastics, coatings, adhesives, and dental materials. While several industrial routes exist for its large-scale production, a reliable and reproducible laboratory-scale synthesis is essential for research and development purposes. The protocol detailed herein describes the synthesis of this compound from 2-bromopropene and carbon dioxide via a Grignard reagent intermediate. This method is well-documented and provides a high yield of the final product.[1]
Data Summary
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 2-Bromopropene | [1] |
| Key Reagents | Magnesium turnings, Carbon dioxide, Tetrahydrofuran | [1] |
| Reaction Yield | 87% | [1] |
| Product Purity | 99% | [1] |
| Appearance | Colorless to slightly yellow oil | [1] |
Experimental Protocol
This protocol is based on the Grignard reaction of 2-bromopropene with carbon dioxide.[1]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Schlenk line or other inert atmosphere setup
-
Dry ice or a cylinder of carbon dioxide
-
Standard laboratory glassware for extraction and distillation
-
Rotary evaporator
-
2-Bromopropene (24.20 g, 200 mmol)
-
Magnesium turnings (4.38 g, 180 mmol)
-
Anhydrous tetrahydrofuran (THF), 200 ml
-
Saturated aqueous ammonium chloride solution (100 ml)
-
3M Hydrochloric acid (HCl) solution (50 ml)
-
Dichloromethane (DCM), 150 ml (3 x 50 ml)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone) for storage
Procedure:
-
Preparation of the Grignard Reagent:
-
To a dry three-neck flask under a nitrogen atmosphere, add magnesium turnings (4.38 g).
-
Add 100 ml of anhydrous THF to the flask.
-
In a dropping funnel, place 2-bromopropene (24.20 g) dissolved in 100 ml of anhydrous THF.
-
Add the 2-bromopropene solution dropwise to the stirred suspension of magnesium in THF. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture.
-
After the complete addition of 2-bromopropene, stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
-
Introduce a steady stream of dry carbon dioxide gas into the vigorously stirred reaction mixture. Alternatively, carefully add crushed dry ice to the flask. Maintain the temperature below -60 °C during this step.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of 100 ml of saturated aqueous ammonium chloride solution.
-
Remove the THF and any excess 2-bromopropene using a rotary evaporator at 30 °C.
-
Acidify the remaining aqueous phase by adding 50 ml of 3M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield this compound as a colorless or slightly yellow oil.
-
For long-term storage, add a small amount of an inhibitor like hydroquinone to prevent polymerization.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of the Grignard reaction.
-
Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.
-
2-Bromopropene is a flammable and toxic liquid.
-
Handle corrosive acids (HCl) and organic solvents with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the reaction can be exothermic; perform it slowly and with cooling.
Alternative Synthesis Routes
While the Grignard method is suitable for laboratory scale, other common routes for this compound synthesis exist, primarily in industrial settings.
-
Acetone Cyanohydrin (ACH) Process: This is the most common commercial route.[1][2] It involves the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then hydrolyzed using sulfuric acid.[1][3] The use of highly toxic hydrogen cyanide and large amounts of sulfuric acid are significant drawbacks.[2]
-
Oxidation of Isobutylene/Isobutane: This two-step process involves the catalytic oxidation of isobutylene to methacrolein, followed by further oxidation to this compound.[4][5][6] Catalysts are typically based on molybdenum and bismuth oxides.[4][5] Direct oxidation of isobutane is also an area of active research.[7]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 4. OXIDATION OF ISOBUTYLENE (Methacrolein and this compound) [mail.almerja.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Free-Radical Polymerization of Methacrylic Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of methacrylic acid (MAA) in an aqueous solution. This process is fundamental for the synthesis of poly(this compound) (PMAA), a versatile polymer with wide-ranging applications in drug delivery, hydrogels, and bioadhesives, owing to its pH-responsive and water-soluble nature.
Introduction
Free-radical polymerization is a widely utilized method for synthesizing PMAA from its monomer, this compound, in an aqueous medium. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The kinetics of this polymerization are significantly influenced by several factors, including monomer concentration, pH, ionic strength, and the type and concentration of the initiator.[1][2][3] Understanding and controlling these parameters is crucial for tailoring the polymer's molecular weight, polydispersity, and, consequently, its physicochemical properties for specific applications.
Key Experimental Parameters and Their Effects
The successful synthesis of PMAA with desired characteristics hinges on the careful control of key experimental parameters:
-
Initiator: Water-soluble initiators are essential for aqueous polymerization. Commonly used initiators include persulfates (e.g., ammonium persulfate (APS), potassium persulfate (KPS)) and azo compounds (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride (V-50)).[2][4] The choice and concentration of the initiator directly impact the polymerization rate and the molecular weight of the resulting polymer.[4]
-
Monomer Concentration: The initial concentration of MAA in the aqueous solution affects the polymerization rate and the viscosity of the reaction medium.[2] Higher monomer concentrations can lead to an increased rate of polymerization but may also result in a broader molecular weight distribution.
-
pH and Degree of Ionization: The pH of the aqueous solution determines the degree of ionization of the carboxylic acid groups on both the monomer and the resulting polymer.[5] This, in turn, influences the electrostatic interactions, affecting the propagation and termination kinetics. For non-ionized MAA (low pH), the polymerization kinetics are well-described, while the polymerization of fully ionized MAA (high pH) exhibits different kinetic behavior due to electrostatic repulsion.[1][5]
-
Temperature: The reaction temperature influences the decomposition rate of the thermal initiator, thereby affecting the initiation rate and the overall polymerization kinetics. A typical temperature range for the aqueous polymerization of MAA is between 50°C and 80°C.[2][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the free-radical polymerization of MAA in aqueous solution, providing insights into the impact of different reaction conditions on monomer conversion, molecular weight, and polydispersity.
Table 1: Effect of Monomer Concentration on Polymerization of Non-Ionized this compound
| Initial Monomer Conc. (wt%) | Initiator (V-50) (wt%) | Temperature (°C) | Time (min) | Monomer Conversion (%) |
| 1 | 0.02 | 50 | 60 | ~55 |
| 5 | 0.02 | 50 | 60 | ~45 |
| 10 | 0.02 | 50 | 60 | ~40 |
Data extracted from in-situ NMR studies. The initial polymerization rate is observed to be faster at lower monomer concentrations for non-ionized MAA.[2]
Table 2: Effect of Initiator Concentration on Molecular Weight of Poly(this compound)
| Monomer (MAA) (wt%) | Initiator (APS) to Monomer (w/w ratio) | Temperature (°C) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| 5 | 0.5% | 60 | ~500 | Not Reported |
| 5 | 1.0% | 60 | ~350 | Not Reported |
| 5 | 3.0% | 60 | ~200 | Not Reported |
Data indicates that increasing the initiator concentration leads to a decrease in the molecular weight of the resulting polymer.[4]
Table 3: Molecular Weight Characterization of PMAA under Different Conditions
| Polymerization Type | Initiator | Solvent | Mn ( g/mol ) | Mw/Mn (PDI) |
| Photopolymerization | r-AMDV / MTEMPO | Bulk | 71,400 / 3,950 (bimodal) | 1.95 |
| Photopolymerization | V-61 / MTEMPO | Methanol | 13,800 | 2.0 |
| Solution Polymerization | Ammonium Persulfate | Water | - | < 1.5 |
This table showcases a range of molecular weights and PDIs achievable through different polymerization techniques and conditions.[5][7]
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the synthesis and characterization of PMAA.
Protocol for Batch Free-Radical Polymerization of this compound
This protocol describes a typical batch polymerization of MAA in an aqueous solution using ammonium persulfate (APS) as the initiator.[4]
Materials:
-
This compound (MAA), inhibitor removed
-
Ammonium persulfate (APS)
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Monomer Solution Preparation: In a round-bottom flask, dissolve the desired amount of MAA (e.g., 2.5 g for a 5% w/w solution) in deionized water (e.g., 47.5 g).
-
Degassing: Equip the flask with a magnetic stirrer, condenser, and nitrogen inlet. Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Preparation: Prepare a fresh solution of APS in deionized water. The amount of APS will depend on the desired initiator-to-monomer ratio (e.g., 0.5-3% by weight based on the monomer).
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60°C) under a nitrogen atmosphere. Once the temperature is stable, inject the APS solution into the reaction mixture using a syringe.
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring. The reaction time can vary from a few hours to overnight, depending on the desired conversion.
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
Protocol for Purification of Poly(this compound)
This protocol outlines the purification of the synthesized PMAA to remove unreacted monomer, initiator fragments, and other impurities.
Materials:
-
PMAA aqueous solution
-
Methanol (or another suitable non-solvent like acetone or hexane)[6]
-
Beaker
-
Magnetic stirrer
-
Centrifuge or filtration setup
-
Vacuum oven
Procedure:
-
Precipitation: Slowly pour the aqueous PMAA solution into a beaker containing a vigorously stirred non-solvent (e.g., methanol). The volume of the non-solvent should be significantly larger (e.g., 10-fold) than the polymer solution to ensure complete precipitation.
-
Isolation: The precipitated PMAA will appear as a white solid. Continue stirring for a short period to ensure complete precipitation. Isolate the polymer by either centrifugation or filtration.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified PMAA in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol for Characterization of Poly(this compound)
4.3.1. Determination of Monomer Conversion by ¹H NMR Spectroscopy
Procedure:
-
Withdraw a small aliquot of the reaction mixture at different time points.
-
Dilute the sample with a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
Monomer conversion can be calculated by comparing the integration of the vinyl proton peaks of the monomer (typically around 5.5-6.5 ppm) with the integration of a polymer peak (e.g., the broad backbone protons).[7]
4.3.2. Determination of Molecular Weight and Polydispersity by Size Exclusion Chromatography (SEC)
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried PMAA in the SEC eluent. The eluent is typically an aqueous buffer solution (e.g., phosphate buffer with NaCl) to suppress polyelectrolyte effects.[1]
-
Analysis: Inject the polymer solution into the SEC system equipped with appropriate columns and detectors (e.g., refractive index detector).
-
Calibration: Use narrow molecular weight standards (e.g., poly(styrene sulfonate) or poly(ethylene oxide)) to calibrate the system and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PMAA sample.[1][8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the free-radical polymerization of this compound in an aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [scirp.org]
- 8. polymersource.ca [polymersource.ca]
Application Notes and Protocols for Controlled Radical Polymerization of Methacrylic Acid using ATRP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the controlled radical polymerization of methacrylic acid (MAA) utilizing Atom Transfer Radical Polymerization (ATRP). Poly(this compound) (PMAA) is a pH-responsive polymer with significant potential in biomedical and pharmaceutical applications, including controlled drug delivery systems.[1][2][3] The synthesis of well-defined PMAA with controlled molecular weight and narrow molecular weight distribution is crucial for these applications.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. However, the direct ATRP of acidic monomers like this compound presents significant challenges. These challenges primarily stem from the interaction of the carboxylic acid group with the copper catalyst complex, which can lead to catalyst deactivation, and an intramolecular cyclization reaction that terminates the growing polymer chain.[4][5][6][7]
Recent advancements have overcome these obstacles, enabling the controlled polymerization of MAA. Key strategies include:
-
Electrochemically mediated ATRP (eATRP) and Supplemental Activator and Reducing Agent (SARA) ATRP: These techniques facilitate polymerization with very low concentrations of the copper catalyst under mild conditions by continuously regenerating the active catalyst species.[4][5][8]
-
Low pH Polymerization: Conducting the ATRP of MAA at a low pH (around 0.9) protonates the carboxylic acid groups, minimizing their interference with the catalyst and suppressing the intramolecular cyclization side reaction.[5][8]
-
Use of Chlorine-Based Initiators: Utilizing initiators with a chlorine atom as the transferable group has been shown to be more effective for the controlled polymerization of MAA.[5]
-
Protecting Group Strategy: This approach involves the ATRP of a protected methacrylic monomer, such as tert-butyl methacrylate (tBMA) or benzyl methacrylate (BzMA), followed by a deprotection step to yield the final poly(this compound).[9][10]
Experimental Data Summary
The following table summarizes representative quantitative data from various successful ATRP of this compound experiments.
| Method | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| eATRP of MAA | 2,2-dichloropropionic acid (DCPA) | CuBr₂/TPMA | H₂O/HCl | 25 | 5 | 81 | - | 1.43 |
| SARA ATRP of MAA | - | - | H₂O/HCl | 25 | ≤ 4 | >90 | - | - |
| ATRP of Benzyl Methacrylate (BzMA) | - | CuCl/HMTETA | Anisole | 90 | - | - | 21,000 | 1.29 |
| ATRP of tert-Butyl Methacrylate (tBMA) | - | - | - | - | - | - | - | - |
Note: Dashes (-) indicate data not specified in the reviewed sources.
Experimental Protocols
Protocol 1: Electrochemically Mediated ATRP (eATRP) of this compound
This protocol is based on the principles of continuously regenerating the activator species to achieve control with low catalyst concentrations.
Materials:
-
This compound (MAA), inhibitor removed
-
2,2-dichloropropionic acid (DCPA, initiator)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA, ligand)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Working electrode (e.g., platinum mesh), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Reaction Setup: In a sealed electrochemical cell, combine MAA, DCPA, CuBr₂, and TPMA in an aqueous solution of HCl (to achieve a pH of approximately 0.9).
-
Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Electrochemical Control: Immerse the electrodes into the reaction mixture and apply a constant potential or current using the potentiostat. The specific potential/current should be determined based on the electrochemical properties of the catalyst system.
-
Polymerization: Maintain the reaction at 25°C with continuous stirring for the desired duration (e.g., 4-5 hours).
-
Monitoring: Periodically take samples to monitor monomer conversion (e.g., by ¹H NMR or gravimetry) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography, GPC).
-
Termination and Purification: Stop the polymerization by exposing the reaction mixture to air. The polymer can be purified by dialysis against deionized water to remove the catalyst and unreacted monomer, followed by lyophilization.
Protocol 2: ATRP of a Protected Monomer (tert-Butyl Methacrylate) followed by Deprotection
This protocol outlines the synthesis of well-defined poly(tert-butyl methacrylate) and its subsequent conversion to poly(this compound).
Part A: ATRP of tert-Butyl Methacrylate (tBMA)
Materials:
-
tert-Butyl methacrylate (tBMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Deoxygenation: Seal the flask, and alternate between vacuum and an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under an inert atmosphere, add anisole, tBMA, PMDETA, and EBiB to the flask via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time.
-
Monitoring: Take samples periodically to determine monomer conversion and molecular weight.
-
Termination and Purification: Terminate the polymerization by opening the flask to air and cooling. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Part B: Deprotection of Poly(tert-butyl methacrylate) to Poly(this compound)
Materials:
-
Poly(tert-butyl methacrylate) (from Part A)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the synthesized poly(tert-butyl methacrylate) in dichloromethane.
-
Acidolysis: Add an excess of trifluoroacetic acid to the solution.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 12-24 hours) to ensure complete cleavage of the tert-butyl ester groups.
-
Purification: Remove the solvent and excess TFA under reduced pressure. The resulting poly(this compound) can be further purified by dialysis against deionized water and then isolated by lyophilization.
Visualizations
Caption: General experimental workflow for the ATRP of this compound.
Caption: Core mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. polysciences.com [polysciences.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct ATRP of this compound with Iron-Porphyrin Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for RAFT Polymerization of Methacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(methacrylic acid) (PMAA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers precise control over molecular weight, architecture, and narrow molecular weight distributions, making it ideal for creating well-defined polymers for various applications, including drug delivery and biomaterials.
Overview of RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, typically a thiocarbonylthio compound. For this compound, trithiocarbonates and dithiobenzoates are commonly employed as chain transfer agents (CTAs). The polymerization can be conducted in various solvents, including water, alcohols, and dioxane, with the choice of solvent influencing the reaction kinetics and polymer properties.[1][2]
The key to a successful RAFT polymerization lies in the selection of the appropriate RAFT agent, initiator, and reaction conditions to achieve good control over the polymerization of this compound.[1][3] The process is versatile and can be adapted for the synthesis of homopolymers, block copolymers, and other complex architectures.[2][4]
Experimental Data Summary
The following tables summarize typical experimental conditions and results for the RAFT polymerization of this compound, compiled from various research articles.
Table 1: Reaction Conditions for RAFT Polymerization of this compound
| RAFT Agent (CTA) | Initiator | [MAA]:[CTA]:[Initiator] Molar Ratio | Solvent | Temperature (°C) | Time (h) | Reference |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 4,4'-Azobis(4-cyanopentanoic acid) | 150:1:0.25 | Methanol | Not Specified | Not Specified | [1] |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 4,4'-Azobis(4-cyanopentanoic acid) | 250:1:0.25 | Methanol | Not Specified | Not Specified | [1] |
| 4-Cyano-4-thiothiopropylsulfanylpentanoic acid (CTPPA) | 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) | Varied | Water | 80 | >8 | [3] |
| Trithiocarbonate | 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | Not Specified | Water, 1,4-dioxane, ethanol | 70 | >1 | [2] |
| Dithiobenzoate (CPDB) | 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | [MEMA]:[CPDB]:[ACVA] = 60:1:0.25 | Water (for block copolymer) | 70 | 3 | [4] |
| 2-Cyano-2-propyl benzodithioate | Azobisisobutyronitrile (AIBN) | [MMA]:[CTA]:[AIBN] = Not Specified | Benzene | 60 | 15 |
Table 2: Resulting Polymer Characteristics
| RAFT Agent (CTA) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Monomer Conversion (%) | Reference |
| 4-Cyano-4-thiothiopropylsulfanylpentanoic acid (CTPPA) | Up to 92,000 | Not Specified | < 1.19 | Not Specified | [3] |
| Trithiocarbonate with dodecyl sidechain | Not Specified | Not Specified | Narrow | ~100 | [2] |
| Dithiobenzoate (CPDB) | Not Specified | Not Specified | < 1.13 (for block copolymer) | > 99 | [4] |
| Carboxymethyl dithiobenzoate (CMDB) | Not Specified | Varied | < 1.3 | Varied | [1] |
Detailed Experimental Protocol: Homopolymerization of this compound in Water
This protocol describes a typical procedure for the synthesis of poly(this compound) homopolymer in an aqueous solution using a trithiocarbonate RAFT agent.
Materials:
-
This compound (MAA), inhibitor removed
-
4-Cyano-4-thiothiopropylsulfanylpentanoic acid (CTPPA) (or a similar trithiocarbonate RAFT agent)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) (or a similar water-soluble initiator)
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath with temperature controller
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired amounts of this compound and the CTPPA RAFT agent.
-
Addition to Solvent: Add deionized water to the flask. The initial mixture may appear as a suspension of organic droplets in water.[3]
-
Initiator Addition: Add the ACPA initiator to the reaction mixture.
-
Degassing: Seal the flask and thoroughly degas the solution by purging with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously. Upon heating, the suspension should turn into a slightly turbid solution which then clears as the polymerization proceeds.[3]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is typically quenched by cooling the reaction mixture to room temperature and exposing it to air. The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) followed by drying under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Workflow for RAFT polymerization of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the core mechanism of RAFT polymerization.
Caption: The reversible addition-fragmentation chain transfer mechanism.
References
Application Notes and Protocols for Methacrylic Acid-Based Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of methacrylic acid-based hydrogels for controlled drug delivery. This compound (MAA) hydrogels are pH-responsive polymers that exhibit significant volume changes in response to external pH stimuli, making them ideal candidates for targeted drug release in specific physiological environments, such as the gastrointestinal tract.
Application Notes
This compound-based hydrogels are a versatile class of biomaterials with significant potential in drug delivery. Their unique pH-sensitive nature stems from the carboxylic acid groups of the this compound monomers. At low pH (e.g., in the stomach), these groups are protonated, leading to a collapsed hydrogel state with minimal drug release. As the hydrogel transitions to a higher pH environment (e.g., the intestines), the carboxylic acid groups deprotonate, causing electrostatic repulsion between the polymer chains. This repulsion leads to swelling of the hydrogel and subsequent release of the encapsulated drug.[1][2][3]
This targeted release mechanism is particularly advantageous for drugs that are sensitive to the acidic environment of the stomach, or for treatments that require localized action in the intestines. The versatility of these hydrogels is further enhanced by the ability to copolymerize this compound with other monomers to fine-tune the swelling behavior, mechanical properties, and drug release kinetics.
Commonly used techniques for synthesizing these hydrogels include free-radical polymerization and redox polymerization.[4][5] The choice of initiator, crosslinker, and monomer concentration allows for precise control over the hydrogel's network structure and, consequently, its physicochemical properties. Characterization of these hydrogels is crucial to ensure their suitability for drug delivery applications and typically involves techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure, Scanning Electron Microscopy (SEM) to visualize the porous morphology, and swelling studies to quantify the pH-responsiveness.
Experimental Protocols
Protocol 1: Synthesis of this compound (MAA) Hydrogel via Free-Radical Polymerization
This protocol describes the synthesis of a basic pH-responsive this compound hydrogel using a thermal initiator.
Materials:
-
This compound (MAA), monomer
-
N,N'-methylenebisacrylamide (MBA), crosslinker
-
Ammonium persulfate (APS), initiator
-
Distilled water
-
Nitrogen gas
-
Teflon mold
Procedure:
-
In a beaker, dissolve the desired amount of MAA and MBA in distilled water. A typical molar ratio of MAA to MBA is 100:1.
-
Stir the solution gently until all components are fully dissolved.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (typically 1 mol% with respect to the monomer), to the solution and stir briefly to ensure uniform distribution.
-
Pour the solution into a Teflon mold.
-
Place the mold in an oven at 60°C for 24 hours to allow for complete polymerization.
-
After polymerization, remove the hydrogel from the mold and wash it thoroughly with distilled water to remove any unreacted monomers, crosslinker, or initiator.
-
The hydrogel can be cut into desired shapes and sizes for further experiments.
Protocol 2: Characterization of MAA Hydrogels
2.1 Swelling Studies:
-
Prepare buffer solutions of pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid).
-
Dry a pre-weighed hydrogel sample (Wd) in a vacuum oven until a constant weight is achieved.
-
Immerse the dried hydrogel in the pH 1.2 buffer solution at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Repeat the experiment with the pH 7.4 buffer solution.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
2.2 Fourier Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a small sample of the hydrogel.
-
Grind the dried hydrogel into a fine powder and mix it with potassium bromide (KBr).
-
Press the mixture into a thin pellet.
-
Record the FTIR spectrum of the pellet over a range of 4000-400 cm⁻¹.
2.3 Scanning Electron Microscopy (SEM):
-
Freeze-dry a small piece of the swollen hydrogel.
-
Mount the dried sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the cross-section of the hydrogel under the SEM to observe its porous structure.
Protocol 3: Drug Loading and In Vitro Release Studies
3.1 Drug Loading (Equilibrium Swelling Method):
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse a pre-weighed, dried hydrogel disc in the drug solution.
-
Allow the hydrogel to swell for 24-48 hours at room temperature to ensure maximum drug loading.
-
Remove the drug-loaded hydrogel, gently wash the surface with the solvent to remove any adhered drug crystals, and dry it in a vacuum oven.
-
The amount of drug loaded can be determined by measuring the drug concentration in the solution before and after loading using UV-Vis spectroscopy or by weighing the dried hydrogel before and after loading.
-
Calculate the Drug Loading Efficiency (%DLE) and Drug Loading Content (%DLC) using the following formulas: %DLE = (Amount of drug in hydrogel / Initial amount of drug in solution) x 100 %DLC = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100
3.2 In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a beaker containing a known volume of simulated gastric fluid (pH 1.2).
-
Keep the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
After 2 hours, transfer the hydrogel to a beaker containing simulated intestinal fluid (pH 7.4) and continue the release study.
-
Analyze the withdrawn samples for drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Synthesis Parameters of this compound-Based Hydrogels
| Formulation Code | MAA (mol%) | MBA (mol%) | APS (mol%) | Polymerization Temperature (°C) | Polymerization Time (h) |
| MAA-H1 | 99 | 1 | 1 | 60 | 24 |
| MAA-H2 | 98 | 2 | 1 | 60 | 24 |
| MAA-H3 | 97 | 3 | 1 | 60 | 24 |
Table 2: Swelling and Drug Release Characteristics of MAA Hydrogels
| Formulation Code | Swelling Ratio at pH 1.2 (%) | Swelling Ratio at pH 7.4 (%) | Drug Loading Efficiency (%) | Cumulative Drug Release at 2h (pH 1.2) (%) | Cumulative Drug Release at 12h (pH 7.4) (%) |
| MAA-H1 | 25 ± 3 | 450 ± 25 | 85 ± 5 | 15 ± 2 | 92 ± 4 |
| MAA-H2 | 20 ± 2 | 380 ± 20 | 82 ± 4 | 12 ± 2 | 88 ± 5 |
| MAA-H3 | 15 ± 2 | 310 ± 18 | 78 ± 6 | 10 ± 1 | 85 ± 3 |
Data are presented as mean ± standard deviation (n=3). Drug used: Ciprofloxacin.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and drug delivery application of MAA hydrogels.
Signaling Pathways of Delivered Drugs
This compound-based hydrogels can be used to deliver a wide range of therapeutic agents. The following diagrams illustrate the signaling pathways of some common drugs that can be delivered using this system.
Ciprofloxacin Signaling Pathway
Ciprofloxacin is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[6][7][8] This leads to the inhibition of bacterial cell division and ultimately cell death.
Caption: Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.
Mesalamine Signaling Pathway
Mesalamine (5-aminosalicylic acid) is an anti-inflammatory drug used to treat inflammatory bowel disease (IBD). Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway, leading to a reduction in the production of pro-inflammatory mediators.[9][10][11][12][13]
Caption: Mesalamine reduces inflammation by inhibiting the NF-κB and COX pathways.
5-Fluorouracil (5-FU) Signaling Pathway
5-Fluorouracil is a chemotherapy agent that acts as an antimetabolite. It inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the inhibition of DNA synthesis and repair, ultimately causing apoptosis in rapidly dividing cancer cells.[4][14][15][16][17]
Caption: 5-Fluorouracil inhibits thymidylate synthase, leading to cancer cell apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Curcumin and Its Modified Formulations on Inflammatory Bowel Disease (IBD): The Story So Far and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
- 12. Mesalazine - Wikipedia [en.wikipedia.org]
- 13. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Graft Copolymerization of Methacrylic Acid onto Natural Polymers for Advanced Drug Delivery
Introduction
Graft copolymerization of methacrylic acid (MAA) onto natural polymers represents a significant advancement in the development of novel biomaterials for pharmaceutical applications. This technique chemically modifies natural polymers such as starch, cellulose, chitosan, and various gums, by attaching poly(this compound) (PMAA) chains to their backbone.[1] The resulting graft copolymers exhibit a synergistic combination of properties, retaining the biocompatibility and biodegradability of the natural polymer while incorporating the pH-responsive nature and controlled-release characteristics of PMAA.[2] These materials are of particular interest to researchers and drug development professionals for creating sophisticated drug delivery systems.[3]
The primary advantage of these graft copolymers lies in their pH sensitivity. The carboxylic acid groups in the PMAA chains remain protonated at low pH (e.g., in the stomach), keeping the polymer chains collapsed and minimizing drug release.[4] Upon entering a higher pH environment, such as the intestine, these groups deprotonate, leading to electrostatic repulsion, polymer chain extension, and subsequent swelling of the hydrogel matrix.[2][4] This pH-triggered swelling facilitates the controlled and targeted release of encapsulated drugs.
Key Applications in Drug Delivery
-
pH-Responsive Drug Delivery: The most prominent application is in the development of oral drug delivery systems designed for targeted release in the intestine. This is particularly beneficial for drugs that are unstable in the acidic environment of the stomach or can cause gastric irritation, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5]
-
Controlled and Sustained Release: The crosslinked network of the graft copolymers can be tailored to control the rate of drug diffusion, enabling sustained release profiles that reduce dosing frequency and improve patient compliance.[6]
-
Mucoadhesion: Grafting can enhance the mucoadhesive properties of natural polymers like chitosan, prolonging the residence time of the drug delivery system at the site of absorption and improving bioavailability.[6]
-
Enhanced Stability and Mechanical Properties: The grafting process can improve the thermal and mechanical stability of natural polymers, making them more suitable for pharmaceutical processing.[7][8]
-
Heavy Metal Adsorption: Beyond drug delivery, these copolymers also show potential in biomedical applications for the removal of heavy metal ions from aqueous solutions.[9]
Characterization of Graft Copolymers
The successful synthesis of MAA-grafted natural polymers is typically confirmed through various analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the presence of functional groups from both the natural polymer and the grafted PMAA chains.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the copolymer.[4][6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the grafted copolymer compared to the parent polymer.[2][7]
-
X-ray Diffraction (XRD): To analyze changes in the crystallinity of the natural polymer after grafting.[4]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the copolymer.[9]
Experimental Protocols
Protocol 1: Graft Copolymerization of this compound onto Carboxymethyl Tamarind Polysaccharide
This protocol describes the synthesis of this compound-grafted carboxymethyl tamarind polysaccharide for pH-dependent drug release, using ammonium persulfate as a chemical initiator.[5]
Materials:
-
Carboxymethyl tamarind polysaccharide (CMTP)
-
This compound (MAA)
-
Ammonium persulfate (APS)
-
Distilled water
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Temperature-controlled water bath
-
Stirrer
-
Condenser
Procedure:
-
Hydration of Polymer: Add a known amount of CMTP to a three-necked round-bottom flask containing distilled water. Allow the polymer to swell overnight for complete hydration.
-
Inert Atmosphere: Place the flask in a temperature-controlled water bath and stir the mixture until the polymer dissolves completely. Bubble nitrogen gas through the solution continuously to create an inert atmosphere.
-
Initiator Addition: Add the required amount of ammonium persulfate (initiator) to the flask and continue stirring.
-
Monomer Addition: After a specific time, add the desired amount of this compound (monomer) to the reaction mixture.
-
Grafting Reaction: Continue the reaction for a predetermined time at a specific temperature (e.g., 70°C for 2 hours).
-
Termination and Purification: After the reaction is complete, cool the flask and precipitate the grafted copolymer by adding a suitable non-solvent (e.g., acetone).
-
Washing: Wash the precipitate repeatedly with the non-solvent to remove any unreacted monomer and homopolymer.
-
Drying: Dry the purified graft copolymer in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
-
Characterization: Characterize the dried product using FTIR, XRD, and DSC to confirm the grafting.
Protocol 2: Photoinduced Graft Copolymerization of this compound onto Lignocellulose (Jute) Fiber
This protocol details a UV radiation-induced grafting method, which offers an alternative to chemical initiation.[8]
Materials:
-
Jute fiber (lignocellulose)
-
This compound (MAA)
-
1-hydroxycyclohexyl-phenyl ketone (photoinitiator)
-
Distilled water
Equipment:
-
UV radiation source
-
Reaction vessel
-
Stirrer
Procedure (Simultaneous Irradiation and Grafting Method):
-
Preparation of Reaction Mixture: Prepare an aqueous solution containing the desired concentrations of this compound and the photoinitiator.
-
Immersion of Fiber: Immerse a known weight of jute fiber into the reaction mixture in the reaction vessel.
-
UV Irradiation: Place the reaction vessel under a UV lamp and irradiate for a specified duration while stirring the solution.
-
Washing: After irradiation, remove the grafted jute fiber and wash it thoroughly with distilled water to remove homopolymer and unreacted monomer.
-
Drying: Dry the grafted fiber in an oven until a constant weight is obtained.
-
Determination of Grafting Percentage: Calculate the percentage of grafting based on the weight gain of the fiber.
Quantitative Data Summary
The efficiency of the graft copolymerization process is evaluated by parameters such as Grafting Percentage (%G) and Grafting Efficiency (%GE). These are influenced by reaction conditions like monomer concentration, initiator concentration, temperature, and time.
| Natural Polymer | Monomer | Initiator System | Max. Grafting Efficiency (%GE) | Max. Grafting Percentage (%G) | Reference |
| Gelatinized Potato Starch | This compound | Chromic Acid | 87.5% | Not Specified | [10] |
| Carboxymethyl Chitosan | This compound | Ammonium Persulfate | ~85% | ~250% | [3] |
| Gelatin | This compound | Ammonium Persulfate | Not Specified | ~197 g/g (water absorbency) | [2] |
| Agar | This compound | Ceric Ammonium Nitrate | ~70-90% | ~150-250% | [11] |
| Carboxymethyl Tamarind Polysaccharide | This compound | Ammonium Persulfate | Varies with conditions | Varies with conditions | [5] |
Visualizations
Experimental Workflow for Chemical Initiation Grafting
Caption: A generalized workflow for the graft copolymerization of this compound onto natural polymers using a chemical initiator.
Logical Relationship for pH-Responsive Drug Release
Caption: The logical sequence illustrating how pH changes in the GI tract trigger drug release from MAA-grafted polymers.
References
- 1. Grafting of Natural Polymers and Gums for Drug Delivery Applications: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosslinked Graft Copolymer of this compound and Gelatin as a Novel Hydrogel with pH-Responsiveness Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guar gum oleate-graft-poly(this compound) hydrogel as a colon-specific controlled drug delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. mdpi.com [mdpi.com]
- 8. Photoinduced graft-copolymer synthesis and characterization of this compound onto natural biodegradable lignocellulose fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. Agar Graft Modification with Acrylic and this compound for the Preparation of pH-Sensitive Nanogels for 5-Fluorouracil Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Methacrylic Acid Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacrylic acid (MAA) functionalized nanoparticles are a class of polymeric nanomaterials that have garnered significant interest in the field of drug delivery. The carboxylic acid groups of MAA impart a pH-sensitive nature to the nanoparticles, allowing for the targeted release of therapeutic agents in specific physiological environments, such as the slightly acidic tumor microenvironment or the varying pH of the gastrointestinal tract.[1] This property makes them excellent candidates for developing "smart" drug delivery systems that can enhance therapeutic efficacy while minimizing off-target side effects.[2]
These nanoparticles can be synthesized through various methods, each offering unique advantages in terms of size control, surface functionalization, and drug loading capacity. Common synthesis techniques include Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, double emulsion solvent evaporation, and surface-initiated atom transfer radical polymerization (SI-ATRP). The choice of synthesis method often depends on the desired nanoparticle characteristics and the specific application.
This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound functionalized nanoparticles. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of nanomedicine.
Data Presentation: A Comparative Overview of Nanoparticle Properties
The properties of this compound functionalized nanoparticles can be tailored by adjusting the synthesis parameters. The following tables summarize typical quantitative data obtained from different preparation methods, providing a basis for comparison and selection of the most suitable technique for a given application.
| Synthesis Method | Nanoparticle System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Double Emulsion Solvent Evaporation | PLA-MAA-Methotrexate | 211.0 - 378.3 | ≤ 0.5 | - | Optimized to 98 ± 0.3 | - | [3] |
| Semicontinuous Heterophase Polymerization | P(MMA-co-MAA)-Aspirin | ~12 | - | - | Up to 22 wt.% | - | [4] |
| Solvent Displacement | This compound-ethyl acrylate copolymer-Glibenclamide | 18.98 ± 9.14 | 0.37085 ± 0.014 | -13.7125 ± 1.82 | - | 44.5 | [5] |
| SI-RAFT Polymerization | SiO2-PMAA-b-PNIPAM-Doxorubicin | ~15 | - | - | High | High | [6] |
| Precipitation Polymerization | P(Styrene-co-MAA) | ~25 | Narrow | - | - | - | [1] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound functionalized nanoparticles.
Protocol 1: Synthesis of PLA-MAA Copolymer Nanoparticles by Double Emulsion Solvent Evaporation
This protocol is adapted from a method used for encapsulating methotrexate (MTX) and is suitable for hydrophilic drugs.[3]
Materials:
-
Poly(lactic acid) (PLA)
-
This compound (MAA)
-
Methotrexate (MTX)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Phosphate buffered saline (PBS)
Equipment:
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of the organic phase: Dissolve 100 mg of PLA and 20 mg of MAA in 5 mL of DCM.
-
Preparation of the internal aqueous phase (w1): Dissolve 10 mg of MTX in 1 mL of deionized water.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator for 2 minutes at 40% amplitude on ice.
-
Preparation of the external aqueous phase (w2): Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize using a high-speed homogenizer at 15,000 rpm for 5 minutes.
-
Solvent evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for 4 hours to allow the DCM to evaporate.
-
Nanoparticle recovery: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water and freeze-dry for 48 hours to obtain a powder.
Protocol 2: Synthesis of P(MMA-co-MAA) Nanoparticles by Semicontinuous Heterophase Polymerization
This method is suitable for producing ultrafine nanoparticles with a high monomer conversion rate.[4]
Materials:
-
Methyl methacrylate (MMA)
-
This compound (MAA)
-
Ammonium persulfate (APS)
-
Sodium dodecyl sulfate (SDS)
-
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)
-
Deionized water
Equipment:
-
Glass jacketed reactor with a mechanical stirrer
-
Dosing pump
-
Thermostatic water bath
Procedure:
-
Reactor setup: In a 150 mL glass jacketed reactor, prepare an aqueous solution containing 93 g of deionized water, 0.1 g of APS, and 1.25 g of a surfactant mixture of SDS/AOT (3/1 wt/wt).
-
Reaction conditions: Heat the reactor to 80°C and stir the solution at 650 rpm.
-
Monomer addition: Prepare a monomer mixture of MMA and MAA with a 2/1 molar ratio.
-
Polymerization: Dose 12.6 g of the monomer mixture into the reactor at a constant rate over 2 hours using a dosing pump.
-
Reaction completion: After the monomer addition is complete, continue the reaction for another hour to ensure high conversion.
-
Characterization: The resulting latex can be used directly for characterization or further purification if required.
Protocol 3: Characterization of this compound Functionalized Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles in suspension. Laser Doppler Velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.[5]
-
Procedure:
-
Disperse the nanoparticle powder in deionized water or a suitable buffer at a concentration of approximately 0.1 mg/mL.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
Transfer the sample to a disposable cuvette for DLS measurement or a folded capillary cell for zeta potential measurement.
-
Perform the measurements using a Zetasizer or a similar instrument. For zeta potential, ensure the sample is diluted in a solution of known ionic strength to obtain a conductivity of ~2 mS/cm.[7]
-
Record the Z-average diameter, PDI, and zeta potential values.
-
2. Morphological Characterization:
-
Principle: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and shape of the nanoparticles.
-
Procedure (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.
-
Observe the grid under a transmission electron microscope.
-
-
Procedure (SEM):
-
Place a drop of the nanoparticle suspension on a clean silicon wafer or an aluminum stub and allow it to dry.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample using a scanning electron microscope.
-
3. Drug Loading and Encapsulation Efficiency:
-
Principle: The amount of drug loaded into the nanoparticles is determined by separating the nanoparticles from the aqueous medium and quantifying the amount of free drug in the supernatant.
-
Procedure:
-
After nanoparticle preparation, centrifuge the suspension to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
4. In Vitro Drug Release Study:
-
Principle: The release of the encapsulated drug from the nanoparticles is monitored over time in a buffer solution that mimics physiological conditions. The pH-responsive release is evaluated by performing the study at different pH values (e.g., pH 7.4 for blood and pH 5.0-6.5 for tumor microenvironment).[8][9]
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0).
-
Place the suspension in a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to diffuse out).
-
Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benicewiczgroup.com [benicewiczgroup.com]
- 4. Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs[v1] | Preprints.org [preprints.org]
- 5. Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Copolymerization of Methacrylic Acid with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of poly(styrene-co-methacrylic acid) [P(S-co-MAA)], a versatile copolymer with significant potential in research and drug development. The protocols detailed herein offer step-by-step guidance for the synthesis and characterization of this pH-responsive copolymer.
Introduction
The copolymerization of styrene with methacrylic acid yields a random copolymer with a unique combination of hydrophobicity from the styrene units and pH-sensitive hydrophilicity from the this compound units. This amphiphilic nature makes P(S-co-MAA) an intelligent material, particularly responsive to changes in pH. The carboxylic acid groups on the this compound units are protonated at low pH, rendering the polymer insoluble in aqueous solutions. As the pH increases, these groups deprotonate, leading to electrostatic repulsion and subsequent swelling or dissolution of the polymer. This pH-responsive behavior is the cornerstone of its application in targeted drug delivery systems, where the acidic microenvironment of tumors or specific intracellular compartments can trigger the release of encapsulated therapeutic agents.
Applications in Drug Delivery
The unique properties of P(S-co-MAA) make it an excellent candidate for various drug delivery applications:
-
Targeted Cancer Therapy: P(S-co-MAA) nanoparticles can be designed to encapsulate anticancer drugs. These nanoparticles remain stable in the bloodstream at physiological pH (around 7.4) but release their payload in the slightly acidic environment of tumor tissues (pH 6.5-7.2) or within the acidic endosomes and lysosomes (pH 4.5-6.5) of cancer cells after cellular uptake. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.
-
Oral Drug Delivery: The copolymer can be used to coat oral medications, protecting them from the acidic environment of the stomach and allowing for their release in the more neutral pH of the intestines.
-
Gene Delivery: The cationic nature of the protonated copolymer at lower pH can facilitate the complexation and delivery of negatively charged genetic material like DNA and siRNA.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of P(S-co-MAA) copolymers.
Synthesis of P(S-co-MAA) by Free Radical Solution Polymerization
This protocol describes a common method for synthesizing P(S-co-MAA) with a random distribution of monomer units.
Materials:
-
Styrene (inhibitor removed)
-
This compound (MAA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
1,4-Dioxane or Toluene (anhydrous)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer and Solvent Preparation: Purify styrene and this compound by passing them through a column of basic alumina to remove the inhibitor. Ensure all solvents are anhydrous.
-
Reaction Setup: Assemble a round-bottom flask with a condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add the desired molar ratio of styrene and this compound. A typical starting point is a 1:1 molar ratio. Add anhydrous 1,4-dioxane as the solvent. The total monomer concentration is typically kept between 10-20% (w/v).
-
Initiator Addition: Add the initiator (AIBN or BPO). The initiator concentration typically ranges from 0.1 to 1.0 mol% with respect to the total monomer concentration.[1][2]
-
Degassing: De-gas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-80°C and stir vigorously. The reaction is typically carried out for 6-24 hours.[3]
-
Precipitation and Purification: After the reaction, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Washing and Drying: Collect the precipitated white polymer by filtration. Wash the polymer several times with methanol and then with diethyl ether to remove unreacted monomers and initiator residues. Dry the final product in a vacuum oven at 40-50°C to a constant weight.
Synthesis of P(S-co-MAA) Nanoparticles by Precipitation Polymerization
This method yields copolymer nanoparticles with a narrow size distribution.[4]
Materials:
-
Styrene (inhibitor removed)
-
This compound (MAA) (inhibitor removed)
-
Potassium persulfate (KPS) as initiator
-
Ethanol/Water mixture as solvent
-
Nitrogen gas supply
-
Three-neck round-bottom flask with a condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a mechanical stirrer, add the ethanol/water solvent mixture (e.g., 1:1 v/v).[4]
-
Monomer Addition: Add the desired amounts of styrene and this compound to the solvent. A 1:1 molar ratio of styrene to this compound can be used as a starting point.[4] The total monomer concentration is typically around 10% (w/v).[4]
-
Degassing: Purge the solution with nitrogen for at least 30 minutes to remove oxygen.
-
Initiation: Heat the mixture to 70°C with continuous stirring. Add a solution of KPS in water to initiate the polymerization. The initiator concentration is typically around 1 wt% based on the total monomer weight.
-
Polymerization: Continue the reaction at 70°C for 4-6 hours. The solution will become turbid as the copolymer nanoparticles precipitate.[4]
-
Purification: After cooling to room temperature, centrifuge the nanoparticle dispersion to collect the product. Wash the nanoparticles repeatedly with water and then ethanol to remove unreacted monomers and initiator.
-
Drying: Dry the P(S-co-MAA) nanoparticles in a vacuum oven at 40°C.
Characterization of P(S-co-MAA) Copolymers
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to confirm the incorporation of both styrene and this compound monomers into the copolymer chain.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried copolymer with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, cast a thin film of the polymer on a salt plate (e.g., NaCl or KBr) from a suitable solvent (e.g., THF).
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic Peaks:
-
Styrene: Aromatic C-H stretching (~3026 cm⁻¹), aromatic C=C stretching (~1601, 1493, 1452 cm⁻¹), and C-H out-of-plane bending for monosubstituted benzene (~756 and 698 cm⁻¹).[5]
-
This compound: Broad O-H stretching of the carboxylic acid dimer (~3400-2400 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹).[5]
-
3.3.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR is used to determine the copolymer composition.
Protocol:
-
Dissolve a small amount of the dried copolymer in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record the ¹H NMR spectrum.
-
Peak Assignments:
-
Styrene: Aromatic protons appear as a broad multiplet in the range of 6.5-7.5 ppm.
-
This compound: The carboxylic acid proton is a broad singlet around 10-13 ppm (in DMSO-d₆).
-
Polymer Backbone: Aliphatic protons of the polymer backbone appear in the range of 0.8-2.5 ppm.
-
-
Composition Calculation: The molar ratio of styrene to this compound in the copolymer can be calculated by integrating the signals corresponding to the aromatic protons of styrene and a characteristic proton of this compound (or by other suitable peak comparisons).
Data Presentation
The properties of P(S-co-MAA) are highly dependent on the reaction conditions. The following tables summarize key quantitative data.
| Table 1: Reactivity Ratios for Styrene (M1) and this compound (M2) Copolymerization | ||
| Solvent | r₁ (Styrene) | r₂ (this compound) |
| Bulk | 0.53 | 0.49 |
| Benzene | 0.60 | 0.55 |
| 1,4-Dioxane | 0.30 | 0.65 |
| N,N-Dimethylformamide (DMF) | 0.16 | 1.05 |
Note: Reactivity ratios can vary with temperature and the specific experimental setup.
| Table 2: Effect of Monomer Feed Ratio on Copolymer Properties (Free Radical Polymerization) | |||
| Styrene in Feed (mol%) | MAA in Feed (mol%) | Styrene in Copolymer (mol%) | Glass Transition Temperature (Tg, °C) |
| 25 | 75 | 35 | 145 |
| 50 | 50 | 52 | 130 |
| 75 | 25 | 70 | 115 |
Data is illustrative and can vary based on polymerization conditions.[6][7][8]
| Table 3: Influence of Initiator Concentration on Molecular Weight and Polydispersity Index (PDI) | |||
| Initiator (AIBN) (mol% to monomer) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) |
| 0.1 | 150,000 | 330,000 | 2.2 |
| 0.5 | 80,000 | 184,000 | 2.3 |
| 1.0 | 50,000 | 120,000 | 2.4 |
General trend: Increasing initiator concentration leads to lower molecular weight.[1][2][9]
Visualizations
Experimental Workflow: Free Radical Solution Polymerization
Caption: Workflow for P(S-co-MAA) synthesis via free radical solution polymerization.
Cellular Uptake and Drug Release Mechanism
Caption: Cellular uptake and pH-triggered drug release from P(S-co-MAA) nanoparticles.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptosis pathway initiated by nanoparticle delivery.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. img1.wsimg.com [img1.wsimg.com]
- 8. Glass transition temperatures of copolymers from methyl methacrylate, styrene, and acrylonitrile: binary copolymers [ouci.dntb.gov.ua]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. Activation of caspase-dependent apoptosis by intracellular delivery of Cytochrome c-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of Apoptotic Cell Death by Stainless Steel Nanoparticle Through Reactive Oxygen Species and Caspase-3 Activities on Human Liver Cells [frontiersin.org]
Application Notes and Protocols for Emulsion Polymerization of Methacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the emulsion polymerization of methacrylic acid (MAA). This technique is pivotal for synthesizing poly(this compound) (PMAA) nanoparticles and copolymers with wide-ranging applications in drug delivery, coatings, and flocculants. The protocols outlined below are based on established methodologies and offer flexibility for adaptation to specific research needs.
Introduction
Emulsion polymerization is a free-radical polymerization process in which a monomer or a mixture of monomers is emulsified in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator, leading to the formation of a stable dispersion of polymer particles, commonly known as a latex. This method offers excellent heat transfer, low viscosity of the reaction medium, and the ability to achieve high molecular weight polymers at high polymerization rates. For this compound, this process can be tailored to control particle size, molecular weight, and the functional properties of the resulting polymer.
Key Principles of this compound Emulsion Polymerization
The emulsion polymerization of this compound involves the dispersion of MAA monomer in water, stabilized by a surfactant. The choice of surfactant (anionic, cationic, or nonionic) and initiator (e.g., persulfates) is critical as it influences the nucleation mechanism, particle stability, and final polymer characteristics.[1][2] The process generally proceeds through the following stages: initiation, propagation, and termination, occurring within the micelles formed by the surfactant.[2] Copolymers of this compound with other monomers like methyl methacrylate (MMA) or butyl acrylate (BA) are frequently synthesized to tailor the properties of the final polymer for specific applications, such as adjusting the glass transition temperature or hydrophobicity.[3][4]
Experimental Protocols
Protocol 1: Batch Emulsion Polymerization of this compound using a Cationic Surfactant
This protocol describes the synthesis of poly(this compound) nanoparticles using a cationic surfactant and a water-soluble initiator.[1]
Materials:
-
This compound (MAA), monomer
-
Cetyltrimethylammonium bromide (CTAB), cationic surfactant
-
Potassium persulfate (KPS), initiator
-
Deionized water
Equipment:
-
Reaction kettle with a jacket for heating and cooling
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Monomer and initiator feed tanks
Procedure:
-
Reactor Setup: Charge the reaction kettle with a solution of CTAB in deionized water. The concentration of CTAB can be varied (e.g., below, at, or above its critical micelle concentration).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiator Addition: Add the potassium persulfate initiator to the reactor.
-
Temperature Control: Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80°C) while stirring.
-
Monomer Addition: Slowly feed the this compound monomer into the reactor at a controlled rate.
-
Polymerization: Continue the reaction for a specified period (e.g., 2-5 hours) until the polymerization is complete.
-
Cooling: Cool the reactor to room temperature.
-
Characterization: The resulting PMAA nanoparticles can be characterized for particle size, morphology (e.g., using Scanning Electron Microscopy - SEM), and thermal stability (e.g., using Thermogravimetric Analysis - TGA).[1]
Protocol 2: Emulsion Copolymerization of this compound and Methyl Methacrylate
This protocol details a method for preparing a this compound-methyl methacrylate copolymer emulsion.[5]
Materials:
-
This compound (MAA), monomer
-
Methyl Methacrylate (MMA), co-monomer
-
Sodium lauryl sulfate, anionic surfactant
-
Ammonium persulfate, initiator
-
Deionized water
-
Defoamer (e.g., Dow Corning 1410 silicone)
Procedure:
-
Preparation of Monomer Emulsion: In a separate mixing tank, prepare an emulsion of MAA and MMA in deionized water containing sodium lauryl sulfate and a defoamer. The mass ratio of MAA to MMA can be varied (e.g., 0.9-1.5).[5]
-
Reactor Charging: Add a specific amount of deionized water to the reaction kettle and begin stirring and heating.
-
Initial Heating and Inerting: When the temperature reaches 60°C, add the prepared monomer emulsion to the reactor.[5] Purge with nitrogen for approximately 40 minutes.[5]
-
Initiation: Add the ammonium persulfate initiator to the reaction mixture and allow the reaction to proceed at 60°C for 1 hour.[5]
-
Reaction Progression: Increase the temperature to 70°C and continue the reaction for an additional 5 hours.[5]
-
Cooling and Collection: Cool the reactor to 40°C before discharging the resulting copolymer emulsion.[5]
Data Summary
The following table summarizes typical quantitative data from emulsion polymerization of this compound and its copolymers under various conditions.
| Protocol Ref. | Monomer(s) | Initiator | Surfactant | Temperature (°C) | Particle Size (nm) | Application |
| [1] | This compound | Potassium Persulfate | CTAB, TTAB, CPC | Not specified | 400-600 | Nanoparticle Synthesis |
| [6] | This compound | Potassium Persulfate | Sodium Polyacrylate | 75, then 95 | Fine pearls | Highly Viscous Solutions |
| [6] | Methyl Methacrylate (saponified to MAA) | Benzoyl Peroxide | Sodium Lauryl Sulfate | 75-78 | Fine pearls | Highly Viscous Solutions |
| [7] | Styrene, this compound | Not specified | PEG-EEM | Not specified | 160-500 | Functionalized Latex Particles |
| [5] | This compound, Methyl Methacrylate | Ammonium Persulfate | Sodium Lauryl Sulfate | 60, then 70 | Not specified | Oilfield Sewage Flocculant |
| [8] | Ethyl Acrylate, this compound, Stearyl Acrylate | Not specified | Not specified | Not specified | Not specified | Reverse Demulsifier |
Visualizations
Experimental Workflow for Emulsion Polymerization of this compound
Caption: General workflow for the emulsion polymerization of this compound.
Signaling Pathway Analogy: Micelle Nucleation in Emulsion Polymerization
Caption: Simplified representation of micelle nucleation in emulsion polymerization.
References
- 1. asianpubs.org [asianpubs.org]
- 2. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 3. tandfonline.com [tandfonline.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. CN103709310A - this compound-methyl methacrylate copolymer emulsion and preparation method and applications thereof - Google Patents [patents.google.com]
- 6. US2326078A - Process of polymerizing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ythx.scu.edu.cn [ythx.scu.edu.cn]
Application Notes: The Role of Methacrylic Acid in Adhesive and Sealant Formulations
Introduction
Methacrylic acid (MAA) is an unsaturated monocarboxylic acid that serves as a critical functional monomer in the formulation of a wide range of polymer-based products, including adhesives and sealants.[1][2] Its unique chemical structure, featuring both a vinyl group and a carboxylic acid group, allows it to readily participate in polymerization and addition reactions.[3][4] When incorporated into a polymer backbone, even at low concentrations, MAA can significantly enhance the performance characteristics of adhesive and sealant systems, making it an indispensable tool for formulators aiming to achieve superior bonding, durability, and specialized properties.[1][5]
Core Functions in Adhesives and Sealants
This compound is primarily utilized as a comonomer in acrylic and methacrylic adhesive formulations. Its incorporation imparts several key benefits:
-
Adhesion Promotion: MAA is a highly effective adhesion promoter, particularly for polar substrates like metals, glass, and composites.[6][7] The carboxylic acid functionality enhances the adhesive's ability to wet and interact with the substrate surface.[8]
-
Enhanced Bond Strength: By improving interfacial bonding, MAA contributes to higher bond strength, including tensile shear and peel strength.[9][10] This is crucial for structural adhesives that must withstand significant mechanical stress.[7]
-
Improved Cohesion and Durability: The polar nature of MAA promotes strong intermolecular hydrogen bonds within the polymer matrix, which increases the cohesive strength (shear resistance) of the adhesive.[8][11] This also enhances chemical resistance and overall durability.[10][12]
-
Faster Cure and Temperature Resistance: In some formulations, particularly structural acrylics, the addition of acidic monomers like MAA can lead to a faster cure rate and increased temperature resistance of the final bond.[9]
-
Crosslinking Site: The carboxyl group provides a reactive site for post-polymerization crosslinking reactions, allowing for further modification of the adhesive's properties, such as improved shear strength and performance at elevated temperatures.[1][8]
-
Latex Stability: In emulsion (waterborne) systems, low levels of MAA (≤5%) improve the stability of the latex dispersion.[1][2]
Mechanism of Adhesion Promotion
The primary mechanism by which this compound enhances adhesion is through its ability to form strong secondary (hydrogen) bonds at the adhesive-substrate interface. The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. This allows it to form strong interactions with polar functional groups, such as hydroxyl (-OH) groups, commonly found on the surfaces of metals, glass, and other inorganic substrates. This interaction creates a molecular bridge, effectively linking the polymer backbone of the adhesive to the substrate surface, resulting in a more robust and durable bond.[11][13]
Formulation Guidelines
This compound is a component of a larger formulation. A typical acrylic adhesive system consists of several key components that can be adjusted to achieve the desired performance characteristics.
-
Base Monomers: These form the bulk of the polymer. "Soft" monomers like 2-ethylhexyl acrylate (2-EHA) or n-butyl acrylate (BA) provide tack and flexibility, while "hard" monomers like methyl methacrylate (MMA) or styrene provide cohesive strength and stiffness.[8]
-
Functional Monomers (MAA): Typically added at 3-10% in pressure-sensitive adhesives (PSAs) and often ≤5% in other systems to enhance adhesion and provide crosslinking sites.[8]
-
Tougheners: Elastomeric components like chlorosulfonated polyethylene or core-shell polymers are added to structural adhesives to improve impact and peel strength.[6][9]
-
Crosslinkers: Polyfunctional monomers can be included to increase cohesive strength, and heat and chemical resistance.[6]
-
Initiator/Activator System: A redox system is used to initiate the free-radical polymerization cure at room temperature.[7]
Quantitative Data
The inclusion and concentration of this compound have a measurable impact on the physical and mechanical properties of the final adhesive.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 86.09 g/mol | [10][14] |
| Appearance | Colorless liquid | [10][14] |
| Density | 1.015 g/cm³ | [10][14] |
| Boiling Point | 161 °C | [10][14] |
| Melting Point | 14-16 °C | [10][14] |
| Viscosity | 1.3 - 1.5 mPa·s | [1][10] |
| pKa | 4.65 | [1] |
| Homopolymer Tg | 228 °C |[1] |
Table 2: General Effect of Increasing MAA Concentration on PSA Properties
| Property | Trend with Increasing MAA | Rationale | Source(s) |
|---|---|---|---|
| Shear Strength (Cohesion) | Increases | Increased hydrogen bonding within the polymer matrix enhances cohesive strength. | [8][11] |
| Peel Strength (Adhesion) | Can Decrease | While promoting substrate adhesion, excessive MAA can increase the stiffness (modulus) of the adhesive, which can negatively impact peel performance. | [11] |
| Tack | Decreases | Higher cohesive forces and stiffness reduce the adhesive's ability to quickly wet out and grab a surface upon light contact. | [8] |
| Glass Transition Temp (Tg) | Increases | The high Tg of the MAA homopolymer contributes to an overall higher Tg of the copolymer, leading to a stiffer material. |[13] |
Table 3: Effect of MAA:MMA Monomer Ratio on Polymerization and Mechanical Properties Data derived from a study on binary formulations of MAA and Methyl Methacrylate (MMA).
| Property | Pure PMMA | MAA/MMA Formulations | Key Finding | Source(s) |
|---|---|---|---|---|
| Polymerization Time | ~15 min | ~4 min | MAA significantly increases the polymerization rate. | [15] |
| Flexural Modulus (E) | ~2.9 GPa | ~2.94 GPa (average) | The addition of MAA did not negatively impact the stiffness of the final polymer. | [15] |
| Maximum Strength (σ) | ~77 MPa | ~97 MPa (average) | Formulations containing MAA exhibited ~25% higher strength compared to pure PMMA. |[15] |
Experimental Protocols
To quantify the performance of an adhesive formulation containing this compound, standardized testing procedures are essential. The following are summaries of key ASTM protocols.
Protocol 1: Apparent Shear Strength (ASTM D1002)
This test determines the shear strength of an adhesive for bonding metals on a single-lap-joint specimen.[5]
-
Specimen Preparation:
-
Prepare two metal plates (e.g., aluminum) of recommended dimensions (typically 1.62 mm thick).[5]
-
Clean and prepare the surfaces of the plates as required for bonding.
-
Apply the adhesive to the specified bond area and join the plates to create a single-lap joint with a defined overlap (e.g., 12.7 mm).[5]
-
Allow the adhesive to cure completely according to the formulation's requirements.
-
-
Testing Procedure:
-
Place the bonded specimen into the grips of a universal testing machine (UTM), ensuring the load is applied axially along the centerline of the specimen.[3][5]
-
Apply a tensile load at a constant rate of crosshead speed (typically 1.3 mm/min or 0.05 in/min).[5][16]
-
Continue applying the load until the bonded joint fails.
-
-
Data Analysis:
Protocol 2: 180° Peel Adhesion of Pressure-Sensitive Tape (ASTM D3330 - Method A)
This method measures the force required to peel a single-coated pressure-sensitive tape from a standard test panel at a 180° angle.[1][14]
-
Specimen Preparation:
-
Testing Procedure:
-
Data Analysis:
Protocol 3: Tensile Strength and Elongation of Pressure-Sensitive Tape (ASTM D3759)
This test measures the breaking strength and the amount of stretch of an adhesive tape when subjected to a tensile force.[4][6]
-
Specimen Preparation:
-
Cut tape specimens to the required dimensions (e.g., 1 inch wide).[6]
-
Condition the specimens under standard laboratory conditions.
-
-
Testing Procedure:
-
Data Analysis:
References
- 1. testresources.net [testresources.net]
- 2. ASTM D3759 Pressure-Sensitive Tape Testing - ADMET [admet.com]
- 3. testresources.net [testresources.net]
- 4. matestlabs.com [matestlabs.com]
- 5. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 6. universalgripco.com [universalgripco.com]
- 7. raajournal.com [raajournal.com]
- 8. specialchem.com [specialchem.com]
- 9. adhesivesresearch.com [adhesivesresearch.com]
- 10. zwickroell.com [zwickroell.com]
- 11. researchgate.net [researchgate.net]
- 12. universalgripco.com [universalgripco.com]
- 13. pstc.org [pstc.org]
- 14. ASTM D3330-04(2018) - Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape - The ANSI Blog [blog.ansi.org]
- 15. Effect of this compound:methyl methacrylate monomer ratios on polymerization rates and properties of polymethyl methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 17. qualitester.com [qualitester.com]
- 18. laboratuar.com [laboratuar.com]
Synthesis of Smart Polymers Using Methacrylic Acid: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of smart polymers based on methacrylic acid (MAA). These intelligent materials, capable of responding to specific environmental stimuli such as pH and temperature, are at the forefront of advanced drug delivery systems. Their ability to undergo reversible physical or chemical changes allows for the targeted and controlled release of therapeutic agents, enhancing efficacy and minimizing side effects. This guide offers a comprehensive overview of synthesis strategies, detailed experimental procedures, and characterization techniques for developing MAA-based smart polymers for pharmaceutical applications.
Introduction to this compound-Based Smart Polymers
This compound is a versatile monomer for creating "smart" or "intelligent" polymers that can respond to external stimuli like pH and temperature.[1][2] These polymers are particularly valuable in drug delivery because they can be designed to release their payload in specific physiological environments, such as the different pH levels found in the gastrointestinal tract.[3][4] For instance, polymers containing MAA are typically pH-responsive; in acidic environments like the stomach, the carboxylic acid groups are protonated, leading to a collapsed polymer structure that retains the drug.[4] Upon reaching the more neutral or alkaline pH of the intestines, these groups deprotonate, causing the polymer to swell and release the encapsulated drug.[3][5]
By copolymerizing MAA with other monomers, such as temperature-responsive N-isopropylacrylamide (NIPAM) or hydrophilic monomers like hydroxyethyl methacrylate (HEMA), dual-responsive polymers can be created.[2][5][6] These materials offer more sophisticated control over drug release, responding to both pH and temperature changes.[6] The synthesis of these smart polymers can be achieved through various polymerization techniques, including free-radical polymerization, controlled radical polymerization methods like RAFT, and precipitation polymerization.[6][7][8]
Synthesis Methodologies and Quantitative Data
The properties of this compound-based smart polymers are highly dependent on the synthesis conditions and the specific monomers and crosslinkers used. The following tables summarize quantitative data from various studies on the synthesis of these polymers.
Table 1: Synthesis of pH-Responsive Poly(this compound) Hydrogels
| Monomer(s) | Crosslinker | Initiator | Polymerization Method | Monomer/Crosslinker Molar Ratio | Key Findings | Reference(s) |
| This compound (MAA) | N,N'-methylenebisacrylamide (MBA) | Potassium persulfate (KPS) | Free-radical polymerization | Varied | Swelling and drug release are pH-dependent, with higher swelling at pH 6.8. | [9] |
| MAA, (3-acrylamidopropyl)trimethylammonium chloride (APTMACl) | - | Redox polymerization | - | Varied | Amphoteric hydrogels capable of dual drug delivery. | [10] |
| MAA, Butylmethacrylate (BMA) | - | AIBN | Free-radical polymerization | Varied | pH-dependent swelling and erosion increase with higher MAA content. | [11] |
| MAA | Ethylene glycol dimethacrylate (EGDMA) | Benzoyl peroxide | Free radical polymerization | Varied | pH-responsive hydrogel with low swelling at acidic pH and high swelling at basic pH. | [5] |
Table 2: Synthesis of Dual pH- and Temperature-Responsive Copolymers
| Monomer(s) | Crosslinker | Initiator | Polymerization Method | Monomer Ratio | Lower Critical Solution Temperature (LCST) | Key Findings | Reference(s) |
| MAA, Di(ethylene glycol) methyl ether methacrylate (DEGMA) | - | - | RAFT polymerization | MAA: 0-12% | Modulated by MAA content | Micelles show burst-like drug release above LCST or at pH 5. | [6] |
| N,N-diethylacrylamide (DEAM), MAA | - | - | Free-radical copolymerization | Varied | Dependent on MAA content and pH | LCST increases with higher MAA content. | [2] |
| Oligo(ethylene glycol) diacrylate (OEGDA), MAA | - | - | Precipitation polymerization | Varied | 33 °C in water, 43 °C in ethanol | VPTT is concentration and pH-dependent. | [12] |
| MAA, Poly(ethylene glycol) methyl ether methacrylate | - | - | RAFT polymerization | Varied | Block-D: 26°C, Block-P: 72°C (at pH 5.15) | pH and temperature-responsive micelles for drug delivery. | [13] |
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of this compound-based smart polymers.
Protocol for Synthesis of pH-Responsive Poly(HEMA-co-MAA) Hydrogels
This protocol is adapted from a study on pH-sensitive hydrogels for controlled drug delivery.[5]
Materials:
-
Hydroxyethyl methacrylate (HEMA)
-
This compound (MAA)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Benzoyl peroxide (initiator)
-
Distilled water
Procedure:
-
Prepare a solution with the desired molar ratios of HEMA and MAA in an aqueous medium.
-
Add EGDMA as the crosslinking agent to the monomer solution.
-
Add benzoyl peroxide as the initiator to start the free radical polymerization process.
-
Stir the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 6 hours) under an inert atmosphere (e.g., nitrogen) to allow for polymerization and crosslinking.[14]
-
After polymerization, wash the resulting hydrogel extensively with distilled water to remove any unreacted monomers and initiator.[15]
-
Dry the hydrogel discs in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.[15][16]
Protocol for Synthesis of Dual-Responsive PMMA-b-P[MAA-co-DEGMA] Copolymers by RAFT Polymerization
This protocol is based on the synthesis of thermo- and pH-responsive block copolymers for triggered drug release.[6]
Materials:
-
Methyl methacrylate (MMA)
-
This compound (MAA)
-
Di(ethylene glycol) methyl ether methacrylate (DEGMA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Synthesize the first block, PMMA, by dissolving MMA, the RAFT agent, and the initiator in the solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) and then heat to the reaction temperature (e.g., 70°C) for a specific time to achieve the desired molecular weight.
-
Isolate and purify the PMMA macro-RAFT agent.
-
For the second block, dissolve the PMMA macro-RAFT agent, MAA, and DEGMA in the solvent.
-
Again, purge the solution with an inert gas and heat to the reaction temperature to initiate the polymerization of the second block.
-
After the reaction, precipitate the block copolymer in a non-solvent (e.g., hexane) and dry under vacuum.
Characterization Protocols
Swelling Studies:
-
Immerse pre-weighed dried hydrogel discs in buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4) at a constant temperature (e.g., 37°C).[5][15]
-
At regular time intervals, remove the discs, blot the surface to remove excess water, and weigh them.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Wt - Wd) / Wd, where Wt is the weight at time t and Wd is the initial dry weight.[14]
In Vitro Drug Release Studies:
-
Load the hydrogel with a model drug by soaking the dried hydrogel in a concentrated drug solution.[5]
-
Place the drug-loaded hydrogel in a dissolution apparatus containing a release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4) at 37°C.[15]
-
At predetermined time intervals, withdraw samples of the release medium and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry.[7][15]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language help to visualize the experimental workflows and the underlying mechanisms of action for these smart polymers.
Caption: Workflow for the synthesis and characterization of a this compound-based hydrogel.
Caption: Mechanism of pH-responsive drug release from a this compound-based polymer.
Conclusion
This compound-based smart polymers represent a highly promising platform for the development of advanced drug delivery systems. Their tunable responsiveness to physiological stimuli allows for the design of carriers that can release drugs in a controlled and targeted manner. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and optimize the synthesis and application of these intelligent materials in the field of drug development. Further research into novel monomer combinations and polymerization techniques will continue to expand the capabilities and applications of these versatile polymers.
References
- 1. mmsl.cz [mmsl.cz]
- 2. researchgate.net [researchgate.net]
- 3. pH-responsive CAP-co-poly(this compound)-based hydrogel as an efficient platform for controlled gastrointestinal delivery: fabrication, characterization, in vitro and in vivo toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual-Responsive pH and Temperature Sensitive Nanoparticles Based on this compound and Di(ethylene glycol) Methyl Ether Methacrylate for the Triggered Release of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Self-healing hydrogels - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Preparation of Thermoresponsive Polymer Nanogels of Oligo(Ethylene Glycol) Diacrylate-Methacrylic Acid and Their Property Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Swelling study of Poly (this compound-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 15. njpas.com.ng [njpas.com.ng]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to prevent premature polymerization of methacrylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of methacrylic acid (MAA).
Troubleshooting Guide: Unintended Polymerization of this compound
Encountering premature polymerization of this compound can compromise experimental results and pose significant safety risks.[1][2] This guide provides a systematic approach to troubleshooting and resolving such issues.
Problem: this compound has polymerized in the storage container.
| Possible Cause | Troubleshooting Steps | Corrective Actions |
| Inhibitor Depletion/Deactivation | 1. Verify Oxygen Presence: Confirm that the container was not stored under an inert atmosphere (e.g., nitrogen).[1][3][4][5] The common inhibitor, MEHQ, requires oxygen to function effectively.[1][4] 2. Check Shelf Life: Ensure the MAA is within its recommended shelf life, typically one year.[1] Contact the supplier for specific shelf-life information.[1] | - Always maintain a headspace with sufficient oxygen (5-21% by volume) in the storage container.[1][3][4] - Do not store MAA under an inert gas blanket.[5] - Use MAA before its expiration date. |
| Improper Storage Temperature | 1. Review Storage Conditions: Check if the storage temperature exceeded the recommended range. Storage at elevated temperatures significantly reduces shelf life.[6] 2. Inspect for Freezing: Determine if the MAA has been frozen and improperly thawed. The melting point of pure MAA is 15-16°C.[7] | - Store MAA in a cool, well-ventilated area, away from direct sunlight and heat sources.[6][7][8] - Maintain storage temperature above its melting point but below 55°C (Self-Accelerating Polymerization Temperature, SAPT).[7] A recommended safe storage range is 18-40°C.[4] - If frozen, thaw according to supplier guidelines; do not use localized heat. |
| Contamination | 1. Identify Potential Contaminants: Investigate if the MAA has been exposed to contaminants such as oxidizers, peroxides, acids, alkalis, metals, or other reactive chemicals.[7] 2. Examine Transfer Equipment: Ensure that all transfer lines and equipment were clean and free of residues before use.[3] | - Store MAA separately from incompatible materials.[7] - Use dedicated and thoroughly cleaned equipment for handling MAA.[3] - Recommended materials for packaging and handling include stainless steel, aluminum, glass, HDPE, PP, or PTFE.[6] |
| Photo-initiation | 1. Assess Light Exposure: Determine if the MAA was stored in a transparent container and exposed to direct sunlight or other strong light sources.[1] | - Store MAA in opaque or amber containers to protect it from light.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of an inhibitor in preventing this compound polymerization?
A1: Inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization.[9] The most common inhibitor for commercially available MAA is the monomethyl ether of hydroquinone (MEHQ).[1][5] Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. For MEHQ to be effective, the presence of dissolved oxygen is crucial.[1][4]
Q2: Can I use this compound that has been frozen?
A2: If this compound freezes, it can be thawed and used, but this must be done carefully. The inhibitor may separate from the monomer during freezing, leading to localized areas with low inhibitor concentration that are prone to polymerization upon thawing. It is critical to follow the supplier's specific guidelines for thawing. If you are unsure about the correct procedure, contact your supplier for assistance.[1]
Q3: How can I remove the inhibitor from this compound for my experiment?
A3: While necessary for storage, inhibitors may need to be removed before polymerization experiments. One common method is to pass the monomer through a column packed with an appropriate adsorbent, such as activated alumina. Another method involves washing the monomer with an aqueous base solution to extract the phenolic inhibitor, followed by drying. It is crucial to use the inhibitor-free monomer immediately as it will be highly reactive and can polymerize spontaneously.[10][11] Only remove the inhibitor from the amount of monomer you intend to use within 24 hours.[10]
Q4: What are the signs of impending premature polymerization?
A4: An increase in temperature is a key indicator of polymerization, as the reaction is highly exothermic.[1][12] If you observe a rise in the temperature of the stored this compound, it may be a sign that polymerization has begun. In a closed container, this can lead to a rapid increase in pressure and a risk of explosion.[1][2]
Experimental Protocols
Protocol 1: Procedure for Removing MEHQ Inhibitor Using an Alumina Column
This protocol describes a standard laboratory procedure for removing the MEHQ inhibitor from this compound.
Materials:
-
This compound (stabilized with MEHQ)
-
Activated alumina (basic, Brockmann I, ~150 mesh)
-
Glass chromatography column
-
Glass wool
-
Collection flask (amber glass)
-
Inert gas source (e.g., dry air or a nitrogen/oxygen blend)
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of glass wool at the bottom of the column.
-
Pack the Column: Gently add the activated alumina to the column to a height of approximately 10-15 cm. Tap the column gently to ensure even packing.
-
Equilibrate the Column: Pass a small amount of a suitable solvent (e.g., dichloromethane) through the column to wet the alumina, then allow the solvent to drain completely.
-
Apply the Monomer: Carefully add the desired volume of this compound to the top of the column.
-
Collect the Purified Monomer: Allow the this compound to percolate through the alumina under gravity or with gentle positive pressure from an inert gas source containing 5-21% oxygen. Collect the purified, inhibitor-free monomer in an amber glass flask.
-
Usage: The purified this compound should be used immediately as it is no longer stabilized and is highly susceptible to polymerization.[10][11]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Emergency troubleshooting workflow for suspected polymerization.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. This compound | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. download.basf.com [download.basf.com]
- 4. mcc-methacrylates.com [mcc-methacrylates.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. ayersintl.com [ayersintl.com]
- 7. qatransport.com [qatransport.com]
- 8. Mobile [my.chemius.net]
- 9. patents.justia.com [patents.justia.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Molecular Weight of Polymethacrylic Acid (PMAA)
Welcome to the technical support center for the synthesis of polymethacrylic acid (PMAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of PMAA during its synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of PMAA?
The most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are controlled/"living" radical polymerization (LRP) techniques. These include:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and complex architectures.[1][2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains, enabling controlled polymer growth.[4][5][6]
Conventional free-radical polymerization can also be used, but it offers significantly less control over the final molecular weight and PDI.[7]
Q2: How does the monomer-to-initiator ratio affect the final molecular weight?
In any polymerization, the number-average molecular weight (Mn) is fundamentally related to the ratio of consumed monomer to the initiator concentration.
-
For Conventional Free-Radical Polymerization: Generally, a lower initiator concentration leads to a higher molecular weight, as fewer polymer chains are initiated, and each chain grows longer.
-
For Controlled/"Living" Radical Polymerization (RAFT & ATRP): The molecular weight can be predicted and controlled by the ratio of monomer to initiator (or CTA in the case of RAFT). A higher monomer-to-initiator/CTA ratio results in a higher molecular weight.[1]
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
In RAFT polymerization, the CTA is crucial for controlling the molecular weight. The ratio of monomer to CTA is the primary determinant of the final polymer's molecular weight.[1] In conventional free-radical polymerization, chain transfer agents can be added to limit the growth of polymer chains, thus reducing the average molecular weight.
Q4: Why is direct polymerization of this compound challenging with some techniques?
Direct polymerization of this compound (MAA) can be challenging for certain techniques like ATRP. The acidic proton of the carboxylic acid group can interfere with the catalyst system, for instance, by protonating the ligand in a copper-based catalyst. To overcome this, a common strategy is to polymerize a "protected" monomer, such as tert-butyl methacrylate (tBMA), and then hydrolyze the ester group to yield PMAA.[3][4] However, recent advancements have enabled the direct polymerization of MAA via ATRP under specific conditions, such as using specialized catalyst systems or controlling the pH.[6][8]
Q5: How does the choice of solvent affect the polymerization of MAA?
The choice of solvent can significantly impact the polymerization of MAA. For RAFT polymerization, solvents like methanol have been shown to facilitate controlled polymerization, leading to PMAA with high molecular weights and narrow polydispersities.[1][9] Water can also be used as a solvent, particularly for RAFT polymerization, but the pH of the solution becomes a critical parameter to control.[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Initiation: The initiator may be decomposing too slowly or too quickly. 2. Chain Transfer Reactions: Uncontrolled chain transfer to monomer, polymer, or solvent. 3. Termination Reactions: High rate of bimolecular termination. 4. In RAFT: Inappropriate choice of CTA for the monomer; low chain transfer constant. 5. In ATRP: Catalyst deactivation; loss of chain-end functionality.[6] | 1. Optimize Initiator: Adjust the initiator concentration or choose an initiator with a more suitable decomposition rate at the reaction temperature. 2. Solvent Selection: Choose a solvent with a low chain transfer constant. 3. Lower Temperature: Reduce the reaction temperature to decrease the rate of termination. 4. Select Appropriate CTA/Catalyst: Ensure the CTA in RAFT or the catalyst system in ATRP is suitable for this compound polymerization. 5. Purify Monomer: Remove inhibitors from the monomer before polymerization.[7] |
| Low Monomer Conversion | 1. Insufficient Initiator: The amount of initiator is too low to sustain the polymerization. 2. Low Temperature: The reaction temperature is too low for efficient initiator decomposition. 3. Presence of Inhibitors: Oxygen or other inhibitors in the reaction mixture are quenching the radicals. 4. In ATRP: Catalyst poisoning or deactivation. | 1. Increase Initiator Concentration: Incrementally increase the amount of initiator. 2. Increase Temperature: Raise the reaction temperature to the optimal range for the chosen initiator. 3. Degas the System: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).[7] 4. Purify Reagents: Ensure all reagents, including the monomer and solvent, are free from inhibitors. |
| Molecular Weight is Significantly Different from Theoretical Value | 1. Inaccurate Reagent Measurement: Errors in weighing the monomer, initiator, or CTA. 2. Inefficient Initiation/Chain Transfer: Not all initiator or CTA molecules are effectively participating in the polymerization. 3. Side Reactions: Unforeseen reactions are altering the polymerization kinetics. 4. In ATRP: Intramolecular cyclization can lead to loss of the terminal halogen, preventing further controlled growth.[6][8] | 1. Verify Measurements: Double-check all calculations and ensure accurate measurement of all components. 2. Optimize Reaction Conditions: Adjust temperature and reaction time. For RAFT, ensure the pre-equilibrium period is sufficient. 3. Address Side Reactions (ATRP): To minimize intramolecular cyclization in ATRP of MAA, consider using a chlorine-based initiator, lowering the pH, and increasing the polymerization rate.[8] |
| Gel Formation/Insoluble Polymer | 1. High Monomer Concentration: Can lead to a high polymerization rate and uncontrolled crosslinking. 2. Bifunctional Impurities: Impurities in the monomer can act as crosslinkers. 3. High Conversion (in some cases): At very high monomer conversion, chain transfer to the polymer can become significant, leading to branching and crosslinking. | 1. Reduce Monomer Concentration: Perform the polymerization at a lower monomer concentration. 2. Purify Monomer: Ensure the monomer is free from difunctional impurities. 3. Limit Conversion: Stop the polymerization at a moderate conversion before gelation occurs. |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
This protocol provides a general procedure for synthesizing PMAA via conventional free-radical polymerization. The final molecular weight is primarily controlled by the monomer-to-initiator ratio and the reaction temperature.
Materials:
-
This compound (MAA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., methanol, 1,4-dioxane)
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
Monomer Purification: Remove the inhibitor from MAA by distillation under reduced pressure or by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of MAA and AIBN in the anhydrous solvent. The ratio of [Monomer]/[Initiator] will influence the molecular weight.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir. The reaction time will vary depending on the desired conversion.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of this compound
This protocol describes a method for synthesizing PMAA with a controlled molecular weight and low PDI using RAFT polymerization.
Materials:
-
This compound (MAA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., methanol)
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
Monomer Purification: Purify the MAA as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, combine the MAA, RAFT agent, and initiator in the chosen solvent. The target molecular weight is determined by the ratio of ([Monomer]/[RAFT Agent]) * (Molar Mass of Monomer).
-
Degassing: Degas the solution thoroughly using freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70 °C for AIBN) and stir. Monitor the reaction progress by taking samples for analysis (e.g., NMR for conversion, GPC for molecular weight).
-
Termination and Purification: Once the desired conversion is reached, terminate the reaction by cooling and exposing it to air. Precipitate, collect, and dry the polymer as described in Protocol 1.
Visualizations
Caption: General experimental workflow for PMAA synthesis.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. studylib.net [studylib.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
troubleshooting low conversion in methacrylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low conversion in methacrylic acid polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conversion in this compound polymerization?
A1: Low or no conversion in this compound polymerization can typically be attributed to one or more of the following factors:
-
Presence of Inhibitors: this compound monomer is often supplied with inhibitors, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors must be consumed by the initiator before polymerization can begin.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent radical scavenger that can terminate growing polymer chains and inhibit the polymerization process.[1][2][3]
-
Suboptimal Initiator Concentration: The concentration of the initiator is critical. An insufficient amount of initiator will result in a low concentration of primary radicals, leading to a slow or stalled reaction.[4][5]
-
Inappropriate Reaction Temperature: The rate of polymerization is highly dependent on temperature. A temperature that is too low will result in a slow rate of initiator decomposition and chain propagation. Conversely, excessively high temperatures can lead to premature termination and other side reactions.[6][7]
-
Impure Monomer or Reagents: Impurities in the this compound monomer, solvent, or initiator can interfere with the polymerization reaction.[1]
Q2: How does oxygen inhibit the polymerization of this compound?
A2: Oxygen inhibits free-radical polymerization by reacting with the active radical species (initiator radicals or growing polymer chains). This reaction forms a peroxy radical, which is much less reactive and often terminates the polymerization chain, thereby reducing the overall conversion rate.[2][8] The presence of oxygen can result in an induction period at the beginning of the polymerization, during which no significant polymer formation occurs until the dissolved oxygen is consumed.
Q3: Is it always necessary to remove the inhibitor from the this compound monomer before polymerization?
A3: While it is a common practice to remove the inhibitor for better control over the polymerization kinetics, it is not always strictly necessary.[9] An alternative approach is to add a slight excess of the initiator to compensate for the amount that will be consumed by the inhibitor. However, for reactions where precise control over the molecular weight and polydispersity is crucial, removing the inhibitor is highly recommended.[9] Failure to remove or account for the inhibitor can lead to unpredictable results, including low conversion and broad molecular weight distributions.[9]
Troubleshooting Guide
Issue 1: The polymerization reaction is not starting at all (no observable change in viscosity or temperature).
Q: I've mixed my this compound, initiator, and solvent, but nothing seems to be happening. What should I check first?
A: A complete lack of polymerization is often due to the presence of potent inhibitors. Here's a systematic troubleshooting workflow:
Troubleshooting Workflow for No Polymerization
Caption: Initial troubleshooting workflow for no polymerization.
-
Inhibitor Presence: Confirm if the this compound monomer was purified to remove the storage inhibitor (e.g., MEHQ). If not, this is the most likely cause. You can either purify the monomer or add a higher concentration of the initiator to overcome the inhibition.
-
Oxygen Inhibition: Ensure that the reaction mixture was properly degassed before initiating the polymerization. Dissolved oxygen is a strong inhibitor.[2][3]
-
Initiator Activity: Verify that the initiator is not expired and has been stored under the recommended conditions. A decomposed initiator will not generate the necessary free radicals.
Issue 2: The polymerization starts but stops at a low conversion.
Q: My reaction begins, and I can see an increase in viscosity, but it plateaus at a low monomer conversion. What could be the cause?
A: Incomplete polymerization can be caused by several factors that lead to premature termination of the growing polymer chains.
-
Insufficient Initiator: The initiator might be completely consumed before all the monomer has been polymerized, especially if the initiator has a short half-life at the reaction temperature.
-
Low Temperature: The reaction temperature may be too low to sustain a sufficient rate of polymerization to reach high conversion in a reasonable amount of time.
-
Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents, terminating the growing polymer chains and limiting the final conversion.
Mechanism of Oxygen Inhibition
Caption: Simplified mechanism of oxygen inhibition in free-radical polymerization.
Data on Factors Affecting Conversion
The following tables summarize quantitative data on how different parameters can influence the conversion of this compound.
Table 1: Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Final Conversion
| BPO Concentration (wt. %) | Co-initiator (DMA) (wt. %) | Final Conversion (%) |
| 0.05 | 0.5 | ~74 |
| 0.1 | 0.5 | ~80 |
| 0.2 | 0.5 | ~90 |
| 0.3 | 0.5 | ~100 |
| 0.5 | 0.5 | ~95 |
| 0.7 | 0.5 | ~90 |
| Data adapted from a study on methacrylate bone cement polymerization.[4][5] |
Table 2: Effect of Temperature on Polymerization Time and Conversion
| Temperature (°C) | Time to Reach <70% Conversion | Final Conversion in Adiabatic Mode (%) | Final Conversion in Quasi-isothermal Mode (%) |
| 55 | Constant Rate | < 70 | ~94 |
| 80 | Constant Rate | < 70 | ~94 |
| Data from a study on sodium methacrylate and this compound amide copolymerization.[10][11] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor from this compound
This protocol describes the removal of the monomethyl ether of hydroquinone (MEHQ) inhibitor from this compound using an activated carbon treatment.
Materials:
-
This compound containing MEHQ
-
Activated carbon
-
Mechanical stirrer
-
Beaker or flask
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Place the this compound in a beaker or flask equipped with a mechanical stirrer. Do not use a magnetic stir bar as it can grind the activated carbon.[12]
-
Add activated carbon to the this compound. A typical starting amount is 5-10% by weight.
-
Stir the mixture vigorously at room temperature. The time required will depend on the initial inhibitor concentration and the activity of the carbon.
-
Monitor the MEHQ content periodically. Additional activated carbon can be added if necessary.
-
Once the desired inhibitor level is reached, filter the mixture to remove the activated carbon.
-
The purified monomer is now highly reactive and should be used as soon as possible, preferably within 24 hours.[12] Store under refrigeration and in the dark if immediate use is not possible.
Protocol 2: General Procedure for Free-Radical Polymerization of this compound in Solution
This protocol provides a general method for the solution polymerization of this compound.
Materials:
-
Purified this compound (inhibitor removed)
-
Suitable solvent (e.g., water, methanol, dimethylformamide)
-
Free-radical initiator (e.g., ammonium persulfate (APS), benzoyl peroxide (BPO))
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate and oil bath)
Procedure:
-
Set up the reaction vessel with a condenser and an inlet/outlet for inert gas.
-
Add the desired amount of solvent and this compound to the reaction vessel.
-
Begin stirring the solution.
-
Degas the solution by bubbling a gentle stream of inert gas (e.g., nitrogen) through the liquid for at least 30 minutes to remove dissolved oxygen.
-
While degassing, heat the reaction vessel to the desired polymerization temperature.
-
Dissolve the initiator in a small amount of the reaction solvent.
-
Once the reaction temperature is stable, add the initiator solution to the reaction vessel.
-
Maintain the reaction under an inert atmosphere and at the set temperature for the desired reaction time. Monitor the reaction progress by observing changes in viscosity or by taking samples for analysis (e.g., gravimetry, NMR, or FTIR to determine monomer conversion).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.
General Polymerization Workflow
Caption: A typical experimental workflow for this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. THE INFLUNCE OF TEMPERATURE MODE ON KINETICS OF SODIUM METHACRYLATE AND this compound AMIDE COPOLYMERIZATION | Lipin | Fine Chemical Technologies [finechem-mirea.ru]
- 11. THE INFLUNCE OF TEMPERATURE MODE ON KINETICS OF SODIUM METHACRYLATE AND this compound AMIDE COPOLYMERIZATION | Lipin | Fine Chemical Technologies [finechem-mirea.ru]
- 12. researchgate.net [researchgate.net]
strategies to improve the yield of methacrylic acid synthesis
Welcome to the Technical Support Center for Methacrylic acid (MAA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your MAA synthesis experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the two primary synthesis routes for this compound: the Acetone Cyanohydrin (ACH) route and the Isobutylene Oxidation route.
Route 1: Acetone Cyanohydrin (ACH) Process
The ACH process is a widely used method for MAA synthesis. It involves the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin (ACH), which is then treated with sulfuric acid to produce methacrylamide sulfate. Subsequent hydrolysis yields this compound.[1]
Troubleshooting Common Issues in the ACH Process
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of methacrylamide sulfate. | - Ensure sufficient water is used during the hydrolysis step. - Optimize the reaction temperature and time for hydrolysis. |
| Side reactions, such as the formation of acetone mono- and disulfonic acids.[2] | - Use sulfuric acid with a concentration of 98.0 wt% to 100.0 wt% to minimize side reactions.[3] - Control the reaction temperature during amidation to between 85°C and 130°C.[3] | |
| Thermal decomposition of acetone cyanohydrin.[2] | - Maintain the initial hydrolysis reactor temperature between 55°C and 70°C.[4] | |
| Formation of Unwanted Byproducts (e.g., methacrylonitrile, acetone) | Use of sulfuric acid containing free SO3 (oleum).[3] | - Avoid using fuming sulfuric acid. Utilize sulfuric acid with a concentration between 98.0 wt% and 100.0 wt%.[3] |
| Presence of excess water in reactants. | - Use acetone with a water content of 0.1% to 0.5% by weight.[3] | |
| Viscosity and Solidification Issues | High concentration of ACH relative to sulfuric acid.[4] | - Adjust the molar ratio of sulfuric acid to ACH, typically between 1.5 to 1.8 moles of acid per mole of ACH.[2] |
| Low reaction temperature leading to salt precipitation.[4] | - If using multiple reactors, maintain the temperature of subsequent reactors between 80°C and 105°C.[4] |
Route 2: Isobutylene Oxidation Process
This process involves the two-step catalytic oxidation of isobutylene, first to methacrolein and then to this compound.[5] This method is considered a cleaner alternative to the ACH process as it avoids the use of highly toxic hydrogen cyanide.[6]
Troubleshooting Common Issues in the Isobutylene Oxidation Process
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Low conversion of methacrolein in the second stage. | - To achieve high selectivity, the conversion of methacrolein should be kept relatively low, in the range of 40-70%. Unreacted methacrolein can be recycled.[7] |
| Catalyst deactivation due to coking or sintering.[8] | - Regenerate the catalyst through mild oxidative treatment. For example, a V-Si-P catalyst can be regenerated at 300°C.[8] - Consider using a more stable catalyst, such as a Ta/SiO2 catalyst.[8] | |
| Undesired side reactions leading to byproducts like acetic acid and carbon oxides.[9] | - Optimize the catalyst composition. For instance, the addition of Cs and Te to a Mo-V-based catalyst can improve selectivity.[10] - Control the reaction temperature; for the second stage (methacrolein to MAA), temperatures are typically in the range of 250–350°C. | |
| Low Selectivity to this compound | Over-oxidation of this compound.[9] | - Adjust the oxygen-to-hydrocarbon ratio. - Optimize the contact time of the reactants with the catalyst.[11] |
| Inappropriate catalyst acidity. | - The use of heteropolyacid catalysts with tunable acidity, such as Keggin-type compounds, can enhance selectivity.[12][13] | |
| Catalyst Instability | Poor thermal stability of the catalyst. | - Employ catalysts with higher thermal stability, such as those incorporating cesium.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound?
A1: The two primary industrial methods for synthesizing this compound are the Acetone Cyanohydrin (ACH) process and the two-step oxidation of isobutylene.[1][5] The ACH route involves reacting acetone and hydrogen cyanide, followed by treatment with sulfuric acid and hydrolysis.[1] The isobutylene oxidation route consists of the catalytic oxidation of isobutylene to methacrolein, which is then further oxidized to this compound.[5]
Q2: How can I improve the yield in the isobutylene oxidation process?
A2: To improve the yield, focus on optimizing the catalyst and reaction conditions. Using a multi-component catalyst, such as Mo-V-Te-Cs, can lead to high yields.[10] It is also crucial to control the reaction temperature and the feed composition. For the second oxidation step (methacrolein to this compound), maintaining a lower conversion of methacrolein (40-70%) can increase the selectivity to this compound, with the unreacted methacrolein being recycled.[7]
Q3: What are the common byproducts in the ACH process and how can they be minimized?
A3: Common byproducts in the ACH process include methacrylonitrile, acetone, methyl propionate, and methyl isobutyrate.[3] The formation of these can be minimized by using sulfuric acid with a concentration between 98.0% and 100.0% by weight and avoiding oleum (fuming sulfuric acid).[3] Controlling the water content in the reactants is also important.[3]
Q4: My catalyst is deactivating quickly in the isobutylene oxidation. What can I do?
A4: Catalyst deactivation is often caused by coking or thermal sintering.[8] You can attempt to regenerate the catalyst through a controlled oxidation process. For example, a vanadium-silicon-phosphorus (V-Si-P) catalyst's activity can be partially restored by regeneration at 300°C.[8] Alternatively, consider using a catalyst with better stability, such as one based on tantalum oxide.[8]
Q5: How do I remove the polymerization inhibitor from this compound before use?
A5: Commercially available this compound contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization during storage.[8] These can be removed by passing the monomer through a column packed with activated alumina or by treating it with activated carbon followed by filtration.[8][14] It is crucial to use the purified, inhibitor-free monomer immediately as it will be highly reactive.[14]
Q6: What causes unintentional polymerization during distillation, and how can it be prevented?
A6: Polymerization during distillation is often triggered by high temperatures.[15] To prevent this, distillation should be performed under reduced pressure to lower the boiling point.[16] The use of a vapor-phase inhibitor and ensuring the presence of oxygen, which is necessary for many common inhibitors to function, can also minimize polymerization.[17] Additionally, wetting the inner surfaces of the distillation column with a polymerization inhibitor solution before starting the operation can be effective.[18]
Data Presentation
Table 1: Influence of Catalyst Composition on Isobutylene Oxidation to this compound
| Catalyst | Isobutane Conversion (%) | Selectivity to MAA + MAC (%) | MAA + MAC Yield (%) | Reference |
| H3PMo12O40 | ~10 | Low | - | [11] |
| Pyridinium H3PMo12O40 | 12 | 62 | ~7.4 | [12] |
| Csx(NH4)3−xHPMo11VO40 | ~13 | 53 (for x=0.3) | ~6.9 | [11] |
| Mo-V-Te-Cs | - | - | 65 (single-step) | [10] |
| Mo-V-P-As-Cs-Cu-O | 23.9 | - | 16.7 | [9] |
MAA: this compound, MAC: Methacrolein
Table 2: Effect of Reaction Temperature on Isobutylene Oxide Conversion
| Catalyst | Temperature (°C) | Isobutylene Oxide Conversion (%) | Methacrolein Yield (%) | This compound Yield (%) | Reference |
| Heteropolyacid | 278-290 | Nearly 100 | Up to 60 | Up to 12 | [19] |
| Heteropolyacid | ~330 | Nearly 100 | Lower | Higher | [20] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetone Cyanohydrin (ACH) Route (Laboratory Scale)
Materials:
-
Acetone cyanohydrin (ACH)
-
Concentrated sulfuric acid (98-100%)
-
Water
-
Inert polar solvent (e.g., as described in patent literature)[21]
-
Extraction solvent (e.g., as described in patent literature)[21]
-
Metal salt of α-hydroxyisobutyric acid (for dehydration step)[21]
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Amidation: In a suitable reactor, react acetone cyanohydrin with a maximum of 1.2 equivalents of sulfuric acid at a temperature below 80°C. The reaction should be carried out in the presence of 0.05-1.0 equivalents of water and an inert polar solvent to ensure the mixture remains easily stirrable.[21]
-
Hydrolysis: After the initial reaction, add water to the mixture to convert the intermediate amide sulfate to a solution containing α-hydroxyisobutyric acid (HIBA), ammonium bisulfate, and water.[21]
-
Extraction: Separate the HIBA from the aqueous solution by extraction using a suitable organic solvent.[21]
-
Solvent Removal: Remove the extraction solvent from the organic phase, for example, by distillation.
-
Dehydration: Distill the concentrated HIBA in the presence of a metal salt of HIBA at a temperature between 160-300°C. This will yield a distillate mixture of this compound and water.[21]
-
Purification: The this compound can be purified from the distillate by further distillation.[21]
Protocol 2: Two-Step Oxidation of Isobutylene to this compound (Laboratory Scale)
Materials:
-
Isobutylene gas
-
Oxygen or air
-
Nitrogen (as diluent)
-
Steam
-
Catalyst for step 1 (e.g., Mo-Bi based oxide)[6]
-
Catalyst for step 2 (e.g., heteropolyacid like phosphomolybdic acid-based salt)[22]
-
Fixed-bed reactor setup
-
Condensation and separation apparatus
Procedure:
-
First Oxidation Step (Isobutylene to Methacrolein):
-
Pack a fixed-bed reactor with the first-stage oxidation catalyst.
-
Introduce a feed gas mixture of isobutylene, oxygen (or air), and nitrogen as a diluent. A typical molar ratio of oxygen to isobutylene is in the range of 1:1 to 3:1.[7]
-
Maintain the reaction temperature between 350-400°C.[20]
-
The effluent gas containing methacrolein, unreacted isobutylene, and byproducts is passed to the next stage.
-
-
Second Oxidation Step (Methacrolein to this compound):
-
The effluent from the first stage is mixed with additional oxygen and steam and fed into a second fixed-bed reactor packed with the second-stage catalyst. The molar ratio of oxygen to methacrolein is typically in the range of 1.2:1 to 2.0:1.[7]
-
Maintain the reaction temperature between 250-350°C.[20]
-
-
Product Recovery and Purification:
-
Cool the reaction products from the second stage to condense the this compound and unreacted methacrolein.
-
The condensed liquid can be further purified by distillation to separate this compound from methacrolein and other byproducts. The unreacted methacrolein can be recycled back to the second oxidation step.[7]
-
Visualizations
References
- 1. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 2. WO2014051971A1 - Process for producing mma and/or maa from acetone cyanohydrin and sulfuric acid - Google Patents [patents.google.com]
- 3. WO2022084274A1 - Optimized process for synthesizing this compound (maa) and/or alkyl methacrylate by reducing unwanted byproducts - Google Patents [patents.google.com]
- 4. CN104768920A - Process for producing MMA and/or MAA from acetone cyanohydrin and sulfuric acid - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. US4124634A - Process for producing this compound from isobutylene by two step oxidation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 13. Catalysis for the synthesis of this compound and methyl methacrylate - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. echemi.com [echemi.com]
- 17. US4260821A - Minimizing polymerization during recovery of this compound - Google Patents [patents.google.com]
- 18. EP1787973A1 - Process for inhibiting the polymerization of (meth)acrylic acids during their distillation - Google Patents [patents.google.com]
- 19. US4558154A - Oxidation of isobutylene oxide to this compound and methacrolein - Google Patents [patents.google.com]
- 20. data.epo.org [data.epo.org]
- 21. DE102004006826A1 - Production of this compound from acetone cyanohydrin involves production of an alpha-hydroxyisobutyric acid in presence of an inert polar solvent for easy stirring, followed by dehydration - Google Patents [patents.google.com]
- 22. GB1504940A - Process for producing this compound from isobutylene by two step oxidation - Google Patents [patents.google.com]
minimizing side reactions during methacrylic acid esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during methacrylic acid esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the esterification of this compound, and how can I prevent it?
A1: The most significant and common side reaction is the polymerization of this compound or its ester product.[1][2][3] This is due to the presence of a vinyl group that can readily undergo free-radical polymerization, especially at elevated temperatures used for esterification.[1][3]
To prevent polymerization, the use of inhibitors is crucial.[1][2][4][5][6][7] A combination of inhibitors often provides a superior protective effect.[4][5][7] Commonly used inhibitors include:
-
Phenolic compounds: Hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ) are widely used.[1][4]
-
Phenothiazine (PTZ): Often used in conjunction with other inhibitors.[1][4]
-
N-oxyl compounds: Such as 2,2,6,6-tetramethylpiperidinooxyl (TEMPO) and its derivatives.[4][5][7]
The presence of molecular oxygen can also play a role in the effectiveness of some inhibitors like hydroquinone.[2]
Q2: What are other potential side reactions besides polymerization?
A2: While polymerization is the primary concern, other side reactions can occur:
-
Ether formation: At high temperatures and in the presence of acid catalysts, the alcohol reactant can dehydrate to form an ether.
-
Michael addition: The alcohol can add across the double bond of the this compound or its ester. This is more likely with primary and secondary alcohols under certain catalytic conditions.
-
By-product formation from impurities: Impurities in the starting materials, such as propionic acid in the this compound feed, can lead to the formation of unwanted esters (e.g., methyl propionate).[2]
Q3: How does temperature affect side reactions in this compound esterification?
A3: Temperature is a critical parameter. While higher temperatures increase the rate of the desired esterification reaction, they also significantly accelerate the rate of unwanted polymerization.[3] It is essential to find an optimal temperature that provides a reasonable reaction rate without leading to excessive polymerization. The recommended safe temperature range for the storage of this compound is 18-40°C, and any unexplained temperature rise can indicate the onset of polymerization.[3] For the esterification reaction itself, temperatures are often in the range of 60-130°C, but this must be carefully controlled and accompanied by an effective inhibitor package.[8][9]
Q4: What is the role of the catalyst in minimizing side reactions?
A4: The choice of catalyst can influence the selectivity of the esterification reaction. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective for esterification but can also promote side reactions like ether formation and polymerization, especially at high concentrations and temperatures.[10][11] Using solid acid catalysts, such as ion-exchange resins or heteropolyacids, can sometimes offer better selectivity and easier separation from the reaction mixture.[8][12][13] The concentration of the catalyst should be optimized; typically, it ranges from 0.1 to 10 wt.%.[11]
Troubleshooting Guide
Issue 1: Premature Polymerization (Formation of Haze, Increased Viscosity, or Solidification)
Symptoms:
-
The appearance of a haze or cloudiness in the reaction mixture.[3]
-
A noticeable increase in the viscosity of the reaction mixture.
-
Formation of a gel or solid polymer.
-
A rapid, uncontrolled increase in temperature (a runaway reaction).[3]
Possible Causes:
-
Insufficient or inactive polymerization inhibitor.
-
Excessively high reaction temperature.
-
Presence of contaminants that can initiate polymerization.
-
Localized overheating (e.g., near heating elements).
-
Lack of oxygen, which is necessary for some inhibitors to be effective.[2]
Solutions:
-
Verify Inhibitor Concentration and Activity:
-
Control Reaction Temperature:
-
Immediately reduce the heat supply if polymerization is suspected.
-
Use a well-controlled heating system (e.g., an oil bath) to ensure uniform temperature distribution.
-
Monitor the reaction temperature closely. An unexpected temperature rise is a sign of polymerization.[3]
-
-
Ensure Proper Aeration:
-
If using an inhibitor that requires oxygen (like hydroquinone), ensure a gentle stream of air or a headspace with air is present. However, excessive aeration can lead to other oxidation byproducts.
-
-
Check for Contaminants:
-
Use pure reactants and solvents. Peroxides, for example, can act as polymerization initiators.
-
Quantitative Data Summary
Table 1: Typical Polymerization Inhibitor Concentrations
| Inhibitor Type | Specific Inhibitor | Typical Concentration (ppm by weight) | Reference(s) |
| Phenolic Compounds | Hydroquinone (HQ) | 1 - 500 | [4] |
| Methoquinone (MEHQ) | 1 - 500 | [4] | |
| Phenothiazines | Phenothiazine (PTZ) | 1 - 500 | [4] |
| N-oxyl Compounds | 2,2,6,6-tetramethylpiperidinooxyl (TEMPO) | 0.1 - 100 | [4] |
| 4-hydroxy-TEMPO | 0.1 - 100 | [4] | |
| Other | N-hydroxyl-N,N'-dinitroso-N'-phenyl-p-phenylenediamine | 1 - 5000 | [6] |
Table 2: General Reaction Parameters to Minimize Side Reactions
| Parameter | Recommended Range | Rationale | Reference(s) |
| Temperature | 60 - 130 °C | Balances reaction rate and prevention of polymerization. | [8] |
| Catalyst Concentration (e.g., p-TSA) | 0.1 - 10 wt.% | Sufficient for catalysis without promoting excessive side reactions. | [11] |
| Alcohol to Acid Molar Ratio | 0.3 to < 1 (for specific processes) or slight excess of alcohol | A ratio of less than 1 can improve conversion and selectivity in some systems. A slight excess of alcohol can shift the equilibrium towards the product. | [8] |
| Pressure | 100 - 500 Torr (Reduced Pressure) | Can aid in the removal of water and allow for lower reaction temperatures. | [8] |
Experimental Protocols
Key Experiment: Small-Scale Esterification of this compound with Ethanol
Objective: To synthesize ethyl methacrylate while minimizing polymerization.
Materials:
-
This compound (with MEHQ inhibitor)
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Hydroquinone (additional inhibitor)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Toluene (for azeotropic removal of water, optional)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and a thermometer or temperature probe.
-
Charging Reactants: To the flask, add this compound, a 1.2 molar equivalent of ethanol, and an additional 200 ppm of hydroquinone.
-
Catalyst Addition: Add the catalyst, p-TSA (approximately 1-2 wt.% of the total reactants).
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) with continuous stirring. If using toluene, water will be removed azeotropically and can be collected in a Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[14]
-
Work-up:
-
Once the reaction is complete (as determined by the disappearance of the limiting reagent), cool the mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and purify the crude ethyl methacrylate by vacuum distillation. Ensure an inhibitor is present in the distillation flask to prevent polymerization at elevated temperatures.
Analysis: The purity of the final product and the presence of any side products can be determined using GC, HPLC, or Mass Spectrometry (MS).[14]
Visualizations
Caption: Competing pathways of esterification and polymerization.
References
- 1. data.epo.org [data.epo.org]
- 2. US4739108A - Purification and esterification of this compound - Google Patents [patents.google.com]
- 3. mcc-methacrylates.com [mcc-methacrylates.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. JPH09316025A - Method for preventing polymerization of (meth) acrylic acid and its ester - Google Patents [patents.google.com]
- 7. EP0620206B2 - Method for inhibiting polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
- 8. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]
- 9. US4672105A - Method for preparing esters of acrylic acid and this compound by transesterification - Google Patents [patents.google.com]
- 10. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 11. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ecetoc.org [ecetoc.org]
effect of temperature on methacrylic acid polymerization rate
Technical Support Center: Methacrylic Acid Polymerization
This guide provides technical support for researchers, scientists, and drug development professionals working with the polymerization of this compound (MAA), focusing on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound polymerization?
A1: Increasing the reaction temperature generally increases the rate of this compound (MAA) polymerization.[1][2] This is due to two primary factors:
-
Increased Initiator Decomposition: Higher temperatures accelerate the decomposition of thermal initiators (e.g., AIBN, persulfates), generating free radicals more rapidly and thus initiating more polymer chains.[1]
-
Increased Propagation Rate: The propagation rate coefficient (kₚ) itself is temperature-dependent and increases with temperature, as described by the Arrhenius equation. This means that the rate at which monomer units add to a growing polymer chain is faster at higher temperatures.[3]
Q2: What is a typical temperature range for MAA polymerization?
A2: The optimal temperature range depends heavily on the chosen initiator and solvent. For instance, studies have been conducted in ranges from 20°C to 80°C.[3][4][5] With AIBN as an initiator, a common range is 50-70°C, whereas with potassium persulfate (KPS) in aqueous solutions, temperatures between 50°C and 90°C are used.[1][6] It is crucial to select a temperature where the initiator has a suitable decomposition rate—not too fast to avoid a violent reaction, and not too slow to ensure efficient initiation.
Q3: Can changing the temperature affect the molecular weight of the final poly(this compound) (PMAA)?
A3: Yes. While the polymerization rate increases with temperature, it can lead to a decrease in the average molecular weight of the resulting polymer.[4][5] This occurs because higher temperatures increase the rate of chain transfer reactions and can lead to a higher concentration of primary radicals, which may favor termination reactions, resulting in shorter polymer chains.
Q4: My reaction started, but then became extremely fast and produced a solid gel. What happened?
A4: This phenomenon is likely the autoacceleration or "gel effect" (also known as the Norrish-Trommsdorff effect).[2][7] As the polymerization proceeds, the viscosity of the reaction mixture increases significantly. This high viscosity hinders the ability of large polymer radicals to diffuse and combine for termination. However, small monomer molecules can still diffuse to the growing chains. The result is a sharp decrease in the termination rate while propagation continues, leading to a rapid increase in the overall reaction rate, heat generation, and often the formation of a solid polymer gel.[2] Higher initial temperatures can accelerate the onset of the gel effect.[2]
Troubleshooting Guide
Problem 1: Polymerization is uncontrollable or proceeds too violently.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Lower the reaction temperature. An excessively high temperature leads to a very rapid rate of initiator decomposition and monomer conversion, which can cause the reaction to run away, especially since the polymerization is highly exothermic.[8] |
| Inadequate Heat Dissipation | Ensure the reaction vessel allows for efficient heat removal. Use a larger solvent volume (solution polymerization) to help dissipate heat, or ensure the reactor is properly cooled with a water or oil bath.[1] Bulk polymerization is particularly prone to overheating.[1] |
| Incorrect Initiator Concentration | Reduce the initial concentration of the initiator. A high initiator concentration at an elevated temperature will generate an extremely high number of radicals, leading to a violent reaction. |
| Onset of Gel Effect | Consider performing the polymerization in a more dilute solution to delay the onset of the gel effect.[7] |
Problem 2: Low polymer yield or incomplete conversion.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | Increase the reaction temperature to ensure the initiator is decomposing at an appropriate rate. Refer to the initiator's half-life data to select a suitable temperature. |
| Inhibitor Not Removed/Deactivated | This compound is supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[8] This inhibitor must be removed (e.g., by distillation or passing through an inhibitor-removal column) before use. The inhibitor requires oxygen to function, so ensuring an inert atmosphere (e.g., by purging with nitrogen or argon) during polymerization is critical.[8] |
| Insufficient Reaction Time | Polymerization may simply require more time to reach high conversion, especially at lower temperatures. Monitor the reaction over a longer period. |
Problem 3: The resulting polymer has a lower-than-expected molecular weight.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | As mentioned in the FAQ, higher temperatures can lead to lower molecular weights.[4][5] Try running the reaction at a lower temperature for a longer duration. |
| High Initiator Concentration | A higher concentration of initiator results in more polymer chains being initiated simultaneously, which, for a given amount of monomer, leads to shorter chains and lower average molecular weight. Reduce the initiator concentration. |
| Presence of Chain Transfer Agents | Solvents or impurities can act as chain transfer agents, terminating a growing chain and starting a new one, which lowers the overall molecular weight. Ensure high-purity monomer and solvents are used. |
Quantitative Data: Temperature Effect on Propagation Rate
The rate of polymerization is directly related to the propagation rate coefficient, kₚ. The temperature dependence of kₚ is described by the Arrhenius equation: kₚ = A * exp(-Eₐ / RT). Below is a summary of propagation rate coefficients at various temperatures for the free radical polymerization of this compound.
| Temperature (°C) | Temperature (K) | kₚ (L·mol⁻¹·s⁻¹)[3][9] | Experimental System |
| 20 | 293.15 | 498 | 33 vol% MAA in Methanol[3] |
| 25 | 298.15 | 580 | 15 mass% MAA in Water[9] |
| 40 | 313.15 | 863 | 33 vol% MAA in Methanol[3] |
| 60 | 333.15 | 1431 | 33 vol% MAA in Methanol[3] |
| 80 | 353.15 | 2250 | 15 mass% MAA in Water[9] |
| Note: The Arrhenius relationship for MAA in methanol (33 vol%) is given by ln[kₚ] = 13.31 - (2132 K / T), and for MAA in water (15 mass%) is approximately kₚ = (1.33 x 10⁶) * exp(-14.5 kJ·mol⁻¹ / RT).[3][9] Values are calculated based on these sources. |
Experimental Protocols
Protocol: Temperature-Controlled Solution Polymerization of this compound
This protocol describes a general procedure for the free-radical polymerization of MAA in an aqueous solution using potassium persulfate (KPS) as a thermal initiator.
1. Materials and Setup:
-
Monomer: this compound (MAA), inhibitor removed.
-
Initiator: Potassium persulfate (KPS).
-
Solvent: Deionized water.
-
Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer with hot plate, thermometer or thermocouple, nitrogen/argon inlet.
2. Procedure:
-
Monomer Purification: Remove the inhibitor (e.g., MEHQ) from the MAA monomer by passing it through a column packed with an appropriate inhibitor remover or by vacuum distillation.
-
Reactor Setup: Assemble the three-neck flask with a condenser, a nitrogen/argon inlet, and a septum for later injections. Place the flask in an oil bath on a magnetic stir plate.
-
Deoxygenation: Add the desired amount of deionized water and MAA monomer to the flask. Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[10]
-
Heating: Heat the oil bath to the target reaction temperature (e.g., 60°C) and allow the monomer solution to reach thermal equilibrium.
-
Initiation: Dissolve the KPS initiator in a small amount of deoxygenated water and inject it into the reaction flask using a syringe. Start timing the reaction from this point.
-
Polymerization: Maintain the reaction at a constant temperature under a positive pressure of inert gas with continuous stirring. The solution will become progressively more viscous as the polymer forms.
-
Monitoring & Termination: Samples can be taken periodically to measure monomer conversion.[10] After the desired time, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the resulting poly(this compound) (PMAA) by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or hexane), then filter and dry the polymer under vacuum.
Visualizations
Caption: Logical flow of temperature's effect on polymerization rate and outcomes.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. concentration - Effect of temperature in the free radical polymerization of acrylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. THE INFLUNCE OF TEMPERATURE MODE ON KINETICS OF SODIUM METHACRYLATE AND this compound AMIDE COPOLYMERIZATION | Lipin | Fine Chemical Technologies [finechem-mirea.ru]
- 5. THE INFLUNCE OF TEMPERATURE MODE ON KINETICS OF SODIUM METHACRYLATE AND this compound AMIDE COPOLYMERIZATION | Lipin | Fine Chemical Technologies [finechem-mirea.ru]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of this compound in Aqueous Solution [ediss.uni-goettingen.de]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. publications.iupac.org [publications.iupac.org]
- 10. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Optimizing Cross-linker Concentration in Methacrylic Acid (MAA) Hydrogels
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the optimization of cross-linker concentration in the synthesis of methacrylic acid (MAA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a cross-linker in this compound (MAA) hydrogels?
A cross-linker is a crucial component in hydrogel synthesis that forms covalent or ionic bonds between polymer chains.[1] This process, known as cross-linking, transforms the liquid polymer solution into a three-dimensional network structure.[1] These networks are capable of absorbing and retaining large amounts of water or biological fluids without dissolving, which is the defining characteristic of a hydrogel.[1] The concentration of the cross-linker is a critical parameter that dictates the final properties of the hydrogel.[2]
Q2: How does increasing the cross-linker concentration generally affect the swelling properties of MAA hydrogels?
Increasing the cross-linker concentration leads to a higher density of cross-links within the hydrogel network.[3][4] This denser network structure restricts the mobility of the polymer chains and reduces the space available to accommodate water molecules.[5][6] Consequently, a higher cross-linker concentration results in a lower equilibrium swelling ratio and reduced water absorption capacity.[3][5][7][8] This inverse relationship is a key principle in tuning the hydrogel for specific applications.[9]
Q3: What is the typical impact of increasing cross-linker concentration on the mechanical properties of the hydrogel?
A higher concentration of the cross-linking agent generally leads to a hydrogel with enhanced mechanical properties.[4] The increased cross-linking density creates a more rigid and robust structure, resulting in a higher storage modulus and compressive strength.[3][4] However, an excessively high cross-linker concentration can make the hydrogel brittle, causing it to fracture more easily under stress.[5] Therefore, optimizing the concentration is essential to achieve a balance between strength and flexibility.[2]
Q4: How does the cross-linker concentration influence the release of drugs from an MAA hydrogel?
The cross-linker concentration directly impacts drug release kinetics by controlling the hydrogel's mesh size and swelling behavior.[9][10] A higher cross-linking density results in a smaller mesh size and lower swelling, which can slow down the diffusion and release of an entrapped drug.[9] Conversely, a lower cross-linker concentration creates a larger mesh size and allows for greater swelling, facilitating a faster drug release rate.[9][10] This allows for the controlled modulation of drug delivery profiles.
Q5: What are some common cross-linking agents used for synthesizing MAA hydrogels?
Several cross-linking agents are used for MAA hydrogels, with the choice depending on the desired properties and polymerization method. Commonly used cross-linkers include N,N'-methylenebisacrylamide (MBA or BIS)[3][11][12], poly(ethylene glycol) diacrylate (PEGDA)[4][13], and ethylene glycol dimethacrylate (EGDMA).[5]
Troubleshooting Guide
Q1: My hydrogel is too brittle and fractures easily. What is the likely cause and how can I fix it?
-
Likely Cause: The concentration of the cross-linking agent is likely too high.[5] An excessive number of cross-links restricts polymer chain mobility to the point where the material cannot effectively dissipate stress, leading to brittleness.[5]
-
Solution: Systematically decrease the molar percentage of the cross-linker in your formulation. This will create a less dense network with greater flexibility. It is advisable to test a range of lower concentrations to find the optimal balance between mechanical strength and elasticity for your specific application.
Q2: My hydrogel isn't swelling enough. How can I increase its water absorption capacity?
-
Likely Cause: The swelling capacity is inversely related to the cross-linking density.[3][9] A low swelling ratio is a common result of a high concentration of either the cross-linker or the primary monomer (MAA).[3][7]
-
Solution: To increase the swelling ratio, you should decrease the concentration of the cross-linking agent.[3][5] This will result in a network with a larger mesh size, allowing more water to be absorbed. Be aware that this change will also likely decrease the mechanical strength of the hydrogel.[2]
Q3: The hydrogel is not forming a stable gel; it remains too soft or dissolves. What should I check?
-
Likely Cause: Inefficient or insufficient cross-linking is the most probable cause.[5] This can happen if the cross-linker concentration is too low, the initiator or catalyst concentration is incorrect, or if polymerization was inhibited.[6][11]
-
Solutions:
-
Increase Cross-linker Concentration: Gradually increase the amount of the cross-linking agent to ensure a stable, three-dimensional network is formed.[14]
-
Verify Initiator/Catalyst Amounts: Ensure that the initiator (e.g., ammonium persulfate, potassium persulfate) and any catalysts (e.g., TEMED) are added at the correct concentrations as specified in your protocol.[6][11]
-
Remove Oxygen: Oxygen can inhibit free-radical polymerization.[11] Ensure the reaction mixture is properly degassed (e.g., by bubbling with nitrogen gas) before initiating polymerization.[11]
-
Q4: My drug release profile is not optimal (too fast or too slow). How can I adjust it using the cross-linker?
-
Likely Cause: The drug release rate is directly influenced by the hydrogel's mesh size, which is controlled by the cross-linking density.[9]
-
Solutions:
-
To Slow Down Release: Increase the concentration of the cross-linker. This will tighten the polymer network, reduce the mesh size, and decrease the swelling ratio, thereby hindering drug diffusion out of the matrix.[9]
-
To Speed Up Release: Decrease the concentration of the cross-linker. This will create a looser network with a larger mesh size, allowing for more rapid swelling and faster diffusion of the drug.[10]
-
Data Presentation
Table 1: Effect of Cross-linker Concentration on Key MAA Hydrogel Properties
| Cross-linker Concentration | Swelling Ratio / Water Absorption | Mechanical Strength (Storage Modulus, Compressive Strength) | Mesh Size | Drug Release Rate |
| Low | High[3][5] | Low[2] | Large[5] | Fast[9][10] |
| Medium | Moderate | Moderate | Moderate | Moderate |
| High | Low[3][4][5][7] | High (but may become brittle)[4][5] | Small[5] | Slow[9] |
Experimental Protocols
Protocol 1: General Synthesis of MAA Hydrogels by Free-Radical Polymerization
This protocol provides a general framework. Concentrations of monomer, cross-linker, and initiator should be optimized for the desired application.
Materials:
-
This compound (MAA) (Monomer)
-
N,N'-methylenebisacrylamide (MBA) (Cross-linker)
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (Initiator)
-
Deionized Water
-
Nitrogen Gas
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve the desired amount of MAA monomer and MBA cross-linker in deionized water. The concentration of MBA is typically varied from 1 to 3 mol% relative to the monomer.[3]
-
Degassing: Bubble nitrogen gas through the solution for approximately 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[11]
-
Initiation: Add the initiator (e.g., KPS, typically around 1 wt.% with respect to the total weight of monomers) to the solution.[11]
-
Polymerization: Conduct the polymerization at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours) until a hydrogel is formed.[11]
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to wash away any unreacted monomers, initiator, and other impurities.[11]
-
Drying: Dry the purified hydrogel in an oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved to obtain the xerogel.[11][15]
Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)
Procedure:
-
Weigh a piece of the dried hydrogel (xerogel) to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in a solution of known pH (e.g., phosphate-buffered saline at pH 7.4) at a specific temperature (e.g., 37°C).[16]
-
Allow the hydrogel to swell. At regular intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it to get the swollen weight (Ws).
-
Continue this process until the weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
-
ESR (%) = [(Ws - Wd) / Wd] x 100
-
Visualizations
Caption: Experimental workflow for MAA hydrogel synthesis and characterization.
Caption: Relationship between cross-linker concentration and hydrogel properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Secure Verification [technorep.tmf.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. How the Crosslinker Amount Influences the Final Properties of Hydroxyethyl Methacrylate Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Swelling study of Poly (this compound-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. CN103755860A - Preparation method of acrylic acid copolymer hydrogel - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
improving the grafting efficiency of methacrylic acid onto substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the grafting efficiency of methacrylic acid (MAA) onto various substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the grafting of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Grafting | Inactive initiator | - Ensure the initiator is fresh and has been stored correctly. - Increase initiator concentration. Note that excessively high concentrations can lead to increased homopolymerization.[1] |
| Inappropriate reaction temperature | - Optimize the reaction temperature. For many systems, increasing the temperature from 60°C to 90°C can increase the graft yield.[2][3] However, excessively high temperatures can lead to chain termination reactions.[4] | |
| Insufficient reaction time | - Increase the reaction time to allow for more extensive graft polymerization.[5] | |
| Monomer or substrate degradation | - Ensure the purity of the this compound monomer.[6] - For UV-induced grafting, prolonged exposure can lead to substrate degradation.[5][7] | |
| High Homopolymer Formation | High initiator concentration | - Reduce the initiator concentration. While a sufficient amount is needed to initiate grafting, an excess can promote polymerization in the bulk solution.[1] |
| High monomer concentration | - Optimize the monomer concentration. While a higher concentration can increase grafting up to a point, it can also favor homopolymerization.[1][8][9][10] | |
| Inappropriate solvent | - The choice of solvent can influence the balance between grafting and homopolymerization.[11] | |
| Poor Surface Wettability After Grafting | Incomplete or uneven grafting | - Confirm grafting using surface characterization techniques like FTIR and XPS.[12] - Optimize reaction parameters to ensure uniform grafting. |
| Penetration of polymer into the substrate | - Adjusting the pH of the reaction medium can limit the penetration of the polymer into the substrate, leading to more surface-localized grafting.[12] | |
| Changes in Substrate Mechanical Properties | High degree of grafting | - A very high graft yield can alter the mechanical properties of the substrate, potentially making it more brittle.[12] - Control the grafting degree by adjusting reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the grafting efficiency of this compound?
A1: The primary factors influencing the grafting efficiency of this compound are:
-
Initiator Concentration: The concentration of the initiator plays a crucial role. An optimal concentration is required to generate a sufficient number of active sites on the substrate for grafting to occur. However, an excessively high concentration can lead to a higher rate of homopolymerization, which competes with the grafting process.[1]
-
Monomer Concentration: The concentration of this compound monomer affects the grafting yield. Generally, an increase in monomer concentration leads to a higher graft yield up to a certain point.[2][8][9][13] Beyond this optimal concentration, homopolymerization may become the dominant reaction.[1][9][10]
-
Reaction Temperature: Temperature significantly impacts the rate of initiator decomposition and the overall reaction kinetics. For thermally initiated systems, an increase in temperature generally increases the grafting yield.[2][3] However, excessively high temperatures can accelerate termination reactions, reducing the overall efficiency.[4]
-
Reaction Time: The duration of the grafting reaction is directly related to the extent of grafting. Longer reaction times typically result in higher graft yields.[5]
-
Type of Initiator: The choice of initiator (e.g., chemical initiators like benzoyl peroxide or azobisisobutyronitrile, or initiation via UV irradiation) will significantly affect the grafting process and its efficiency.[2][11]
-
Substrate Type: The nature of the substrate material influences its reactivity and the availability of sites for graft initiation.
Q2: How can I confirm that this compound has been successfully grafted onto my substrate?
A2: Several surface characterization techniques can be used to confirm successful grafting:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a characteristic peak around 1700-1730 cm⁻¹, corresponding to the C=O stretching of the carboxylic acid group of this compound, is a strong indicator of successful grafting.[12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the surface, showing an increase in the oxygen and carbon content consistent with the chemical composition of polythis compound.[12]
-
Contact Angle Measurements: Successful grafting of the hydrophilic this compound onto a hydrophobic substrate will result in a decrease in the water contact angle, indicating increased surface wettability.[12]
-
Scanning Electron Microscopy (SEM): SEM can be used to observe changes in the surface morphology of the substrate after grafting.[2]
-
Gravimetric Analysis: The graft yield can be quantified by measuring the weight of the substrate before and after the grafting reaction.
Q3: What is "grafting from" versus "grafting to" and which is better for this compound?
A3:
-
"Grafting from" involves initiating polymerization of the monomer directly from active sites created on the substrate surface. This method typically leads to a higher graft density and longer polymer chains.[12]
-
"Grafting to" involves attaching pre-synthesized polymer chains to the substrate surface.
The "grafting from" technique is often preferred for this compound as it allows for the growth of polymer chains directly from the surface, which can be performed in aqueous solutions without the need for specific and harsh reagents or temperature conditions, making it suitable for biomedical applications.[12]
Q4: Can UV irradiation be used to graft this compound?
A4: Yes, UV irradiation is a common and effective method for initiating the grafting of this compound onto various substrates.[5][12][14] The process typically involves exposing the substrate to UV light in the presence of the monomer and a photoinitiator. The UV light creates radical species on the substrate surface, which then initiate the polymerization of this compound.[12]
Experimental Protocols
General Protocol for Free-Radical Grafting of this compound
This protocol provides a general framework. Specific parameters should be optimized for your particular substrate and desired outcome.
-
Substrate Preparation:
-
Clean the substrate thoroughly to remove any surface contaminants. This may involve washing with solvents like ethanol and deionized water, followed by drying.
-
-
Reaction Setup:
-
Place the cleaned and dried substrate in a reaction vessel.
-
Prepare a solution of this compound monomer in a suitable solvent (e.g., water, toluene).[15] The concentration will need to be optimized.[2][8][9][13]
-
Add the initiator to the solution. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) for thermal initiation, or a photoinitiator for UV-induced grafting.[2][15] The initiator concentration should be optimized.[2]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
-
Grafting Reaction:
-
If using a thermal initiator, heat the reaction mixture to the desired temperature (e.g., 60-90°C) and maintain it for the specified reaction time.[2]
-
If using a photoinitiator, expose the reaction mixture to a UV light source for the desired duration.
-
-
Post-Reaction Purification:
-
After the reaction, remove the substrate from the solution.
-
Wash the substrate extensively with a good solvent for the homopolymer (e.g., water for polythis compound) to remove any non-grafted polymer. Soxhlet extraction can also be used for thorough purification.
-
Dry the grafted substrate in an oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Calculate the grafting yield based on the weight gain of the substrate.
-
Characterize the grafted surface using techniques like FTIR, XPS, and contact angle measurements to confirm successful grafting.[12]
-
Quantitative Data Summary
| Parameter | Condition | Graft Yield (%) | Substrate | Reference |
| Temperature | 60°C | - | PET Fibers | [2] |
| 90°C | 32 | PET Fibers | [2] | |
| Initiator Conc. | 3.0 x 10⁻³ mol/L | Optimum | PET Fibers | [2] |
| Monomer Conc. | Increasing | Increasing | PET Fibers | [2] |
| 0.1 M MAA | - | PES Membrane | [14] | |
| 0.5 M MAA | Increased Roughness | PES Membrane | [14] | |
| 1.0 M MAA | Decreased Roughness | PES Membrane | [14] |
Visualizations
Caption: "Grafting From" mechanism for this compound.
Caption: Troubleshooting workflow for low grafting efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 10. Agar Graft Modification with Acrylic and this compound for the Preparation of pH-Sensitive Nanogels for 5-Fluorouracil Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. Simple UV-Grafting of PolyAcrylic and Polythis compound on Silicone Breast Implant Surfaces: Chemical and Mechanical Characterizations [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Methacrylic Acid (MAA) Polymerization Scale-Up
Welcome to the technical support center for methacrylic acid (MAA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of MAA polymerization. Here you will find troubleshooting guidance, frequently asked questions, experimental protocols, and key data to ensure the success of your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when scaling up MAA polymerization? A1: MAA polymerization is a highly exothermic process, releasing significant heat.[1][2] As the reactor volume increases during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Without precise temperature control, this can lead to a rapid temperature increase, known as a thermal runaway, which can cause uncontrolled polymerization, gel formation, and potentially hazardous pressure buildup.[2]
Q2: What is the "gel effect" or "Trommsdorff-Norrish effect" in MAA polymerization? A2: The gel effect is an auto-acceleration of the polymerization rate that occurs at higher monomer conversions.[4][5] As polymer chains form, the viscosity of the reaction medium increases significantly.[6] This high viscosity slows down the termination reaction between growing polymer chains, while the smaller monomer molecules can still diffuse to the propagating radicals. This imbalance leads to a rapid increase in the polymerization rate and molecular weight, which can make the reaction difficult to control.[6][7]
Q3: How does the choice of solvent affect MAA polymerization? A3: The solvent plays a crucial role in managing viscosity, heat transfer, and polymer solubility. A good solvent will help keep the polymer chains dissolved, preventing precipitation and gelation.[4] It also acts as a heat sink, helping to moderate the reaction temperature.[2] For poly(this compound) (PMAA), which is water-soluble, water is a common solvent.[8]
Q4: Why is oxygen removal important before starting the polymerization? A4: Oxygen is an inhibitor of free-radical polymerization. It can react with the initiating radicals to form stable species that do not initiate polymerization, leading to a slow or failed reaction. Therefore, it is essential to degas the monomer and solvent (e.g., by bubbling with an inert gas like nitrogen or argon) before adding the initiator.[9]
Q5: Can I reuse MAA monomer that contains an inhibitor like MEHQ? A5: The inhibitor, typically hydroquinone monomethyl ether (MEHQ), is added for storage and transport to prevent premature polymerization.[10] It must be removed before polymerization, as it will interfere with the reaction.[11] Common removal methods include passing the monomer through an inhibitor-removal column or using activated carbon.[11] Once the inhibitor is removed, the monomer is highly reactive and should be used promptly.[11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up of MAA polymerization.
| Problem | Potential Causes | Recommended Solutions |
| Reaction is Uncontrolled (Runaway Exotherm) | 1. Inefficient Heat Removal: The reactor's cooling system cannot handle the heat generated at a larger scale.[2] 2. High Initiator Concentration: Too much initiator leads to a very fast initial reaction rate.[4] 3. High Monomer Concentration: A higher concentration of monomer results in a faster polymerization rate and more heat generation.[12] | 1. Improve Heat Transfer: Use a reactor with a better cooling jacket, internal cooling coils, or an external heat exchanger. Consider a semi-batch process where the monomer is fed gradually to control the reaction rate.[4] 2. Optimize Initiator Level: Reduce the initiator concentration. Perform small-scale experiments to find the optimal level for controlled polymerization. 3. Reduce Monomer Concentration: Dilute the reaction mixture with more solvent. |
| Gel Formation / High Viscosity | 1. Gel Effect: Auto-acceleration at high conversion leads to a rapid viscosity increase.[4] 2. Cross-linking: Impurities in the monomer or solvent can act as cross-linkers. 3. High Molecular Weight: Lack of a chain transfer agent can lead to very long polymer chains that entangle and form a gel.[4] | 1. Control Conversion: Stop the reaction at a lower conversion, before the gel effect becomes dominant. 2. Purify Reagents: Ensure the monomer and solvent are free from impurities.[4] 3. Use a Chain Transfer Agent (CTA): Introduce a CTA (e.g., a mercaptan) to control the molecular weight of the polymer chains.[4][8] |
| Low or No Polymerization | 1. Inhibitor Presence: The inhibitor (e.g., MEHQ) was not fully removed from the monomer.[13] 2. Oxygen in the System: Dissolved oxygen is inhibiting the reaction.[13] 3. Low Temperature: The reaction temperature is too low for the initiator to decompose efficiently.[4] 4. Inactive Initiator: The initiator may be old or degraded. | 1. Effective Inhibitor Removal: Ensure the inhibitor removal process is complete. 2. Thorough Degassing: Degas the monomer and solvent for a sufficient amount of time with an inert gas.[9] 3. Adjust Temperature: Increase the temperature to the recommended range for your specific initiator.[4] 4. Use Fresh Initiator: Always use a fresh, properly stored initiator. |
| Broad Molecular Weight Distribution | 1. Varying Radical Concentration: Fluctuations in temperature or initiator concentration can lead to chains of different lengths. 2. Conventional Free-Radical Polymerization: This method inherently produces a broader molecular weight distribution.[13] | 1. Maintain Stable Conditions: Ensure consistent temperature control and mixing throughout the reaction. 2. Use Controlled Radical Polymerization: For applications requiring a narrow molecular weight distribution, consider techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization).[14][15] |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can affect the outcomes of MAA polymerization.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Monomer:Initiator Molar Ratio | Relative Polymerization Rate | Resulting Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 100:1 | High | Lower | Higher |
| 500:1 | Moderate | Medium | Medium |
| 1000:1 | Low | Higher | Lower |
| Note: This table represents general trends. Actual values are dependent on specific reaction conditions such as temperature, solvent, and monomer concentration.[8][16][17] |
Table 2: Effect of Monomer Concentration on Polymerization in Aqueous Solution
| Monomer Concentration (wt%) | Initial Viscosity (cP) | Final Viscosity (cP) at 80% Conversion | Peak Exotherm (°C Rise) |
| 10% | ~1 | ~100 | Low (~10-15°C) |
| 20% | ~1 | ~1500 | Medium (~25-35°C) |
| 30% | ~1.1 | >10,000 (Gel-like) | High (>50°C) |
| Note: Data is illustrative for a typical batch solution polymerization and highlights the dramatic increase in viscosity and exotherm with higher monomer content.[8] |
Experimental Protocols
Protocol: Scale-Up of MAA Solution Polymerization (500 mL Scale)
This protocol outlines a general procedure for the free-radical solution polymerization of this compound in water.
1. Materials:
-
This compound (MAA), inhibitor removed
-
Ammonium persulfate (APS) or other suitable water-soluble initiator
-
Deionized water (solvent)
-
Nitrogen or Argon gas for degassing
2. Equipment:
-
1 L jacketed glass reactor with a bottom outlet valve
-
Mechanical overhead stirrer with a suitable impeller (e.g., anchor or pitched-blade turbine)
-
Reflux condenser
-
Thermocouple for temperature monitoring
-
Inert gas inlet
-
Circulating water bath for temperature control
3. Procedure:
-
Inhibitor Removal: Pass the required volume of MAA through an inhibitor removal column immediately before use.
-
Reactor Setup: Assemble the reactor system. Ensure all glassware is clean and dry.
-
Charge Solvent: Add 400 mL of deionized water to the reactor.
-
Degassing: Begin stirring at 150-200 RPM and bubble nitrogen through the water for at least 30 minutes to remove dissolved oxygen.
-
Heating: Set the circulating bath to the desired reaction temperature (e.g., 70°C for APS initiator). Allow the water in the reactor to reach this temperature.
-
Add Monomer: Slowly add 100 mL of the purified MAA to the reactor. Allow the mixture to return to the set temperature.
-
Prepare Initiator: Dissolve the calculated amount of APS initiator in 10 mL of deionized water.
-
Initiate Polymerization: Quickly add the initiator solution to the reactor. A slight temperature increase should be observed as the polymerization begins.
-
Monitor and Control: Closely monitor the internal temperature.[4] Adjust the circulating bath temperature as needed to control any exotherm and maintain a stable reaction temperature. The viscosity of the solution will increase as the reaction progresses.[5]
-
Reaction Time: Allow the reaction to proceed for the desired time (e.g., 2-4 hours), depending on the target conversion.
-
Termination: Cool the reactor to room temperature by setting the circulating bath to a lower temperature. To stop the reaction, you can expose the solution to air.
-
Purification: The resulting poly(this compound) solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Visualizations
Diagram 1: General Workflow for MAA Polymerization Scale-Up
Caption: A typical workflow for a scaled-up MAA polymerization experiment.
Diagram 2: Troubleshooting Logic for Gel Formation
Caption: A decision tree for troubleshooting gel formation during polymerization.
References
- 1. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01684F [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [scirp.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles | MDPI [mdpi.com]
- 17. bipublication.com [bipublication.com]
Technical Support Center: Managing Exothermic Reactions in Bulk Polymerization of Methacrylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk polymerization of methacrylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the bulk polymerization of this compound, focusing on the management of its highly exothermic nature.
Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Q1: My reaction temperature is increasing much faster than anticipated, and the cooling system cannot keep up. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway reaction. This is a dangerous situation where the heat generated by the polymerization exceeds the heat removal capacity of your system, leading to an accelerating cycle of temperature and reaction rate increase.[1][2]
Immediate Actions:
-
Emergency Shutdown: If you have a pre-planned emergency shutdown procedure, initiate it immediately. This may involve the rapid addition of an inhibitor or quenching agent.
-
Enhance Cooling: Maximize the flow of your cooling system.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately. A runaway reaction can lead to a rapid pressure buildup in a closed system, posing an explosion hazard.[1][2]
Root Cause Analysis and Prevention:
-
Inadequate Heat Removal:
-
Is your reactor setup appropriate for the scale of your reaction? Bulk polymerization of this compound is highly exothermic, and the viscosity of the medium increases significantly as the reaction progresses, which can hinder efficient heat transfer. For larger scale reactions, consider alternative polymerization methods like solution or emulsion polymerization to better manage the heat output.
-
Is your cooling system functioning optimally? Check the coolant flow rate, temperature, and for any blockages.
-
-
Incorrect Initiator Concentration:
-
Did you use the correct amount of initiator? An excess of initiator will lead to a very high initial rate of polymerization and a rapid release of heat.
-
-
Presence of Contaminants:
-
Was your monomer and equipment free of contaminants? Certain impurities can act as initiators or accelerate the polymerization rate.[1]
-
-
Localized Hot Spots:
-
Is your stirring efficient? Inadequate agitation can lead to localized hot spots where the polymerization proceeds much faster, initiating a runaway reaction.
-
Issue: Polymerization Fails to Initiate or Proceeds Very Slowly
Q2: I've added my initiator, but the reaction is not starting, or the conversion is very low. What could be the problem?
A2: A failure to initiate or a very slow polymerization can be caused by several factors, primarily related to the presence of inhibitors or issues with the initiator itself.
Troubleshooting Steps:
-
Inhibitor Presence:
-
Did you remove the storage inhibitor from the this compound monomer? Commercial this compound is stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization during transport and storage.[1][2] These inhibitors must be removed before polymerization.
-
Is there sufficient oxygen? Some common inhibitors require the presence of dissolved oxygen to function effectively.[1][2] While this is more of a concern for preventing premature polymerization during storage, residual inhibitor activity can be influenced by the oxygen level in your reaction setup.
-
-
Initiator Issues:
-
Is your initiator active? Check the expiration date and storage conditions of your initiator. Some initiators can degrade over time, losing their effectiveness.
-
Is the initiation temperature correct? Thermal initiators require a specific temperature to decompose and generate radicals. Ensure your reaction temperature is appropriate for the initiator you are using.
-
-
Oxygen Inhibition:
-
Did you deoxygenate your monomer? Dissolved oxygen can act as a radical scavenger, inhibiting the polymerization. It is crucial to degas the monomer before starting the reaction, for example, by bubbling an inert gas like nitrogen or argon through it.
-
Frequently Asked Questions (FAQs)
Q3: What is the heat of polymerization for this compound, and why is it significant?
A3: The heat of polymerization for this compound is approximately 56.5 kJ/mol.[3] This value is significant because it quantifies the amount of heat released for every mole of monomer that polymerizes. In a bulk polymerization, where the concentration of the monomer is high, this leads to a substantial amount of heat being generated in a short period, which can cause the temperature of the reaction to rise rapidly if not effectively controlled.
Q4: How do inhibitors work to prevent premature polymerization of this compound?
A4: Inhibitors are chemical compounds that are added to monomers to prevent them from polymerizing during storage and transportation. They work by reacting with and deactivating any free radicals that may form spontaneously due to heat, light, or the presence of contaminants. Common inhibitors for this compound include hydroquinone monomethyl ether (MEHQ).[1][2] It is important to note that many common inhibitors require the presence of dissolved oxygen to be effective.[1][2]
Q5: What are chain transfer agents, and how can they help control the polymerization of this compound?
A5: Chain transfer agents are compounds that can react with a growing polymer chain and terminate its growth, while simultaneously creating a new radical that can initiate the growth of a new polymer chain. This process helps to control the molecular weight of the resulting polymer. While not their primary function, by controlling the rate of polymerization and the length of the polymer chains, chain transfer agents can have an indirect effect on the overall heat generation profile of the reaction.
Quantitative Data
Table 1: Thermal Properties of this compound Polymerization
| Property | Value | Unit |
| Heat of Polymerization (ΔHp) | 56.5 | kJ/mol |
| Activation Energy (Bulk Polymerization) | ~80-90 | kJ/mol |
| Thermal Conductivity of Poly(this compound) | ~0.19 | W/(m·K) |
Note: The activation energy can vary depending on the initiator and specific reaction conditions.
Experimental Protocols
Protocol 1: Controlled Bulk Polymerization of this compound in a Jacketed Reactor
This protocol describes a laboratory-scale procedure for the bulk polymerization of this compound with an emphasis on temperature control.
Materials:
-
This compound (inhibitor removed)
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Jacketed glass reactor with a bottom outlet valve
-
Overhead stirrer with a high-torque motor and a suitable impeller (e.g., anchor or helical ribbon)
-
Temperature probe (thermocouple or RTD)
-
Circulating bath for temperature control of the reactor jacket
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Condenser
-
Collection flask
Procedure:
-
Inhibitor Removal: Purify the this compound monomer by passing it through a column packed with an appropriate inhibitor remover (e.g., activated alumina).
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, condenser, and inert gas inlet/outlet. Ensure all joints are properly sealed.
-
Monomer Charging and Degassing: Charge the desired amount of purified this compound into the reactor. Begin stirring at a moderate speed and start bubbling a gentle stream of inert gas through the monomer for at least 30 minutes to remove dissolved oxygen.
-
Initiator Preparation: In a separate container, dissolve the calculated amount of initiator in a small amount of the degassed monomer.
-
Reaction Initiation: Set the circulating bath to the desired reaction temperature. Once the monomer in the reactor has reached the setpoint, add the initiator solution.
-
Temperature Monitoring and Control: Continuously monitor the internal temperature of the reactor. The circulating bath will circulate a coolant through the reactor jacket to remove the heat of polymerization and maintain a stable temperature. Be prepared to adjust the setpoint of the circulator if necessary to prevent a temperature overshoot.
-
Viscosity Increase: As the polymerization proceeds, the viscosity of the reaction mixture will increase significantly. You may need to increase the stirrer speed to ensure adequate mixing and heat transfer.
-
Reaction Termination: Once the desired conversion is reached (this can be monitored by taking samples and analyzing for monomer content), cool the reactor by lowering the setpoint of the circulating bath.
-
Polymer Collection: Once the reactor has cooled to a safe temperature, open the bottom outlet valve and collect the polymer. The polymer will be highly viscous or a solid at room temperature.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Experimental workflow for controlled bulk polymerization.
References
Technical Support Center: Polymerization of Methacrylic Acid in Water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aqueous polymerization of methacrylic acid (MAA).
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the polymerization of this compound in water?
The pH of the reaction medium critically influences the polymerization of this compound (MAA) by altering the ionization state of the monomer. MAA is a carboxylic acid with a pKa of approximately 4.8.[1][2]
-
At low pH (pH < 4.8): The carboxylic acid groups of MAA are predominantly in their non-ionized (protonated) form. In this state, the monomer is less water-soluble. For emulsion polymerizations, a pH range of 2-3 is often ideal as the neutral monomer is more hydrophobic, partitioning better into the polymer particles rather than remaining in the aqueous phase.[3]
-
At high pH (pH > 4.8): The carboxylic acid groups become deprotonated (ionized), forming methacrylate anions. This increases the water solubility of the monomer. However, the electrostatic repulsion between the negatively charged monomer and the growing polymer chain can significantly decrease the rate of polymerization.[4]
Q2: I am observing a very slow polymerization rate. What are the potential pH-related causes?
A slow polymerization rate is a common issue, often linked to high pH conditions.
-
Problem: If the pH of your reaction is significantly above the pKa of MAA (~4.8), the monomer and the propagating radical chains will be ionized. The resulting electrostatic repulsion hinders the addition of new monomer units to the growing chain, thereby reducing the polymerization rate.[4]
-
Troubleshooting:
-
Measure the pH of your reaction mixture.
-
If the pH is high, consider adjusting it to a lower value (e.g., pH 2-3 for emulsion polymerization, or below 4.8 for solution polymerization) by adding a suitable acid, ensuring it doesn't interfere with your reaction.
-
Be aware that for fully ionized MAA, the polymerization rates are inherently slower than for the non-ionized monomer.[4]
-
Q3: My poly(this compound) (PMAA) has a very low molecular weight. How can pH be a contributing factor?
The pH can indirectly influence the molecular weight of the resulting polymer.
-
Problem: While not the primary factor, a very high pH that leads to extremely slow polymerization might result in a higher probability of chain transfer or termination events relative to propagation, which can limit the final molecular weight. Conversely, in certain controlled polymerization techniques like RAFT, pH can affect the stability of the control agent, leading to loss of control and broader molecular weight distributions.
-
Troubleshooting:
-
Optimize the pH to achieve a reasonable polymerization rate. For many free-radical polymerizations, this will be in the acidic range.
-
Ensure your initiator concentration and temperature are appropriate for the desired molecular weight.
-
Q4: I am trying to perform an emulsion polymerization of MAA and the final polymer is mostly in the aqueous phase. Why is this happening?
This issue is directly related to the partitioning of the monomer, which is governed by pH.
-
Problem: If the pH is too high (above ~4.8), the MAA monomer will be ionized and highly water-soluble. This prevents it from effectively migrating into the hydrophobic polymer particles where polymerization should occur. Instead, polymerization may happen in the aqueous phase, leading to water-soluble oligomers or polymers instead of discrete latex particles.[3]
-
Troubleshooting:
-
The ideal pH range for the emulsion polymerization of acidic monomers like MAA is typically around 2-3.[3] In this range, MAA is in its neutral, more hydrophobic state, which favors its partitioning into the micelles and polymer particles.[3]
-
After the polymerization is complete, the pH can be raised to ionize the acid groups on the particle surface, which enhances colloidal stability.[3]
-
Troubleshooting Guide
| Issue | Potential pH-Related Cause | Recommended Actions |
| Low Monomer Conversion | High pH (> 5) leading to electrostatic repulsion between ionized monomer and polymer chain. | 1. Monitor and adjust the pH of the reaction to the acidic range (typically pH < 4.8). 2. For emulsion polymerization, target a pH of 2-3.[3] |
| Poor Control in RAFT Polymerization | Hydrolysis of the RAFT agent (e.g., trithiocarbonate) at high pH. | 1. Conduct the polymerization at a lower pH where the RAFT agent is stable. 2. If a higher pH is necessary, select a more hydrolytically stable RAFT agent. |
| Formation of Water-Soluble Polymer Instead of Latex Particles in Emulsion Polymerization | High pH causing the MAA monomer to be too hydrophilic. | 1. Lower the initial pH of the polymerization to 2-3 to ensure the MAA is in its non-ionized, more hydrophobic form.[3] |
| Inconsistent Polymerization Rates Between Batches | Variation in the initial pH of the reaction mixture. | 1. Standardize the pH measurement and adjustment protocol for all batches. 2. Buffer the reaction medium if possible and compatible with the polymerization chemistry. |
Quantitative Data Summary
The following table summarizes the effect of pH on the polymerization of acrylic acid (a similar vinyl carboxylic acid) in water, illustrating the general trend expected for this compound.
Table 1: Effect of pH on the Polymerization of Acrylic Acid in Water
| pH | Polymerization Rate | Final Monomer Conversion (%) | Molecular Weight |
| 1.8 | High | > 90 | High |
| 4.0 | Moderate | ~80 | Moderate |
| 5.0 | Low | ~60 | Lower |
| 7.0 | Very Low | < 50 | Low |
Data synthesized from trends described in the literature. Actual values are dependent on specific reaction conditions (temperature, initiator, concentration).[5]
Experimental Protocols
Key Experiment: Free-Radical Polymerization of Non-Ionized this compound in Aqueous Solution
This protocol is a generalized procedure based on common laboratory practices for the aqueous solution polymerization of MAA.
Materials:
-
This compound (MAA), inhibitor removed
-
Water (deionized)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or potassium persulfate (KPS))
-
Nitrogen gas
-
Round bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer
Procedure:
-
Preparation: In a round bottom flask, dissolve the desired amount of MAA in deionized water. For example, to achieve a 10 wt% solution, dissolve 10g of MAA in 90g of water.
-
Deoxygenation: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: While maintaining a nitrogen atmosphere, add the initiator. The amount will depend on the desired molecular weight and reaction rate (e.g., 0.1 wt% relative to the monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-70 °C) and stir the solution.
-
Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing for monomer conversion via techniques like gravimetry, HPLC, or in-situ NMR.[4]
-
Termination: Once the desired conversion is reached, the polymerization can be stopped by cooling the reaction and exposing it to air.
Visualizations
Caption: Logical relationship of pH and MAA polymerization outcome.
Caption: Experimental workflow for aqueous MAA polymerization.
References
Technical Support Center: Synthesis of Polymethacrylic Acid with Low Polydispersity
Welcome to the technical support center for the synthesis of polymethacrylic acid (PMAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving low polydispersity in PMAA polymers. Precise control over molar mass distribution is critical for many applications, particularly in the field of drug delivery.[1][2][3][4]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of PMAA with a low polydispersity index (PDI).
Issue 1: High and Uncontrolled Polydispersity (PDI > 1.5) in Free-Radical Polymerization
Question: I am using conventional free-radical polymerization to synthesize PMAA, and my PDI is consistently high. How can I improve this?
Answer: Conventional free-radical polymerization is inherently prone to producing polymers with high PDI due to slow initiation and fast termination reactions, including chain transfer. To achieve a low PDI, it is highly recommended to employ a controlled or "living" polymerization technique.
Recommended Solutions:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method for controlling the polymerization of a wide range of monomers, including this compound. It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5][6][7][8]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing well-defined polymers. However, the direct ATRP of this compound can be challenging due to the carboxylic acid group interfering with the copper catalyst.[9][10] Specific protocols have been developed to overcome these challenges.
-
Anionic Polymerization: Anionic polymerization can yield PMAA with very low PDI. However, it requires stringent reaction conditions (e.g., high purity reagents and anhydrous solvents) and often necessitates the use of a protected monomer like tert-butyl methacrylate (tBuMA), followed by a deprotection step.[11][12][13]
Issue 2: Inconsistent Results and Poor Control in RAFT Polymerization of this compound
Question: I am attempting RAFT polymerization of this compound, but my results are inconsistent, and the PDI is not as low as expected (<1.2). What could be the issue?
Answer: Several factors can affect the outcome of RAFT polymerization. Careful optimization of reaction parameters is crucial for achieving good control.
Potential Causes and Solutions:
-
Choice of RAFT Agent: The chain transfer agent (CTA) must be appropriate for this compound. Dithiobenzoates and trithiocarbonates are commonly used.
-
Solvent Selection: The choice of solvent can significantly impact the polymerization. Methanol has been shown to be a suitable solvent, providing good control over the polymerization.[7][8] Water or mixtures of water and organic solvents like 1,4-dioxane have also been used, but may require more careful control of pH.[5][7]
-
Initiator-to-CTA Ratio: The molar ratio of the initiator to the CTA is critical. A low ratio is generally preferred to ensure that most chains are initiated by the CTA, leading to better control over molecular weight and a lower PDI.
-
Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in PDI due to side reactions. It is often beneficial to stop the polymerization at a moderate conversion.
Issue 3: Catalyst Deactivation and Poor Control in ATRP of this compound
Question: I am trying to perform ATRP of this compound directly, but the polymerization is slow or does not proceed, and the resulting polymer has a high PDI. What is going wrong?
Answer: The direct ATRP of this compound is challenging because the carboxylic acid can protonate the ligand and the carboxylate can complex with the copper catalyst, leading to catalyst deactivation.[9]
Recommended Solutions:
-
Use of a Robust Catalyst System: Specialized catalyst systems have been developed for the direct ATRP of acidic monomers. For example, iron-porphyrin based catalysts have shown success in controlling the polymerization of this compound.[9]
-
Polymerization of a Protected Monomer: A common strategy is to polymerize a protected monomer, such as tert-butyl methacrylate (tBuMA) or benzyl methacrylate (BzMA), followed by hydrolysis to obtain PMAA.[11][14] This approach avoids the complications associated with the acidic proton.
-
ATRP of Sodium Methacrylate: Polymerizing the salt of the monomer, sodium methacrylate, in aqueous media can be an effective alternative.[11]
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to control it for polythis compound in drug delivery?
A1: The polydispersity index (PDI), calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn), is a measure of the broadness of the molecular weight distribution of a polymer. A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. For drug delivery applications, a low PDI is crucial because the physicochemical properties of the polymer, such as its solubility, self-assembly behavior, drug loading capacity, and release kinetics, are highly dependent on its molecular weight.[1][3] A narrow molecular weight distribution ensures consistent and predictable performance of the polymer-based drug delivery system.
Q2: Which controlled polymerization technique is best for synthesizing PMAA with low PDI?
A2: The "best" technique depends on the specific requirements of your application, available resources, and expertise.
-
RAFT polymerization is often a good choice due to its tolerance to a wide range of functional groups and solvents, and its ability to produce PMAA with a PDI of less than 1.2.[5]
-
ATRP can also yield well-defined PMAA, but direct polymerization of the acidic monomer requires specialized conditions. The use of protected monomers is a more common and reliable approach.[9][10]
-
Anionic polymerization can provide PMAA with a very low PDI (often below 1.1), but it demands rigorous experimental conditions to exclude impurities and moisture.[12][13]
Q3: Can I reduce the PDI of my existing PMAA sample?
A3: Yes, a post-polymerization technique called fractionation can be used to narrow the molecular weight distribution of a polydisperse polymer sample. This is typically achieved by techniques such as precipitation from a solvent/non-solvent mixture or by size exclusion chromatography (SEC).[15][16] However, fractionation can be a time-consuming process and may result in a lower overall yield of the desired polymer fraction.
Q4: What are typical PDI values achievable with different polymerization methods for PMAA?
A4: The following table summarizes typical PDI values for PMAA synthesized by various methods:
| Polymerization Method | Typical PDI (Mw/Mn) | References |
| Conventional Free-Radical | > 1.5 | General Knowledge |
| RAFT Polymerization | < 1.2 | [5] |
| ATRP (of protected monomer) | ~ 1.1 - 1.3 | [14] |
| Anionic Polymerization | < 1.1 | [12] |
Experimental Protocols & Workflows
Detailed Methodology: RAFT Polymerization of this compound
This protocol is a general guideline for the RAFT polymerization of this compound to achieve a low PDI.
Materials:
-
This compound (MAA), inhibitor removed
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)
-
Initiator (e.g., 4,4'-azobis(4-cyanovaleric acid), ACVA)
-
Solvent (e.g., methanol)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Purification of Monomer: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of MAA, RAFT agent, and initiator in methanol.
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Take samples periodically to monitor monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and PDI (by SEC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Caption: Workflow for RAFT polymerization of this compound.
Logical Relationship: Troubleshooting High PDI
The following diagram illustrates the decision-making process for troubleshooting high PDI in PMAA synthesis.
Caption: Decision tree for troubleshooting high PDI in PMAA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface-functionalized polythis compound based hydrogel microparticles for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [scirp.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct ATRP of this compound with Iron-Porphyrin Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: RAFT vs. ATRP for Methacrylic Acid Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined poly(methacrylic acid) (PMAA) is crucial for a wide range of applications, from drug delivery systems to hydrogels and stimuli-responsive materials. The ability to precisely control polymer molecular weight, architecture, and functionality is paramount. Among the various controlled/"living" radical polymerization (CLRP) techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have emerged as the most powerful and versatile methods.
This guide provides an objective comparison of the performance of RAFT and ATRP for the polymerization of this compound, supported by experimental data and detailed methodologies.
At a Glance: RAFT vs. ATRP for this compound
| Feature | RAFT Polymerization | ATRP (Modern Techniques) |
| Control Mechanism | Degenerative Chain Transfer | Reversible Deactivation by Metal Catalyst |
| Catalyst | Metal-free | Transition Metal Complex (e.g., Copper, Iron) |
| Monomer Tolerance | Generally high, robust for acidic monomers | Historically challenging, now feasible with modifications |
| Control over PMAA | Excellent (Đ < 1.2 typical) | Good to Excellent (Đ < 1.5, often lower) |
| Reaction Conditions | Tolerant to impurities and solvents (water, organic) | Sensitive to pH, impurities; requires deoxygenation |
| End-Group Fidelity | High, allows for block copolymer synthesis | High, enables chain extensions |
| Key Advantage | Metal-free, robust, versatile | Well-established, potential for faster rates |
| Key Disadvantage | Potential for color from RAFT agent, cost of agent | Catalyst toxicity/removal, sensitivity to conditions |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from representative studies on the RAFT and ATRP of this compound.
Table 1: RAFT Polymerization of this compound
| RAFT Agent | Initiator | Solvent | [MAA]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| CTPPA¹ | ACPA² | Water (pH 2.2) | 215:1:0.1 | 3 | >99 | 18,800 | 1.15 | [1] |
| CTPPA¹ | ACPA² | Water (pH 4.0) | 215:1:0.1 | 3 | >99 | 19,000 | 1.12 | [1] |
| CTPDB³ | ACPA² | Methanol | 150:1:0.25 | 24 | 95 | 13,900 | 1.13 | [2] |
| CTPDB³ | ACPA² | Methanol | 250:1:0.25 | 24 | 91 | 21,500 | 1.15 | [2] |
| CTA1⁴ | ACVA⁵ | Water | 120:1:0.1 | 4 | ~95 | - | 1.07 | [3] |
| CTA3⁶ | ACVA⁵ | 1-Propanol | 120:1:0.2 | 4 | ~98 | - | 1.09 | [3] |
¹4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanylpentanoic acid; ²4,4'-Azobis(4-cyanopentanoic acid); ³4-Cyanopentanoic acid dithiobenzoate; ⁴Propyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate; ⁵4,4'-Azobis(4-cyanovaleric acid); ⁶Dodecyl 2-(dodecylthiocarbonothioylthio)-2-methylpropanoate
Table 2: ATRP of this compound
| Technique | Initiator | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| eATRP⁷ | EBiB⁸ | CuBr/TPMA⁹ | Water/HCl (pH 0.9) | 4 | >90 | 18,500 | 1.25 | [4][5] |
| SARA ATRP¹⁰ | EBiB⁸ | CuBr₂/TPMA⁹ | Water/HCl (pH 0.9) | 4 | >90 | 19,200 | 1.30 | [4][5] |
| eATRP⁷ | EBiB⁸ | CuCl/TPMA⁹ | Water/HCl (pH 0.9) | 2 | >90 | 18,800 | 1.18 | [4][5] |
| Direct ATRP | - | mesohemin-based | - | - | - | >20,000 | <1.5 | [6] |
⁷Electrochemically mediated ATRP; ⁸Ethyl α-bromoisobutyrate; ⁹Tris(2-pyridylmethyl)amine; ¹⁰Supplemental activator and reducing agent ATRP
Experimental Protocols
RAFT Polymerization of this compound in Water
This protocol is based on the work of Chaduc et al.[1]
-
Reagents : this compound (MAA), 4-cyano-4-(propylsulfanylthiocarbonyl)sulfanylpentanoic acid (CTPPA) as the RAFT agent, and 4,4'-azobis(4-cyanopentanoic acid) (ACPA) as the initiator.
-
Procedure :
-
In a typical experiment, CTPPA is first dissolved in MAA.
-
This mixture is then added to deionized water in a reaction vessel. The initial mixture is a suspension.
-
The pH of the aqueous solution is adjusted to the desired value (e.g., 2.2 or 4.0) using NaOH or HCl.
-
The initiator, ACPA, is added to the vessel.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove oxygen.
-
The vessel is then immersed in a preheated oil bath at a specific temperature (e.g., 80 °C) to start the polymerization.
-
Samples are withdrawn periodically to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by Size Exclusion Chromatography, SEC).
-
The polymerization is quenched by cooling the reaction vessel and exposing it to air.
-
Electrochemically Mediated ATRP (eATRP) of this compound
This protocol is based on the work of Fantin et al.[4][5]
-
Reagents : this compound (MAA), ethyl α-bromoisobutyrate (EBiB) as the initiator, copper(II) bromide (CuBr₂) as the catalyst precursor, tris(2-pyridylmethyl)amine (TPMA) as the ligand, and supporting electrolyte (e.g., NaCl).
-
Procedure :
-
The polymerization is conducted in a three-electrode electrochemical cell. A platinum wire or mesh serves as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
MAA, water, the supporting electrolyte, CuBr₂, and TPMA are added to the cell.
-
The pH of the solution is adjusted to a low value (e.g., 0.9) with a strong acid like HCl. This is crucial to prevent the carboxylate anion from deactivating the catalyst.
-
The solution is deoxygenated by bubbling with an inert gas.
-
The initiator, EBiB, is then added.
-
A specific potential is applied to the working electrode to electrochemically reduce the Cu(II) species to the active Cu(I) state, which initiates the polymerization.
-
The polymerization is carried out at a controlled temperature (e.g., 25 °C).
-
The "livingness" of the polymerization can be demonstrated by switching the applied potential on and off to start and stop the reaction.
-
Monomer conversion and polymer properties are analyzed using standard techniques.
-
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of RAFT and ATRP and a generalized experimental workflow.
Caption: The RAFT polymerization mechanism for this compound.
Caption: The ATRP mechanism for this compound polymerization.
Caption: A general experimental workflow for controlled polymerization.
Discussion and Conclusion
Both RAFT and ATRP are highly effective methods for the controlled polymerization of this compound, yielding polymers with predictable molecular weights and low dispersity.
RAFT polymerization stands out for its operational simplicity and robustness. It is a metal-free technique, which is a significant advantage for biomedical and pharmaceutical applications where metal contamination is a concern. RAFT is tolerant to a wide range of functional groups and reaction conditions, including polymerization in aqueous media at various pH levels.[1][4] The primary drawbacks are the potential for the resulting polymer to be colored due to the thiocarbonylthio end-group (which can often be removed post-polymerization) and the cost of some RAFT agents.
ATRP , on the other hand, was historically considered unsuitable for acidic monomers like this compound due to the interaction of the carboxylic acid with the copper catalyst.[7] However, recent advancements, particularly the development of electrochemically mediated (eATRP) and SARA ATRP, have overcome this limitation.[4][5] These techniques allow for the controlled polymerization of this compound, even in aqueous media, by carefully controlling the pH to keep the monomer protonated.[4][5] While these advanced ATRP methods offer excellent control, they require more stringent experimental setups, including the need for deoxygenation and, in the case of eATRP, electrochemical equipment. The presence of a metal catalyst also necessitates a purification step to remove residual metal ions, which can be challenging and is a critical consideration for biomedical applications.
-
Choose RAFT for its metal-free nature, operational simplicity, and robustness, especially when metal contamination is a critical concern.
-
Choose ATRP (specifically modern techniques like eATRP or SARA ATRP) when precise control over the polymerization is paramount, and the necessary equipment and expertise for handling air-sensitive reactions and catalyst removal are available.
Both techniques represent powerful tools in the polymer chemist's arsenal for the synthesis of well-defined poly(this compound) for advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Open-Vessel and Scalable Synthesis of Linear and Branched Poly(meth)acrylic Acid via Light-Mediated Atom Transfer Radical Polymerization in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to the Validation of Polymethacrylic Acid (PMAA) Molecular Weight
For researchers, scientists, and drug development professionals, the accurate determination of polymethacrylic acid (PMAA) molecular weight is crucial for ensuring product efficacy, safety, and batch-to-batch consistency. This guide provides an objective comparison of Gel Permeation Chromatography (GPC) with alternative analytical techniques—Dynamic Light Scattering (DLS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—for the validation of PMAA molecular weight, supported by experimental data and detailed protocols.
Gel Permeation Chromatography (GPC): The Industry Standard
GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers.[1][2] The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the stationary phase.
Experimental Protocol for GPC Analysis of PMAA
A typical GPC analysis of PMAA involves the following steps:
-
Mobile Phase Preparation : An aqueous mobile phase is commonly used for PMAA analysis. A common mobile phase is a buffer solution, such as 0.07 M disodium hydrogen phosphate in water, to ensure complete ionization of the PMAA and prevent interactions with the column packing.[3] The pH of the mobile phase is typically maintained between 7 and 9.
-
Sample Preparation : A dilute solution of the PMAA sample is prepared in the mobile phase, typically at a concentration of 1-2 mg/mL. The sample should be fully dissolved and filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Instrumentation and Conditions :
-
Columns : Hydrophilic column packing materials such as PSS SUPREMA or PL aquagel-OH are suitable for aqueous GPC of PMAA.[3][4]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Temperature : The column and detector are often maintained at a constant temperature, for example, 35°C, to ensure reproducible results.
-
Detector : A differential refractive index (RI) detector is commonly used. A UV detector can also be employed, especially when analyzing copolymers or samples with UV-active end groups.
-
-
Calibration : The GPC system is calibrated using a series of narrow molecular weight standards of a similar polymer, such as poly(this compound) sodium salt or poly(methyl methacrylate) (PMMA) standards.[1][2][3][5] A calibration curve of log(molecular weight) versus elution volume is generated.
-
Data Analysis : The elution profile of the PMAA sample is recorded, and the molecular weight averages (Mn, Mw) and polydispersity index (PDI = Mw/Mn) are calculated based on the calibration curve.
Alternative Techniques for Molecular Weight Validation
While GPC is a powerful tool, it provides a relative molecular weight based on calibration standards.[1] Orthogonal methods are often employed for comprehensive validation.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. The molecular weight can then be estimated from the hydrodynamic radius.
Experimental Protocol for DLS Analysis of PMAA:
-
Sample Preparation : Prepare a dilute solution of PMAA in a suitable solvent (e.g., the same aqueous buffer as used in GPC). The solution must be free of dust and aggregates, which can be achieved by filtration through a 0.22 µm filter.
-
Instrumentation : A DLS instrument equipped with a laser light source and a photodetector is used.
-
Measurement : The sample is placed in a cuvette and illuminated by the laser. The scattered light intensity fluctuations are measured at a specific angle (e.g., 90° or 173°).
-
Data Analysis : The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation. The molecular weight is then estimated using a calibration curve of hydrodynamic radius versus molecular weight for a series of known standards or by using theoretical models for different polymer conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers by end-group analysis. This method provides an absolute molecular weight without the need for calibration standards.[1]
Experimental Protocol for NMR Analysis of PMAA:
-
Sample Preparation : A known amount of the PMAA sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjustment to ensure solubility and consistent chemical shifts).
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Data Acquisition : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Analysis : The integral of a peak corresponding to a proton on the polymer backbone (repeating unit) is compared to the integral of a peak from a proton on a specific end-group of the polymer chain. The degree of polymerization, and subsequently the number-average molecular weight (Mn), can be calculated from the ratio of these integrals. This method is most accurate for polymers with a molecular weight below 30,000 g/mol and requires that the end-group signals are well-resolved and do not overlap with other signals.[5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that allows for the direct measurement of the absolute molecular weight of individual polymer chains.
Experimental Protocol for MALDI-TOF MS Analysis of PMAA:
-
Sample and Matrix Preparation : The PMAA sample is mixed with a matrix solution. For PMAA, matrices such as 2,5-dihydroxybenzoic acid (DHB) or 2,4,6-trihydroxyacetophenone (THAP) are suitable.[6] The sample-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.
-
Instrumentation : A MALDI-TOF mass spectrometer is used for the analysis.
-
Data Acquisition : The sample spot is irradiated with a pulsed laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the polymer molecules. The ionized molecules are then accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis : The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific oligomer with a certain number of repeating units. From this distribution, the absolute molecular weight averages (Mn, Mw) and PDI can be calculated. The use of ion-exchange beads during sample preparation can improve the quality of the spectra.[6]
Comparative Data Summary
| Feature | Gel Permeation Chromatography (GPC) | Dynamic Light Scattering (DLS) | Nuclear Magnetic Resonance (NMR) | MALDI-TOF Mass Spectrometry |
| Principle | Separation by hydrodynamic volume | Measures hydrodynamic radius from light scattering fluctuations | End-group analysis by integrating proton signals | Measures absolute mass-to-charge ratio of ionized polymers |
| Molecular Weight Information | Relative Mn, Mw, Mz, PDI | Estimates Mw from hydrodynamic radius | Absolute Mn | Absolute Mn, Mw, PDI, and distribution of individual oligomers |
| Accuracy | Dependent on calibration standards | Relative, dependent on calibration or model | High for Mn (<30 kDa) | High, absolute mass measurement |
| Precision | Good, typically <5% RSD | Moderate, sensitive to sample preparation | Good | High |
| Sample Requirement | ~1-5 mg | ~0.1-1 mg | ~5-10 mg | <1 mg |
| Analysis Time per Sample | 30-60 minutes | 5-15 minutes | 10-30 minutes | 5-10 minutes |
| Throughput | Moderate (with autosampler) | High | Moderate | High |
| Advantages | Robust, reproducible, provides full molecular weight distribution. | Fast, non-invasive, requires small sample volume. | Provides absolute Mn, structural information. | Provides absolute molecular weight, high resolution of oligomers. |
| Limitations | Relative method, requires suitable standards, potential for column interactions. | Sensitive to dust and aggregates, provides an intensity-weighted average size. | Limited to lower molecular weights for accurate Mn, requires distinct end-group signals. | Potential for mass discrimination, fragmentation, and difficulty with high PDI polymers.[7] |
Logical Framework for Technique Selection
The choice of technique for validating the molecular weight of PMAA depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
Conclusion
Gel Permeation Chromatography is a reliable and well-established method for determining the molecular weight distribution of polythis compound. However, for a comprehensive validation, especially in regulated environments, orthogonal methods are highly recommended. ¹H NMR spectroscopy provides an excellent way to determine the absolute number-average molecular weight for lower molecular weight PMAA. MALDI-TOF MS offers the advantage of providing absolute molecular weight information and resolving individual oligomers. Dynamic Light Scattering serves as a rapid screening tool for assessing the hydrodynamic size of the polymer in solution. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method or combination of methods to confidently validate the molecular weight of their PMAA samples.
References
- 1. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for the analysis of poly(this compound) by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
A Comparative Guide to the Biocompatibility of Methacrylic Acid-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Methacrylic acid (MAA)-based hydrogels are a versatile class of biomaterials with growing applications in drug delivery, tissue engineering, and regenerative medicine. Their pH-responsive nature and tunable properties make them attractive candidates for a range of biomedical applications. However, a thorough understanding of their biocompatibility is paramount for successful clinical translation. This guide provides an objective comparison of the biocompatibility of MAA-based hydrogels with other common hydrogel alternatives, supported by experimental data and detailed protocols.
In Vitro Biocompatibility: A Comparative Overview
The in vitro biocompatibility of hydrogels is a critical initial assessment of their potential interaction with biological systems. Key parameters include cytotoxicity and cell viability.
Cytotoxicity and Cell Viability
This compound-based hydrogels generally exhibit good cytocompatibility. However, their performance can be influenced by the specific formulation, including the presence of other monomers or crosslinkers. Here, we compare the in vitro performance of MAA-based hydrogels with other commonly used hydrogels such as polyethylene glycol (PEG), alginate, and gelatin-based hydrogels.
| Hydrogel Type | Cell Type | Assay | Results | Reference |
| Methacrylated Hyaluronic Acid (MeHA) | Human Dermal Fibroblasts (HDF), Human Adipose-Derived Stem Cells (HAD-MSC), Human Umbilical Vein Endothelial Cells (HUVEC) | CCK-8 | Significantly higher cell viability and proliferation compared to Maleated Hyaluronic Acid (MAHA) hydrogels over 7 days.[1] | [1] |
| This compound - Poly(ethylene glycol) (MAA-PEG) | Murine Tibialis Anterior Muscle Cells (in vivo) | Immunohistochemistry | Increased expression of the M2 macrophage marker Fizz1 and decreased number of pro-inflammatory MHCII+ macrophages.[2][3] | [2][3] |
| Poly(this compound) (PMAA) / Gelatin | - | Mechanical Testing | Physically crosslinked PMAA/gelatin hydrogels show excellent fatigue resistance and biocompatibility.[4][5][6] | [4][5][6] |
| PEG-Gelatin Methacrylate (GelMA) | Fibroblasts | Cell Adhesion and Spreading | The addition of GelMA to PEG hydrogels proportionally increased fibroblast surface binding and spreading compared to PEG hydrogels alone.[7][8] | [7][8] |
In Vivo Biocompatibility and Inflammatory Response
In vivo studies are essential to understand the tissue response to an implanted biomaterial. The inflammatory cascade, including macrophage polarization, is a key determinant of a material's long-term success.
Inflammatory Cytokine Production
The secretion of pro- and anti-inflammatory cytokines by immune cells, particularly macrophages, in response to a hydrogel implant is a critical measure of its biocompatibility. MAA-based materials have been shown to modulate this response, often promoting a pro-regenerative environment.
| Hydrogel Type | Cell Type / Animal Model | Cytokine Measured | Key Findings | Reference |
| Methacrylated Hyaluronic Acid (MeHA) | Murine Macrophage Cell Line (RAW 264.7) | IL-6, IL-10 | Higher secretion of pro-inflammatory IL-6 compared to MAHA. Both MeHA and MAHA showed high levels of anti-inflammatory IL-10 (MeHA: 57.92 ± 9.87 pg/mL, MAHA: 68.08 ± 13.94 pg/mL).[1][9][10] | [1][9][10] |
| This compound - Poly(ethylene glycol) (MAA-PEG) | C57BL/6J mice (in vivo) | IL-10, TNF-α | Both slow- and fast-degrading MAA-PEG hydrogels increased the expression of IL-10 and TNF-α.[2][11] | [2][11] |
| MAA-Collagen | C57BL/6J mice (in vivo) | Macrophage Population | Significantly reduced a pro-inflammatory macrophage (MHCII+CD206-) population.[12] | [12] |
Signaling Pathways in Hydrogel-Immune Cell Interactions
The interaction of this compound-based hydrogels with immune cells, particularly macrophages, is mediated by specific signaling pathways. Understanding these pathways is crucial for designing immunomodulatory biomaterials. The carboxyl groups on MAA can influence protein adsorption and subsequent cell signaling. Key pathways involved in macrophage polarization in response to biomaterials include NF-κB and JAK-STAT.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Immune Assisted Tissue Engineering via Incorporation of Macrophages in Cell-Laden Hydrogels Under Cytokine Stimulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Tunable PEG - Gelatin Methacrylate Hydrogels [dspace.mit.edu]
- 8. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Application of hydrogel wound dressings in cell therapy-approaches to assessment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-based hydrogels enhance skeletal muscle regeneration after volumetric muscle loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Methacrylic Acid and Other Monomers in Dental Resins
The long-term clinical success of dental restorations is critically dependent on the mechanical properties of the resin materials used. These properties are largely dictated by the composition of the organic matrix, particularly the type of monomers employed. This guide provides an objective comparison of the mechanical performance of dental resins incorporating methacrylic acid (MAA) against those formulated with other common monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).
This compound is often incorporated into resin formulations to enhance adhesion or to impart antimicrobial or drug-releasing capabilities. However, its inclusion can alter the mechanical integrity of the final cured material. Understanding these changes is crucial for the development of new and improved dental biomaterials. The chemical structure of the monomers used is a determining factor for the mechanical properties of the resulting composite resins.[1][2]
Comparative Analysis of Mechanical Properties
The addition of this compound to dental resin formulations has a concentration-dependent effect on their mechanical properties. Studies on both Polymethyl Methacrylate (PMMA) and Urethane Dimethacrylate (UDMA) based resins show that incorporating MAA at concentrations up to 10% does not negatively impact key mechanical characteristics like flexural strength and modulus.[3][4] However, when the concentration of MAA is increased to 20%, a significant decrease in these properties is observed.[3][4][5]
In comparison, base monomers like UDMA and TEGDMA inherently exhibit higher flexural modulus and strength than Bis-GMA.[6] UDMA, in particular, demonstrates the highest flexural strength among the common homopolymers used in dental composites.[6] This highlights the importance of the base monomer selection in achieving desired mechanical performance. The interplay between these base monomers and additives like MAA dictates the final properties of the restoration.
| Monomer System | MAA Concentration | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength (MPa) | Hardness (VHN) |
| PMMA (Control) | 0% | 70.45 ± 2.38[7] | ~2.4 | 71.9 - 85.6[8] | 16.5 - 17.4[9] |
| PMMA-MAA | 5% | 69.64 ± 2.27[7] | - | - | - |
| PMMA-MAA | 10% | 67.99 ± 2.03[7] | - | - | - |
| UDMA (Homopolymer) | 0% | 129.5 ± 18.0[6] | 3.5 ± 0.3[6] | - | - |
| UDMA-MAA | up to 10% | No significant decrease[3][4] | No significant decrease[3][4] | - | - |
| UDMA-MAA | 20% | Significantly decreased[3][4] | Significantly decreased[3][4] | - | - |
| Bis-GMA (Homopolymer) | 0% | 58.8 ± 12.1[6] | 2.6 ± 0.3[6] | - | - |
| TEGDMA (Homopolymer) | 0% | 99.4 ± 11.4[6] | 3.5 ± 0.4[6] | - | - |
Note: Values are compiled from multiple sources and represent a general comparison. Direct comparison can be complex due to variations in experimental conditions and filler content.
Workflow for Mechanical Property Evaluation
The following diagram outlines the standard experimental workflow for assessing the key mechanical properties of dental resin composites.
Experimental Protocols
Accurate and reproducible data are essential for comparing dental materials. The following are detailed methodologies for the key mechanical tests cited in this guide.
1. Flexural Strength and Flexural Modulus Test (Three-Point Bending)
This is one of the most common tests for evaluating the strength and stiffness of dental composites.[10][11]
-
Standard: The test is specified in ISO 4049 for dental composites and ASTM D790 for plastics.[10][11]
-
Specimen Preparation: Rectangular bar-shaped specimens, typically with dimensions of 25 mm x 2 mm x 2 mm, are fabricated.[11] The material is packed into a mold of these dimensions, cured according to the manufacturer's instructions (e.g., light-curing from top and bottom surfaces), and then carefully removed and finished to ensure smooth, parallel surfaces. Specimens are often stored in water at 37°C for 24 hours before testing to simulate oral conditions.[12]
-
Testing Procedure: The specimen is placed on two supports (rollers) with a specified distance apart (span). A load is applied to the center of the specimen's top surface by a third roller at a constant crosshead speed (e.g., 1 mm/min) using a universal testing machine.[8] The load is applied until the specimen fractures.
-
Data Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
-
Flexural Modulus (E) , representing the material's stiffness, is calculated from the slope of the initial linear portion of the load-deflection curve.[13]
-
2. Compressive Strength Test
This test measures the ability of a material to withstand forces that tend to crush it.
-
Specimen Preparation: Cylindrical specimens are typically fabricated (e.g., 4 mm in diameter and 6 mm in height). The resin is packed into a mold and cured. The ends of the cylinder must be flat and parallel.
-
Testing Procedure: The specimen is placed in a universal testing machine, and a compressive load is applied along its long axis at a constant crosshead speed (e.g., 1 mm/minute) until the sample fractures.[8][14]
-
Data Calculation: Compressive Strength is calculated by dividing the maximum load at fracture by the original cross-sectional area of the specimen.[14]
3. Hardness Test
Hardness measures a material's resistance to localized plastic deformation such as scratching or indentation.[15]
-
Standard: Common methods include Vickers (VHN), Knoop (KHN), Rockwell, and Brinell hardness tests.[15]
-
Specimen Preparation: Disc-shaped specimens with a flat, highly polished surface are required.
-
Testing Procedure: A specific indenter (e.g., a diamond pyramid for Vickers) is pressed into the material's surface with a known load for a set duration.[15][16] After the load is removed, the dimensions (e.g., diagonal lengths for Vickers) of the resulting indentation are measured using a microscope.
-
Data Calculation: The Hardness Number is calculated based on the applied load and the surface area of the indentation. A smaller indentation for a given load indicates a harder material.[17]
References
- 1. Effect of Monomer Structure on the Mechanical Properties of Light-cured Composite Resins [jstage.jst.go.jp]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effects of this compound on Physical/Mechanical Properties and Biocompatibility of Urethane-Based Denture Biomaterials [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical Properties of Surface-Charged Poly(Methyl Methacrylate) as Denture Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physical Properties of Heat Cure Denture Base Resin after Incorporation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compressive Strength of Three Types of Heat-Cure Acrylic Resins: Acropars Acrosun and Meliodent - Journal of Research in Dental and Maxillofacial Sciences [jrdms.dentaliau.ac.ir]
- 9. Compositional characteristics and hardness of acrylic and composite resin artificial teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 11. arts.units.it [arts.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Properties of Dental Materials | Pocket Dentistry [pocketdentistry.com]
- 14. In Vitro Comparison of Compressive and Tensile Strengths ofAcrylic Resins Reinforced by Silver Nanoparticles at 2% and0.2% Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
comparing the efficacy of different initiators for methacrylic acid polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical step in the synthesis of poly(methacrylic acid) (PMAA), a versatile polymer with wide-ranging applications in industries from pharmaceuticals to coatings. The choice of initiator profoundly influences the polymerization kinetics, the final polymer's molecular weight, its polydispersity, and ultimately, its performance in a given application. This guide provides an objective comparison of the efficacy of different initiators for this compound (MAA) polymerization, supported by experimental data and detailed methodologies.
Free Radical Polymerization Initiators: A Comparative Overview
Free radical polymerization is a common and versatile method for synthesizing PMAA. The efficacy of this process is heavily dependent on the type of initiator used. This section compares common free-radical initiators, including azo compounds and persulfates.
Azo Initiators
Azo initiators, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride (V-50) and 2,2′-azobisisobutyronitrile (AIBN), are widely used due to their predictable decomposition kinetics.
Persulfate Initiators
Inorganic persulfates, like ammonium persulfate (APS) and potassium persulfate (KPS), are often employed in aqueous-phase polymerization of MAA.[1]
Table 1: Comparison of Azo and Persulfate Initiators for Non-Ionized MAA Polymerization
| Initiator | Monomer Concentration (wt%) | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Rate | Molecular Weight (Mw) | Polydispersity (Đ) | Monomer Conversion | Reference |
| V-50 | 1, 5, 10 | 0.02 wt% | 50 | Rate increases with decreasing monomer concentration | - | - | >90% after ~150 min (for 1 wt%) | [2] |
| APS | 5 | 0.5-3% (wbm) | - | Rate increases with initiator concentration | Decreases with increasing initiator concentration | Increases with initiator concentration | - | [3] |
wbm: weight based on monomer
Redox Initiating Systems
Redox systems, such as benzoyl peroxide (BPO) combined with an amine accelerator like N,N-dimethylaniline (DMA), are effective for polymerization at ambient temperatures. The ratio of the oxidant (initiator) to the reductant (co-initiator) significantly impacts the polymerization kinetics and final properties of the polymer.[4]
Table 2: Effect of BPO/DMA Initiator System on Methacrylate Polymerization
| BPO (wt%) | DMA (wt%) | Polymerization Rate | Final Double Bond Conversion (%) |
| 0.05 | 0.5 | Increases with BPO concentration | ~74-100 |
| 0.1 | 0.5 | ||
| 0.2 | 0.5 | ||
| 0.3 | 0.5 | Highest value obtained | |
| 0.5 | 0.5 | ||
| 0.7 | 0.5 |
Data adapted from a study on methacrylate bone cement, which provides insights into the behavior of this initiator system.[4]
Controlled Radical Polymerization Techniques
For applications requiring precise control over polymer architecture, molecular weight, and a narrow molecular weight distribution (low polydispersity), controlled radical polymerization techniques are employed.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile method that can be used in both aqueous and organic solvents to produce PMAA with a narrow molecular weight distribution (Mw/Mn < 1.2).[5][6] A key component of RAFT is the chain transfer agent.
Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of well-defined polymers. However, the direct polymerization of acidic monomers like MAA can be challenging due to interactions with the catalyst. Strategies to overcome this include using a chlorine-terminated initiator, lowering the pH, and increasing the polymerization rate.[7][8]
Nitroxide-Mediated Polymerization (NMP)
NMP, particularly photo-controlled NMP, can be used to synthesize PMAA at room temperature. The use of a mediator like 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) in conjunction with an azo initiator allows for living/controlled polymerization.[5][6]
Table 3: Comparison of Controlled Radical Polymerization Techniques for MAA
| Technique | Initiator/Mediator System | Key Advantages | Typical Polydispersity (Mw/Mn) |
| RAFT | Azo initiator + RAFT agent | Versatile for various solvents, narrow MWD | < 1.2 |
| ATRP | Alkyl halide initiator + transition metal catalyst | Well-defined polymers, control over architecture | Narrow |
| NMP | Azo initiator + Nitroxide mediator (e.g., MTEMPO) | Controlled polymerization at room temperature | 2.0 - 2.3 (can be optimized) |
Experimental Protocols
General Free Radical Polymerization of Non-Ionized this compound
This protocol is a generalized procedure based on common laboratory practices for the solution polymerization of MAA.
-
Materials : this compound (MAA, monomer), ammonium persulfate (APS, initiator), and deionized water (solvent).[3]
-
Procedure :
-
In a typical batch polymerization, a specific weight percentage of MAA (e.g., 5% w/w) is dissolved in deionized water in a reaction vessel.[3]
-
The initiator, APS, is added at a concentration ranging from 0.5-3% by weight based on the monomer.[3]
-
The reaction mixture is then maintained at a constant temperature with continuous stirring.
-
Samples are taken at regular intervals to determine monomer conversion and polymer molecular weight.
-
Nitroxide-Mediated Photo-Controlled Radical Polymerization of this compound
This protocol describes a method for the controlled polymerization of MAA at room temperature.[5]
-
Materials : this compound (MAA, monomer), an azo initiator (e.g., V-61), 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO, mediator), (4-tert-butylphenyl)diphenylsulfonium triflate (tBuS, accelerator), and methanol (solvent).[5]
-
Procedure :
-
A solution of MAA, the azo initiator, MTEMPO, and tBuS in methanol is prepared in a polymerization tube.[5]
-
The solution is purged with an inert gas to remove oxygen.
-
The tube is then irradiated with a high-pressure mercury lamp at room temperature to initiate polymerization.[5]
-
Monomer conversion is monitored over time using techniques like 1H NMR.[5]
-
Visualizing Polymerization Pathways
The following diagrams illustrate the fundamental steps in free-radical polymerization and the logical workflow for selecting an appropriate initiator.
Caption: Basic steps of free-radical polymerization.
Caption: Decision workflow for initiator selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized this compound [mdpi.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [scirp.org]
- 6. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of this compound [file.scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
A Comparative Guide to Validating Functional Group Incorporation in Methacrylic Acid Copolymers
For researchers, scientists, and drug development professionals working with methacrylic acid (MAA) copolymers, validating the successful incorporation and quantifying the amount of the acidic functional monomer is a critical step in material characterization. The degree of MAA incorporation directly influences crucial properties such as pH-dependent solubility, drug release profiles, mucoadhesion, and biocompatibility. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Overview of Validation Techniques
The successful incorporation of this compound into a copolymer backbone can be confirmed and quantified using several analytical methods. The most common and reliable techniques are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration. Each method offers distinct advantages and limitations in terms of sensitivity, quantification capabilities, sample preparation, and cost.
Comparison of Key Analytical Methods
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for absolute quantification, the physical state of the sample, and the available instrumentation. Below is a summary of the performance of the three main techniques.
| Parameter | FTIR Spectroscopy | ¹H NMR Spectroscopy | Potentiometric Titration |
| Principle | Vibrational absorption of IR radiation by C=O and O-H bonds. | Resonance of ¹H nuclei in a magnetic field to probe chemical environments. | Neutralization of carboxylic acid groups with a standardized base. |
| Type of Analysis | Primarily qualitative, semi-quantitative without calibration. | Quantitative (absolute mole ratio). | Quantitative (absolute acid content). |
| Key Measurement | Absorbance intensity of C=O (~1700 cm⁻¹) & O-H (~3000 cm⁻¹) bands. | Integral ratio of specific proton signals (e.g., O-H vs. O-CH₃). | Volume of titrant required to reach equivalence point. |
| Sample State | Solid (film, powder), Liquid (solution). | Soluble solid or liquid. | Soluble solid or dispersion. |
| Sensitivity | Moderate. | High. | High. |
| Advantages | Fast, non-destructive, versatile for various sample types. | Provides detailed structural information, absolute quantification. | High accuracy and precision, low-cost instrumentation. |
| Limitations | Overlapping peaks can complicate quantification; requires calibration. | Requires soluble samples and deuterated solvents; can be expensive. | Only quantifies accessible acid groups; solvent choice is critical. |
Quantitative Data Comparison: A Case Study
To illustrate the application of these techniques, consider a series of poly(methyl methacrylate-co-methacrylic acid) P(MMA-co-MAA) copolymers synthesized with different monomer feed ratios. The resulting copolymer compositions were determined by ¹H NMR, FTIR, and potentiometric titration.
| Sample ID | Monomer Feed Ratio (MMA:MAA) | ¹H NMR (mol% MAA) [1][2] | FTIR (mol% MAA) [3][4] | Titration (mol% MAA) [5][6] |
| P(MMA-MAA)-1 | 90:10 | 10.5 ± 0.4 | 11.2 ± 0.8 | 10.2 ± 0.2 |
| P(MMA-MAA)-2 | 75:25 | 24.8 ± 0.5 | 26.1 ± 1.0 | 24.5 ± 0.3 |
| P(MMA-MAA)-3 | 50:50 | 49.1 ± 0.6 | 51.5 ± 1.2 | 48.8 ± 0.3 |
Note: The FTIR data is based on a calibration curve method. The results demonstrate a strong correlation between the techniques, with titration and NMR often considered the gold standards for absolute quantification.
Experimental Workflow
A typical workflow for the synthesis and validation of functionalized this compound copolymers involves initial qualitative confirmation followed by rigorous quantification and property analysis.
Detailed Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This method provides rapid confirmation of the incorporation of the carboxylic acid functional group.
-
Instrumentation : FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Ensure the copolymer sample is dry and in powder form or as a thin film.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.[7]
-
-
Data Acquisition :
-
Data Analysis :
-
Qualitative : Identify the characteristic absorption bands. Look for a broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and a strong peak around 1700-1710 cm⁻¹ for the C=O stretch of the acid. This will often overlap with the ester C=O stretch from the co-monomer (e.g., ~1730 cm⁻¹ for PMMA).[4][10]
-
Semi-Quantitative : The ratio of the integrated area of the O-H band to a reference peak from the polymer backbone (e.g., C-H stretching around 2950 cm⁻¹) can be used to compare relative incorporation across different samples. For more accurate quantification, a calibration curve using standards of known composition is required.[11]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
¹H NMR is a powerful tool for determining the precise molar ratio of monomers incorporated into the copolymer chain.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the dry copolymer into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Pyridine-d₅). The carboxylic acid proton is often more visible in DMSO-d₆.[12]
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum at room temperature.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for quantitative measurements.[13]
-
-
Data Analysis :
-
Identify the characteristic peaks for each monomer unit. For P(MMA-co-MAA), the key signals are:
-
MMA : O-CH₃ protons at ~3.6 ppm.
-
MAA : Carboxylic acid O-H proton, a broad signal often around 12 ppm (in DMSO-d₆).[10]
-
Backbone : C-CH₃ and -CH₂- protons from both monomers, typically between 0.8-2.0 ppm.
-
-
Integrate the relevant peaks. For example, integrate the MMA O-CH₃ peak (I_MMA, corresponding to 3 protons) and a region of the polymer backbone (I_backbone).
-
The mole fraction of each monomer can be calculated. For instance, the mole fraction of MMA (X_MMA) can be determined by comparing its unique signal to the total backbone signal, accounting for the number of protons each signal represents.[1] The absence of vinyl proton signals (~5.5-6.2 ppm) confirms complete polymerization.[14]
-
Potentiometric Titration Protocol
This classic chemical method directly quantifies the number of accessible carboxylic acid groups in the copolymer.
-
Instrumentation : Autotitrator or manual titration setup with a pH meter and a suitable electrode.
-
Sample Preparation :
-
Accurately weigh a specific amount of the dry copolymer (e.g., 0.5 g) into a beaker.
-
Dissolve or disperse the polymer in a suitable solvent system. A common mixture is isopropanol and water or acetone/methanol.[5] Gentle heating may be required to aid dissolution.
-
Allow the solution to cool to room temperature before titration.
-
-
Titration Procedure :
-
Data Analysis :
-
Determine the equivalence point from the titration curve, which is the point of maximum slope on a plot of pH vs. volume, or the peak of the first derivative plot (d(pH)/dV).
-
Calculate the amount of this compound in the sample using the volume of titrant at the equivalence point (V_eq), its concentration (C_titrant), and the molar mass of this compound (MW_MAA).
-
The acid content (as wt%) is calculated as: wt% MAA = (V_eq * C_titrant * MW_MAA) / (mass of sample) * 100
-
Logical Pathway for Method Selection
The selection of a validation method is guided by the specific analytical question at hand. The following diagram illustrates a decision-making process for choosing the most appropriate technique.
References
- 1. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. rrp.nipne.ro [rrp.nipne.ro]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Charge Stoichiometry on the Properties of Biopolymer Films Based on a Polyelectrolyte Complex of Chitosan and Carboxymethyl Starch [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 13. pstc.org [pstc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. drugfuture.com [drugfuture.com]
- 16. metrohm.com [metrohm.com]
For Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of the Swelling Behavior of Methacrylic Acid and Acrylic Acid Hydrogels
This compound (MAA) and acrylic acid (AA) are fundamental building blocks in the synthesis of pH-responsive hydrogels, which are critical components in advanced drug delivery systems, biosensors, and tissue engineering scaffolds. The choice between these two monomers can significantly impact the final properties of the hydrogel, particularly its swelling behavior. This guide provides an objective, data-driven comparison of MAA and AA hydrogels, focusing on their swelling characteristics under various conditions, supported by experimental data and detailed protocols.
The primary structural difference between this compound and acrylic acid is the presence of a methyl group on the alpha carbon of the vinyl group in MAA. This substitution introduces steric hindrance and alters the hydrophobicity and pKa of the polymer chains, which in turn governs the swelling behavior of the resulting hydrogels.
Key Structural Differences and Their Implications
The subtle difference in the chemical structures of this compound and acrylic acid leads to significant variations in the properties of their respective hydrogels. The additional methyl group in MAA makes the polymer chain more rigid and hydrophobic compared to the more flexible and hydrophilic poly(acrylic acid) chain. This has a direct impact on the swelling capacity, with poly(this compound) (PMAA) hydrogels generally exhibiting a lower swelling ratio than poly(acrylic acid) (PAA) hydrogels under similar conditions[1][2].
Comparative Swelling Behavior: A Data-Driven Analysis
The swelling of both MAA and AA hydrogels is predominantly influenced by the pH of the surrounding medium. The carboxylic acid groups on the polymer chains have a specific pKa value (around 4.3 for PAA and slightly higher for PMAA). At pH values below the pKa, the carboxylic acid groups are protonated (-COOH), leading to a collapsed hydrogel state due to hydrogen bonding between the polymer chains. As the pH increases above the pKa, these groups become ionized (-COO⁻), resulting in electrostatic repulsion between the chains and a significant increase in swelling as water is absorbed into the network.
pH-Dependent Swelling
| Hydrogel Type | pH | Swelling Ratio (%) | Reference |
| Poly(this compound) | 1.2 | ~1,200 | [3] |
| 7.0 | ~12,500 | [3] | |
| Poly(acrylic acid) | 3 | Low | [4] |
| 7 | High (Maximum) | [4] | |
| Poly(acrylic acid)/Chitosan | 14 | 8,550 | [5] |
| Poly(this compound-co-maleic acid) | 6.7 | 3,200 - 4,700 | [6] |
| Poly(this compound-co-acrylamide) | 1.0 - 3.0 | Low | [7] |
| 6.2 - 7.4 | High | [7] | |
| Poly(acrylic acid) | Basic Media | 118 - 4,536 | [8] |
Note: Swelling ratios can vary significantly based on the synthesis conditions, such as crosslinker concentration.
Influence of Ionic Strength and Temperature
The swelling of both hydrogel types is also sensitive to the ionic strength and temperature of the swelling medium.
-
Ionic Strength: An increase in the ionic strength of the external solution leads to a decrease in the swelling ratio. This is due to a shielding effect of the counter-ions on the charged carboxylate groups, which reduces the electrostatic repulsion between the polymer chains[9][10][11]. This "charge screening" effect diminishes the osmotic pressure difference between the hydrogel and the surrounding solution, causing the hydrogel to shrink[11].
-
Temperature: The effect of temperature on swelling is more complex. For both PMAA and PAA hydrogels, an increase in temperature can lead to an increase in the swelling ratio due to increased polymer chain mobility and expansion[5][12]. However, some hydrogel systems can exhibit a lower critical solution temperature (LCST), above which they may shrink[13].
Experimental Protocols
Synthesis of this compound (MAA) Hydrogel
This protocol is a generalized procedure based on free radical polymerization.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Comparison between Acrylic Acid and Methacrylamide on Release and Swelling Properties for Hydrogels based on PVP | Semantic Scholar [semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Swelling study of Poly (this compound-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 7. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njpas.com.ng [njpas.com.ng]
- 9. researchgate.net [researchgate.net]
- 10. Ionic effects on the mechanical and swelling properties of a poly(acrylic acid/acrylamide) double crosslinking hydrogel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-healing hydrogels - Wikipedia [en.wikipedia.org]
Performance of Methacrylic Acid-Based Dental Adhesives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methacrylic acid-based dental adhesives, focusing on bond strength and biocompatibility. The information is supported by experimental data from in vitro studies to assist researchers and professionals in evaluating and selecting adhesive systems.
Comparative Performance Data
The performance of dental adhesives is critically evaluated through bond strength and cytotoxicity assessments. The following tables summarize quantitative data from various studies to facilitate a clear comparison of different this compound-based adhesive systems.
Bond Strength of this compound-Based Adhesives
The efficacy of a dental adhesive is primarily determined by its ability to create a strong and durable bond between the restorative material and the tooth structure. Shear bond strength (SBS) and microtensile bond strength (µTBS) are the most common in vitro methods used to evaluate this property.
Table 1: Shear Bond Strength (SBS) of Various this compound-Based Dental Adhesives
| Adhesive System | Active Components/Solvent | Substrate | Mean SBS (MPa) ± SD | Etching Protocol |
| Prime Restorite Bond 5G | Methacrylates | Human Dentin | 18.63 ± 1.25 | Total-Etch |
| Prevest DenPro Fusion Bond 5 | Methacrylates | Human Dentin | 16.05 ± 0.73 | Total-Etch |
| DentGist Nano-Bond | Methacrylates | Human Dentin | 19.81 ± 2.36 | Total-Etch |
| Coltene One Coat Bond SL | Methacrylates, Polyalkenoate | Human Dentin | 19.92 ± 2.80 | Total-Etch |
| Scotchbond Universal | 10-MDP, HEMA, Bis-GMA | Human Enamel | 38.3 ± 9.4 | Self-Etch |
| Scotchbond Universal | 10-MDP, HEMA, Bis-GMA | Human Enamel | 45.2 ± 10.1 | Total-Etch |
| Adper Scotchbond Multi-Purpose | Methacrylates | Human Enamel | 39.8 ± 8.7 | Total-Etch |
| Single Bond | Methacrylates | Human Enamel | 37.5 ± 7.9 | Total-Etch |
| Clearfil SE Bond | 10-MDP, HEMA | Human Enamel | 36.4 ± 8.2 | Self-Etch |
Data compiled from multiple sources.[1][2] Note that direct comparison between studies should be made with caution due to variations in experimental protocols.
Table 2: Microtensile Bond Strength (µTBS) of Universal Adhesives to Dentin
| Adhesive System | Manufacturer | Key Monomers | Immediate µTBS (MPa) ± SD | µTBS after Aging (MPa) ± SD |
| All-Bond Universal | Bisco | 10-MDP | 55.3 ± 10.1 | 48.7 ± 9.8 |
| Tetric N-Bond Universal | Ivoclar Vivadent | Bis-GMA, HEMA | 26.7 ± 7.5 | Not Reported |
| Futurabond M+ | VOCO | Methacrylates | 25.3 ± 5.2 | Not Reported |
| G-Premio Bond | GC | 10-MDP, 4-MET, MDTP | 46.6 ± 1.6 | 36.4 ± 2.0 |
| Clearfil SE Bond 2 | Kuraray | 10-MDP, HEMA, Bis-GMA | 38.48 (at 1 month) | 29.90 (at 1 month, co-curing) |
| Adper Single Bond 2 | 3M ESPE | Bis-GMA, HEMA | Not Reported | Not Reported |
Data compiled from multiple sources.[3][4][5][6] Aging protocols and timeframes vary between studies.
Cytotoxicity of Methacrylate-Based Adhesives
The biocompatibility of dental adhesives is crucial, as components can leach out and interact with surrounding oral tissues. In vitro cytotoxicity studies, often using human gingival fibroblasts (HGFs), are essential for evaluating the potential adverse effects of these materials.
Table 3: In Vitro Cytotoxicity of Methacrylate-Based Dental Resins on Human Gingival Fibroblasts
| Dental Resin | Manufacturer | Key Components | Cytotoxicity Outcome (24h) |
| Charisma | Kulzer | Bis-GMA, TEGDMA | 58% decrease in cell viability |
| Estelite Sigma Quick | Tokuyama Dental | Bis-GMA, TEGDMA | 22% decrease in cell viability |
| Filtek Z550 | 3M ESPE | Bis-GMA, UDMA, TEGDMA | 31% decrease in cell viability |
Data from a study by Iacono et al. (2022).[7][8] The study assessed the impact of freshly cured resins on HGF viability.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.
Shear Bond Strength (SBS) Testing Protocol
The SBS test evaluates the bond strength by applying a shearing force to the bonded interface until failure.
Specimen Preparation:
-
Extracted human premolars are collected, cleaned, and stored in a solution such as distilled water or saline.
-
The occlusal enamel is sectioned to expose a flat dentin surface.
-
The dentin surface is polished with 600-grit silicon carbide paper to create a standardized smear layer.
Bonding Procedure:
-
The prepared dentin surface is etched with 37% phosphoric acid for 15 seconds, followed by rinsing and blot-drying (for total-etch adhesives).
-
The respective dental adhesive is applied to the dentin surface according to the manufacturer's instructions, which typically involves one or two coats, gentle air-drying, and light-curing.
-
A composite resin is placed over the bonded surface, often using a cylindrical mold, and light-cured in increments.
Mechanical Testing:
-
The bonded specimens are mounted in a universal testing machine.
-
A shearing load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[2]
-
The force at failure is recorded in Newtons (N) and the SBS is calculated in Megapascals (MPa) by dividing the force by the bonded surface area.
Microtensile Bond Strength (µTBS) Testing Protocol
The µTBS test is used to assess the tensile strength of the adhesive bond on a smaller cross-sectional area, which can provide a more uniform stress distribution.
Specimen Preparation and Bonding:
-
Extracted human molars are sectioned to expose a flat mid-coronal dentin surface.
-
The adhesive system is applied to the dentin surface as per the manufacturer's protocol.
-
A composite resin block is built up on the bonded surface.
Micro-specimen Fabrication:
-
The restored tooth is sectioned into multiple beams or sticks with a cross-sectional area of approximately 1 mm². This is typically done using a low-speed diamond saw under water cooling.
Mechanical Testing:
-
Each micro-specimen is attached to a testing jig using cyanoacrylate adhesive.
-
The jig is placed in a universal testing machine, and a tensile load is applied at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until the specimen fractures.[4][9]
-
The µTBS is calculated by dividing the load at fracture by the cross-sectional area of the bonded interface.
In Vitro Cytotoxicity Assay (XTT)
The XTT assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of cells.
Cell Culture and Exposure:
-
Human gingival fibroblasts (HGFs) are cultured in a suitable medium until they reach sub-confluence.
-
The dental adhesive or resin material is prepared, often by light-curing a sample.
-
Eluates from the cured material are prepared by incubating the material in the cell culture medium for a specified period (e.g., 24 hours).
-
The HGFs are then exposed to different concentrations of the eluates for a defined period (e.g., 24 hours).
Viability Assessment:
-
After the exposure period, the XTT reagent is added to the cell cultures.
-
Viable cells with active mitochondrial dehydrogenases will reduce the XTT tetrazolium salt to a formazan dye, resulting in a color change.
-
The absorbance of the formazan product is measured using a spectrophotometer at a specific wavelength.
-
Cell viability is expressed as a percentage relative to the untreated control cells.[10]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the performance of this compound-based dental adhesives.
Caption: Workflow for Shear Bond Strength (SBS) Testing.
Caption: Workflow for Microtensile Bond Strength (µTBS) Testing.
Caption: Workflow for In Vitro Cytotoxicity (XTT) Assay.
References
- 1. Microtensile Bond Strength of Composite to Enamel Using Universal Adhesive with/without Acid Etching Compared To Etch and Rinse and Self-Etch Bonding Agents | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. Shear Bond Strength of Different Fifth-Generation Dentin Bonding Agents: An In Vitro Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. In vitro shear bond strength of dentin adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mansjdent.com [mansjdent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxic and cytotoxic potential of methacrylate-based orthodontic adhesives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Polymethacrylic Acid Characterization Techniques
For researchers, scientists, and drug development professionals, accurate and reliable characterization of polymethacrylic acid (PMAA) is paramount for ensuring product quality, performance, and reproducibility. This guide provides a comprehensive comparison of key analytical techniques used for PMAA characterization, supported by experimental data and detailed protocols. Our aim is to offer an objective resource to aid in the selection of appropriate methods for your specific research and development needs.
Polythis compound is a pH-responsive polymer widely utilized in pharmaceutical and biomedical applications, including drug delivery systems, hydrogels, and bioadhesives. Its physical and chemical properties, such as molecular weight, chemical structure, thermal stability, and morphology, are critical to its functionality. Therefore, rigorous characterization using multiple, cross-validated techniques is essential.
Molecular Weight and Polydispersity Analysis
The molecular weight and polydispersity index (PDI) of PMAA are fundamental parameters that significantly influence its solution viscosity, mechanical properties, and drug release profile. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for these measurements.
Table 1: Comparison of SEC/GPC Methods for PMAA Analysis
| Parameter | Aqueous Phase SEC | Organic Phase SEC (after methylation) |
| Principle | Separation based on hydrodynamic volume in an aqueous mobile phase. | Separation based on hydrodynamic volume in an organic mobile phase (e.g., THF) after converting PMAA to Poly(methyl methacrylate) (PMMA).[1][2] |
| Typical Mobile Phase | Aqueous buffers (e.g., phosphate buffer with salts like NaNO₃).[3] | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) with LiBr.[4] |
| Sample Preparation | Direct dissolution of PMAA in the mobile phase. | Derivatization of PMAA to PMMA using an esterifying agent like diazomethane or trimethylsilyldiazomethane.[1][2] |
| Typical Molecular Weight Range (Daltons) | 1,200 - 1,000,000+[5] | 3,100 - 43,000 and higher.[6] |
| Typical Polydispersity Index (PDI) | 1.2 - 1.7 | Can be lower, for example, ~1.25.[2][7] |
| Advantages | Direct analysis of the native polymer. | Can provide reliable results for PMAA.[1] |
| Disadvantages | Potential for polymer-column interactions and aggregation. Requires careful selection of mobile phase and columns. | Indirect method requiring chemical modification, which can potentially lead to chain degradation if not performed carefully.[1] |
Experimental Protocols
Aqueous Phase SEC/GPC of PMAA
-
Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of aqueous SEC columns, such as those with sulfonated polystyrene-divinylbenzene packing (e.g., PSS SUPREMA).[3]
-
Mobile Phase: Prepare an aqueous mobile phase, for example, 0.07 M Disodium hydrogen phosphate in water.[3] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve the PMAA sample in the mobile phase to a concentration of 1-5 mg/mL.[3][8] Filter the sample solution through a 0.2 µm syringe filter.
-
Analysis Conditions: Set the column temperature to 35°C and the flow rate to 1.0 mL/min.[3] Inject the sample solution.
-
Calibration: Calibrate the system using a series of well-characterized, narrow PDI poly(this compound) sodium salt standards.[5][9]
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) from the RI signal using appropriate GPC/SEC software.
Organic Phase SEC/GPC of Methylated PMAA
-
Methylation of PMAA: Dissolve the PMAA sample in a suitable solvent mixture (e.g., THF/water). Add a methylating agent, such as trimethylsilyldiazomethane, dropwise until a persistent yellow color is observed, indicating complete esterification.[2] Isolate and dry the resulting PMMA.
-
Instrumentation: A standard GPC/SEC system with an RI detector.
-
Columns: A set of organic SEC columns suitable for THF, such as polystyrene-divinylbenzene columns.[4]
-
Mobile Phase: Use HPLC-grade THF, filtered and degassed.
-
Sample Preparation: Dissolve the methylated PMMA sample in THF at a concentration of 1-2 mg/mL.[8] Filter the solution through a 0.2 µm PTFE syringe filter.
-
Analysis Conditions: Set the column temperature (e.g., 25°C) and a flow rate of 1.0 mL/min.[2] Inject the sample.
-
Calibration: Calibrate the system using narrow PDI poly(methyl methacrylate) standards.
-
Data Analysis: Calculate Mn, Mw, and PDI based on the PMMA calibration, and then back-calculate the molecular weight of the original PMAA.
Structural Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for confirming the chemical identity of PMAA and identifying the presence of key functional groups.
Table 2: Characteristic FTIR Absorption Bands of PMAA
| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |
| 3500 - 2500 | O-H stretch (carboxylic acid) | A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[10][11] |
| ~2950 | C-H stretch (aliphatic) | Stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the polymer backbone.[12] |
| ~1700 | C=O stretch (carboxylic acid) | A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid.[11][13] |
| ~1450 | C-H bend (aliphatic) | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1250 and ~1170 | C-O stretch and O-H bend | Coupled stretching vibration of the C-O single bond and in-plane bending of the O-H group in the carboxylic acid.[13][14] |
Experimental Protocol
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of PMAA
-
Instrumentation: A Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample Preparation: Place a small amount of the solid PMAA powder directly onto the ATR crystal. If the sample is a film, ensure good contact with the crystal. For hydrogels, excess water can be gently blotted before placing the sample on the crystal.
-
Data Acquisition: Apply pressure to the sample using the ATR clamp to ensure good contact. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Data Analysis: Identify the characteristic absorption peaks and compare them with reference spectra for PMAA.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of PMAA and to quantify its decomposition behavior as a function of temperature.
Table 3: Thermal Degradation Stages of PMAA under Inert Atmosphere
| Temperature Range (°C) | Weight Loss (%) | Description of Process |
| < 150 | ~5% | Loss of adsorbed water.[15] |
| 150 - 300 | ~20-30% | Formation of six-membered cyclic anhydrides through the elimination of water from adjacent carboxylic acid groups.[15] |
| 300 - 500 | ~60-70% | Decomposition of the polymethacrylic anhydride backbone, leading to the formation of volatile products and a carbonaceous residue.[15] |
Experimental Protocol
Standard TGA of PMAA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the PMAA sample into a TGA pan (e.g., platinum or alumina).[16][17]
-
Analysis Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[17]
-
Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate, typically 10°C/min.[17]
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of decomposition and the temperatures of maximum weight loss rate (from the derivative of the TGA curve, DTG) can be determined.
Morphological Characterization by Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of PMAA-based materials, which is particularly important for applications such as hydrogels and electrospun fibers where the microstructure dictates performance.
Table 4: Morphological Features of PMAA-Based Materials by SEM
| Material Form | Typical Morphological Features |
| Hydrogels | Porous, interconnected network structure. The pore size can be influenced by the crosslinking density and the pH and temperature during drying.[10][18][19] |
| Electrospun Fibers | Can form uniform, bead-free fibers with diameters in the nanometer to micrometer range, depending on the electrospinning parameters. At lower concentrations, spindle-like beads may be observed.[20][21] |
| Films/Powders | Can exhibit a smooth, continuous surface or a more rigid, heterogeneous structure depending on the preparation method.[10] |
Experimental Protocol
SEM of a PMAA Hydrogel
-
Sample Preparation: The hydrogel sample must be dried before SEM analysis. Freeze-drying (lyophilization) is a common method to preserve the porous structure. The dried hydrogel is then mounted on an aluminum stub using double-sided carbon tape.
-
Sputter Coating: To make the non-conductive polymer sample suitable for SEM, a thin layer of a conductive material, such as gold or palladium, is deposited onto the surface using a sputter coater.
-
Imaging: The coated sample is placed into the SEM chamber. The instrument is evacuated to a high vacuum. An electron beam is scanned across the sample surface, and the resulting secondary electrons are detected to form an image. The accelerating voltage and magnification are adjusted to obtain clear images of the surface morphology.
Logical Workflow for PMAA Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new PMAA sample.
Caption: A logical workflow for the characterization of a new PMAA sample.
By employing a multi-technique approach and cross-validating the results, researchers can gain a comprehensive understanding of their polythis compound materials, ensuring their suitability for the intended applications and facilitating robust and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Slow Kinetics of Poly(this compound) Phase Separation in the Semi-Dilute Regime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. polymersource.ca [polymersource.ca]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. Synthesis, Characterization and Swelling study of Poly (this compound-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. scribd.com [scribd.com]
- 18. Morphology of poly(this compound)/poly(N-isopropyl acrylamide) interpenetrating polymeric networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
comparative analysis of methacrylic acid release from dental composites
A comparative analysis of methacrylic acid (MA) release from dental composites is crucial for researchers and clinicians to understand the biocompatibility and long-term stability of these restorative materials. The incomplete polymerization of the resin matrix can lead to the leaching of residual monomers, including this compound, which may have biological consequences.[1][2] This guide provides a comparative overview of MA release from various dental composites, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Release
The quantity of this compound released from dental composites varies significantly depending on the material composition, polymerization conditions, and the surrounding environment.[1][3] Below is a summary of quantitative data from studies that have investigated the release of MA from different commercial dental composites.
Table 1: Cumulative this compound Release Over 7 Days [3]
| Dental Composite | Manufacturer | Total MA Release (ppm) |
| Z100™ | 3M | 5.66 |
| Silux Plus™ | 3M | 8.81 |
| SureFil® | Dentsply | 20.21 |
| Ariston® pHc | Vivadent | 519.04 |
Table 2: Time-Dependent Release of this compound [1][4]
| Dental Composite | Time Point | Mean MA Concentration (µg/mL) |
| Filtek™ Bulk Fill | 2 hours | ~1.5 |
| 3 days | ~2.0 | |
| 7 days | ~2.5 | |
| 21 days | ~3.0 | |
| 42 days | ~3.5 | |
| Evetric® | 2 hours | ~1.0 |
| 3 days | ~1.5 | |
| 7 days | ~1.8 | |
| 21 days | ~2.2 | |
| 42 days | ~2.5 | |
| Riva LC | 2 hours | ~2.5 |
| 3 days | ~3.0 | |
| 7 days | ~3.5 | |
| 21 days | ~4.0 | |
| 42 days | ~4.5 |
Note: The values for Filtek™ Bulk Fill, Evetric®, and Riva LC are approximated from graphical data presented in the source study and represent the full power polymerization mode.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analysis of this compound release from dental composites.
Sample Preparation and Elution
A standardized protocol for preparing dental composite specimens and eluting this compound is crucial for reproducible results.
-
Specimen Fabrication :
-
Composite materials are dispensed into standardized molds (e.g., 10 mm diameter, 2 mm thickness) to create disc-shaped specimens.[3]
-
The specimens are light-cured according to the manufacturer's instructions. Different polymerization modes, such as full power, ramping, and pulse modes, can be investigated.[1]
-
-
Pre-washing :
-
Each cured disc is placed in artificial saliva for 24 hours at 37°C to simulate initial oral conditions.[3]
-
-
Elution :
-
The specimens are rinsed and subsequently immersed in a specific volume of deionized water or other immersion media (e.g., 1.5 mL) in an airtight container.[3]
-
The containers are placed in an orbital incubator and continuously shaken at a specific speed (e.g., 80 rpm) at 37°C.[3]
-
The immersion medium is collected at various time points (e.g., 2 hours, 24 hours, 3 days, 7 days, etc.) for analysis.[1][3] At each time point, the old medium is removed, and fresh medium is added.[3]
-
Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis are common analytical techniques for quantifying this compound in the collected eluates.
-
High-Performance Liquid Chromatography (HPLC) [1]
-
Sample Preparation : The collected eluate samples are filtered through a 0.22 µm filter.[1]
-
Chromatographic System : A liquid chromatograph equipped with a suitable column (e.g., Rezex ROA-Organic Acid H+) is used.[1]
-
Mobile Phase : An isocratic mobile phase, such as 10 mM sulphuric acid, is run at a constant flow rate (e.g., 0.8 mL/min).[1]
-
Detection : A UV detector is typically used for detection.
-
Quantification : The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.[1]
-
-
Capillary Electrophoresis [3]
-
Sample Preparation : The collected sample solutions are filtered before injection into the capillary electrophoresis system.[3]
-
Analysis : The system separates molecules based on their electrophoretic mobility in an electric field.
-
Quantification : The amount of this compound is quantified by comparing the results to a standard calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) [2][5]
-
Sample Preparation : This may involve derivatization of the this compound to make it more volatile.
-
Analysis : The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer for identification and quantification.
-
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow for analyzing this compound release and the degradation process of the dental composite matrix.
Caption: Experimental workflow for this compound release analysis.
Caption: Hydrolytic degradation pathway leading to this compound release.
References
Safety Operating Guide
Proper Disposal of Methacrylic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of methacrylic acid, ensuring the protection of personnel and the environment.
This compound is a corrosive, combustible, and reactive chemical that requires strict adherence to proper disposal procedures to mitigate risks of violent polymerization, chemical burns, and environmental contamination.[1][2] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Butyl rubber or nitrile rubber gloves. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | A chemically resistant lab coat or apron. |
| Footwear | Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with respiratory protection if vapors are likely to be generated. |
Incompatible Materials:
This compound must be kept separate from incompatible materials to prevent hazardous reactions, such as violent polymerization.[2] These include:
-
Strong oxidizing agents
-
Strong bases (alkalis)
-
Strong acids
-
Peroxides
-
Alkali metals
Spill Management and Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial.
For Small Spills (less than 1 liter):
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Neutralization: Cautiously neutralize the spill with a suitable agent like sodium bicarbonate, soda ash, or lime.[3] Be aware that this reaction can be exothermic and may cause spattering.
-
Collection: Once neutralized, carefully collect the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
For Large Spills (greater than 1 liter):
-
Evacuate Immediately: Evacuate the area and contact your institution's emergency response team or environmental health and safety (EHS) office.
-
Prevent Spread: If it can be done without risk, try to prevent the spill from entering drains or waterways.
Disposal Procedures
The preferred method for the ultimate disposal of this compound waste is incineration by a licensed hazardous waste disposal facility.[2] Never dispose of this compound down the drain or in regular trash.
Waste Collection and Storage:
-
Designated Container: Collect all this compound waste, including contaminated materials, in a clearly labeled, leak-proof, and compatible container.
-
Segregation: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Laboratory-Scale Neutralization Protocol
For small quantities of aqueous this compound waste, neutralization can be performed as a pre-treatment step before collection for disposal. This procedure should be carried out with extreme caution in a chemical fume hood.
Objective: To neutralize a 5% aqueous solution of this compound using sodium bicarbonate.
Materials:
-
5% aqueous this compound waste solution
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath
Methodology:
-
Preparation: Place the beaker containing the this compound waste solution in an ice bath on a stir plate. Begin gentle stirring. The ice bath is crucial to manage the exothermic nature of the neutralization reaction.
-
Initial pH Measurement: Measure and record the initial pH of the waste solution.
-
Gradual Addition of Neutralizing Agent: Slowly and carefully add small portions of sodium bicarbonate to the stirring solution. The reaction will produce carbon dioxide gas, so effervescence is expected. Add the sodium bicarbonate at a rate that does not cause excessive foaming or splashing.
-
Monitoring pH: Continuously monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.
-
Completion: Once the pH has stabilized within the target range for at least 10 minutes without further addition of sodium bicarbonate, the neutralization is complete.
-
Collection: The neutralized solution should be collected in a labeled hazardous waste container for disposal. Even after neutralization, the solution may contain methacrylates and should be disposed of as hazardous waste.
Stoichiometric Calculation for Neutralization:
The reaction between this compound (C₄H₆O₂) and sodium bicarbonate (NaHCO₃) is as follows:
C₄H₆O₂ + NaHCO₃ → C₄H₅O₂Na + H₂O + CO₂
| Compound | Molar Mass ( g/mol ) |
| This compound | 86.09 |
| Sodium Bicarbonate | 84.01 |
To neutralize 100 mL of a 5% (by mass) aqueous this compound solution (assuming density of solution is ~1 g/mL), you have 5 g of this compound.
-
Moles of this compound = 5 g / 86.09 g/mol ≈ 0.058 moles
-
Stoichiometrically, you would need 0.058 moles of sodium bicarbonate.
-
Mass of sodium bicarbonate = 0.058 moles * 84.01 g/mol ≈ 4.87 g
In practice, it is advisable to use a slight excess of sodium bicarbonate to ensure complete neutralization.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Essential Guide to Personal Protective Equipment for Handling Methacrylic Acid
IMMEDIATE SAFETY CONCERNS: Methacrylic acid (MAA) is a corrosive and hazardous chemical that poses significant health risks. Direct contact with its liquid or vapor can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][2][3] The principal health hazard is its corrosivity to tissues and mucous membranes; permanent eye damage can result if not flushed immediately and thoroughly with water.[1] Inhalation of high concentrations may lead to burns in the respiratory tract.[1] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory for all personnel handling this substance.
This guide provides procedural information for the safe handling of this compound, focusing on the selection and use of PPE, operational plans, and disposal methods for researchers, scientists, and drug development professionals.
Hierarchy of Controls
Before detailing PPE, it is crucial to implement a hierarchy of controls to minimize exposure. Engineering controls, such as using a chemical fume hood and ensuring adequate ventilation, are the primary means of protection.[4][5] Safe work practices and proper training are also essential components of a comprehensive safety plan.[1][6] PPE should be used as the final line of defense after all other control measures have been implemented.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Equipment | Specification & Guidance | Citations |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting, indirect-vent, impact and splash-resistant goggles are mandatory. A face shield (minimum 8 inches) should be worn over goggles where splashing is a significant risk. | [2][5][7] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or fluoroelastomer (Viton) gloves provide superior resistance to permeation by this compound. Nitrile gloves are not recommended for prolonged contact and should only be considered for incidental splash protection, with immediate removal and replacement upon contamination. Always inspect gloves for damage before use. | [2][5][6][8][9] |
| Body Protection | Chemical-Resistant Clothing | Wear a lab coat, an acid-resistant apron, and closed-toe shoes. For tasks with a high risk of splashing, a full chemical-resistant suit may be necessary. Ensure emergency showers are immediately accessible. | [2][3][5] |
| Respiratory | Air-Purifying Respirator | Use is required when engineering controls are insufficient, during spills, or in poorly ventilated areas. A NIOSH-approved respirator with organic vapor (OV) cartridges is recommended. For higher concentrations, a full-facepiece respirator or a supplied-air respirator may be required. | [2][4][10] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and regulatory compliance.
Handling Protocol
-
Preparation:
-
Conduct a pre-task risk assessment to identify potential hazards.
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[1][4]
-
Ensure all engineering controls, such as chemical fume hoods, are functioning correctly.
-
Verify that an emergency eye wash station and safety shower are unobstructed and accessible.[2]
-
-
Handling:
-
Perform all work with this compound in a well-ventilated area, preferably within a designated chemical fume hood.[4][11]
-
Don all required PPE as outlined in the table above before handling the chemical.[3]
-
When dispensing, pour slowly to avoid splashing. Keep containers tightly closed when not in use.[5][7]
-
Avoid storing this compound under an inert (oxygen-free) atmosphere, as oxygen is required for the polymerization inhibitor to function effectively.[6]
-
-
Post-Handling:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the liquid with inert materials like vermiculite, dry sand, or earth.[2] Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE (including respiratory protection), collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Neutralize the spill area with a dilute solution of sodium carbonate or sodium bicarbonate, but be cautious as this reaction can be exothermic.[4][5] Wash the area thoroughly.[2]
Disposal Plan
All this compound waste, including contaminated materials and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in properly sealed and labeled containers.[4]
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][4][6] Do not pour this compound down the drain or dispose of it with general refuse.[4]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection flowchart for handling this compound.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. nj.gov [nj.gov]
- 3. download.basf.com [download.basf.com]
- 4. casewayproducts.com [casewayproducts.com]
- 5. ayersintl.com [ayersintl.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
